Cyclohexanecarboxylate
Description
Structure
3D Structure
Properties
CAS No. |
3198-23-0 |
|---|---|
Molecular Formula |
C7H11O2- |
Molecular Weight |
127.16 g/mol |
IUPAC Name |
cyclohexanecarboxylate |
InChI |
InChI=1S/C7H12O2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,9)/p-1 |
InChI Key |
NZNMSOFKMUBTKW-UHFFFAOYSA-M |
SMILES |
C1CCC(CC1)C(=O)[O-] |
Canonical SMILES |
C1CCC(CC1)C(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Cyclohexanecarboxylate spectral data analysis (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectral Analysis of Cyclohexanecarboxylates
This technical guide provides a comprehensive overview of the spectral data for cyclohexanecarboxylates, focusing on the common analytical techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is intended as a valuable resource for researchers, scientists, and drug development professionals for the identification and characterization of this class of compounds. For the purposes of this guide, specific data for methyl and ethyl cyclohexanecarboxylate will be presented as representative examples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] For a this compound, ¹H and ¹³C NMR provide distinct signals for the cyclohexane (B81311) ring and the ester functional group.
¹H NMR Spectral Data
The ¹H NMR spectrum of a this compound will show characteristic signals for the protons on the cyclohexane ring and the protons of the alcohol moiety of the ester. The protons on the cyclohexane ring often appear as complex multiplets due to spin-spin coupling.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Cyclohexane Protons (axial & equatorial) | 1.20 - 2.50 | Multiplet |
| -O-CH₂- (Ethyl Ester) | ~4.1 | Quartet |
| -O-CH₃ (Methyl Ester) | ~3.6 | Singlet |
| -CH₃ (Ethyl Ester) | ~1.25 | Triplet |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Assignment | Chemical Shift (δ, ppm) |
| C=O (Carbonyl) | ~175 |
| Cyclohexane C1 (attached to C=O) | ~43 |
| Cyclohexane C2, C6 | ~29 |
| Cyclohexane C3, C5 | ~25 |
| Cyclohexane C4 | ~26 |
| -O-CH₂- (Ethyl Ester) | ~60 |
| -O-CH₃ (Methyl Ester) | ~51 |
| -CH₃ (Ethyl Ester) | ~14 |
Experimental Protocol for NMR Spectroscopy
The following is a general procedure for obtaining ¹H and ¹³C NMR spectra of a liquid sample like ethyl this compound.[2]
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not already contain it.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and shimmed to achieve a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard one-pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] Esters like cyclohexanecarboxylates show characteristic absorption bands.[4]
IR Spectral Data
The IR spectrum of a this compound is dominated by the strong carbonyl stretch of the ester group and the C-H stretches of the cyclohexane ring.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C-H stretch (aliphatic) | 2850 - 2950 | Strong |
| C=O stretch (ester) | 1735 - 1750 | Very Strong |
| C-O stretch | 1150 - 1250 | Strong |
| CH₂ bend | ~1450 | Medium |
Experimental Protocol for IR Spectroscopy (ATR-FTIR)
The following protocol is for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a liquid sample using an Attenuated Total Reflectance (ATR) accessory.[3]
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove atmospheric interference.[5]
-
Sample Application: Place a small drop of the liquid this compound sample onto the center of the ATR crystal, ensuring the crystal is completely covered.[3]
-
Data Acquisition: Acquire the spectrum. A typical measurement consists of co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum should be baseline-corrected, and the significant peaks should be labeled with their respective wavenumbers.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z).[6] It provides information about the molecular weight and the structure of the molecule through fragmentation analysis.[7]
Mass Spectral Data (Electron Ionization)
Under electron ionization (EI), cyclohexanecarboxylates undergo characteristic fragmentation. The molecular ion peak (M⁺) may be observed, along with several key fragment ions.
| m/z Value | Proposed Fragment Ion | Comments |
| 156 | [C₉H₁₆O₂]⁺ | Molecular ion for ethyl this compound.[8] |
| 128 | [C₈H₁₂O₂]⁺ | Loss of ethylene (B1197577) (C₂H₄) from ethyl ester via McLafferty rearrangement. |
| 111 | [C₇H₁₁O]⁺ | Loss of the ethoxy radical (•OCH₂CH₃) from ethyl ester. |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation. |
| 55 | [C₄H₇]⁺ | Base peak, resulting from fragmentation of the cyclohexane ring.[9] |
Experimental Protocol for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile compounds like cyclohexanecarboxylates.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
GC-MS Instrument Parameters (Illustrative):
-
Gas Chromatograph (GC):
-
Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]
-
Inlet Temperature: 250 °C.[9]
-
Injection Mode: Split or splitless.
-
Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes; ramp at 15 °C/min to 280 °C, hold for 5 minutes.[9]
-
-
Mass Spectrometer (MS):
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The instrument will separate the components of the sample, and the mass spectrometer will generate a mass spectrum for each component as it elutes from the GC column.
-
Data Analysis: Identify the peak corresponding to the this compound. Analyze the mass spectrum by identifying the molecular ion peak and the major fragment ions. Compare the obtained spectrum with a library of known spectra for confirmation.
Visualized Workflows and Pathways
Logical Workflow for Spectral Analysis
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. benchchem.com [benchchem.com]
- 4. 1,3,5-Cyclohexanetricarboxylic acid(16526-68-4) 1H NMR [m.chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Cyclohexanecarboxylic acid, ethyl ester [webbook.nist.gov]
- 9. benchchem.com [benchchem.com]
Physicochemical properties of ethyl cyclohexanecarboxylate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl Cyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl this compound (CAS No. 3289-28-9) is an organic compound classified as a carboxylic acid ester.[1] It is formed from the formal condensation of cyclohexanecarboxylic acid and ethanol.[2][3] Structurally, it features a cyclohexane (B81311) ring attached to an ethyl ester group.[4] This compound is utilized as a raw material and intermediate in organic synthesis, particularly in the pharmaceutical, agrochemical, and dyestuff industries.[5] It is also recognized as a flavoring agent with a characteristic fruity, cheese-like odor and is found as a metabolite in both plants and humans.[2][4][6] Given its applications, a thorough understanding of its physicochemical properties is essential for its handling, application, and development in various scientific fields.
Physicochemical Properties
The fundamental physicochemical properties of ethyl this compound are summarized below. These values are critical for laboratory applications, process design, and safety assessments.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₆O₂ | [2][5][7] |
| Molecular Weight | 156.22 g/mol | [2][3][8] |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Odor | Fruity, cheese-like, winey | [2][3][6] |
| Boiling Point | 194-197.1 °C at 760 mmHg 82 °C at 12 mmHg | [5][6][7][9][10] |
| Melting Point | 120 °C (Note: This value appears anomalous for a liquid at room temperature and may refer to a different property or be an error in the source data) | [3][8][9] |
| Density | 0.936 - 0.978 g/cm³ at 20 °C | [2][5][6][7][8][9] |
| Refractive Index | 1.442 - 1.454 at 20 °C | [2][5][6][7][9][10] |
| Solubility | Insoluble in water; Soluble in fat and alcohol | [2][5][6][9] |
| Vapor Pressure | 0.385 mmHg at 25 °C | [6][7][9] |
| Flash Point | 68.33 - 68.5 °C (Closed Cup) | [6][7] |
| LogP (o/w) | 2.757 (estimated) | [6] |
| CAS Number | 3289-28-9 | [2][5][7] |
Experimental Protocols
The determination of the physicochemical properties listed above requires standardized experimental procedures. Below are detailed methodologies for key experiments.
Determination of Boiling Point
The boiling point is a critical indicator of a substance's volatility.
-
Apparatus: A distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. A heating mantle is used for controlled heating.
-
Procedure:
-
The liquid sample (ethyl this compound) is placed in the round-bottom flask with a few boiling chips to ensure smooth boiling.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
The sample is heated gently.
-
The temperature is recorded when the liquid is boiling, and a steady stream of condensate is observed dripping into the receiving flask. This stable temperature is the boiling point at the recorded atmospheric pressure.
-
For vacuum distillation (to determine boiling points at reduced pressures), a vacuum pump is connected to the apparatus, and the pressure is monitored with a manometer.[11]
-
Measurement of Density
Density is typically measured using a pycnometer or a digital density meter.
-
Apparatus: A pycnometer (a glass flask with a precise volume), an analytical balance, and a constant-temperature water bath.
-
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately weighed (m₁).
-
The pycnometer is filled with distilled water and placed in a constant-temperature bath (e.g., 20 °C) until it reaches thermal equilibrium. The volume is adjusted precisely, and the pycnometer is reweighed (m₂). The density of water at this temperature is known.
-
The pycnometer is emptied, dried, and filled with the sample (ethyl this compound).
-
The filled pycnometer is brought to the same constant temperature in the water bath, and its mass is measured (m₃).
-
The density of the sample is calculated using the formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water.
-
Measurement of Refractive Index
The refractive index is a measure of how light propagates through a substance and is an important purity criterion.
-
Apparatus: A refractometer (e.g., an Abbé refractometer) with a light source and a constant-temperature water circulator.
-
Procedure:
-
The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
-
A few drops of the ethyl this compound sample are placed on the prism of the refractometer.
-
The prism is closed, and the sample is allowed to reach the set temperature (e.g., 20 °C) via the water circulator.
-
The light source is switched on, and the controls are adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
The refractive index is read directly from the instrument's scale.[12]
-
Spectroscopic Analysis (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique to determine the purity and confirm the identity of volatile compounds like ethyl this compound.[13][14]
-
Apparatus: A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent like ethyl acetate (B1210297) or hexane.[13]
-
GC-MS Protocol:
-
Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the heated inlet of the gas chromatograph, where it is vaporized.[13]
-
Separation (GC): A carrier gas (e.g., helium) transports the vaporized sample through a capillary column (e.g., DB-5ms). The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.[13][14]
-
Ionization (MS): As the separated components elute from the column, they enter the mass spectrometer's ion source. Here, they are bombarded with electrons (Electron Ionization - EI), causing them to fragment into charged ions.[15]
-
Detection (MS): The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.
-
Data Analysis: The resulting mass spectrum provides a unique fragmentation pattern, which acts as a "fingerprint" for the molecule, allowing for its definitive identification by comparison to spectral libraries (e.g., NIST).[2][15][16] The gas chromatogram indicates the purity of the sample, with a single major peak expected for a pure substance.[12]
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the physicochemical characterization of ethyl this compound.
Caption: Workflow for Physicochemical Characterization.
References
- 1. Showing Compound Ethyl this compound (FDB011176) - FooDB [foodb.ca]
- 2. Ethyl cyclohexanoate | C9H16O2 | CID 18686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohexanecarboxylic acid ethyl ester | 3289-28-9 [chemicalbook.com]
- 4. Buy Ethyl this compound | 3289-28-9 [smolecule.com]
- 5. Ethyl this compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. ethyl cyclohexyl carboxylate, 3289-28-9 [thegoodscentscompany.com]
- 7. Ethyl this compound | 3289-28-9 [chemnet.com]
- 8. echemi.com [echemi.com]
- 9. Ethyl cyclohexane carboxylate [chembk.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. prepchem.com [prepchem.com]
- 12. CH362: Experimental Chemistry I [sites.science.oregonstate.edu]
- 13. benchchem.com [benchchem.com]
- 14. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 15. Cyclohexanecarboxylic acid, ethyl ester [webbook.nist.gov]
- 16. Cyclohexanecarboxylic acid, ethyl ester [webbook.nist.gov]
A Technical Guide to the Synthesis and Characterization of Novel Cyclohexanecarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel cyclohexanecarboxylate derivatives. These compounds are significant scaffolds in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This document details common synthetic methodologies, analytical characterization techniques, and protocols for biological evaluation, presenting quantitative data in a clear, comparative format.
Introduction to this compound Derivatives
Cyclohexanecarboxylic acid and its derivatives are organic compounds featuring a cyclohexane (B81311) ring substituted with a carboxyl group or its functional derivatives (e.g., esters, amides).[3] The cyclohexane ring, with its distinct chair conformation, provides a three-dimensional scaffold that can be strategically functionalized to interact with biological targets.[4] The versatility of this core structure has led to its incorporation into a wide range of biologically active molecules, from enzyme inhibitors to potential analgesics.[5][6] The development of novel derivatives continues to be an active area of research, aimed at discovering new therapeutic agents with improved efficacy and selectivity.[7]
Synthetic Methodologies
The synthesis of this compound derivatives can be achieved through several strategic pathways. The choice of method often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition to form six-membered rings.[8][9] It involves the reaction of a conjugated diene with a substituted alkene (the dienophile) to create a cyclohexene (B86901) derivative.[10][11] This cyclohexene ring can then be readily converted to the desired this compound through subsequent reactions like hydrogenation. The reaction is highly stereospecific, allowing for excellent control over the stereochemistry of the final product.[11][12]
Catalytic Hydrogenation
A common and straightforward method for synthesizing saturated cyclohexanecarboxylates is the catalytic hydrogenation of corresponding benzoic acid or phthalic acid derivatives.[13] This reaction typically involves treating the aromatic precursor with hydrogen gas in the presence of a metal catalyst (e.g., rhodium on carbon) under pressure.[13]
Other Synthetic Routes
-
Cyclization of Alkyne-Tethered Ketoesters: This method provides access to functionalized 2-cyclohexenone-2-carboxylate derivatives under mild conditions, often promoted by an acid like trifluoromethanesulfonic acid (TfOH) without the need for a transition metal catalyst.[14]
-
Acyl-Thiourea Derivatives: Novel N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been synthesized from cyclohexanecarbonyl chloride and various aryl-substituted thioureas.[4]
-
Koch-Haaf Reaction: This method can be used to synthesize specific derivatives, such as 1-methylcyclohexanecarboxylic acid, from alcohols like 2-methylcyclohexanol (B165396) using formic acid and sulfuric acid.[15]
Characterization of Novel Derivatives
The structural elucidation and purity assessment of newly synthesized this compound derivatives are accomplished using a combination of modern analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the precise molecular structure, including the connectivity of atoms and the stereochemistry of the molecule. The chemical shifts and coupling constants of protons on the cyclohexane ring provide detailed information about their spatial arrangement.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups present in the molecule. Characteristic absorption bands, such as the strong C=O stretch of the carboxyl or ester group (around 1680-1750 cm⁻¹) and the broad O-H stretch of a carboxylic acid (around 2500-3300 cm⁻¹), are readily identified.[4][16]
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation.[17][18]
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N, S, etc.) in the compound, which is compared with the calculated theoretical values to confirm the molecular formula.[4]
-
Single Crystal X-ray Diffraction: When suitable crystals can be obtained, this technique provides unambiguous proof of the molecular structure in the solid state, including absolute stereochemistry.[4]
Data Presentation: Synthesis and Characterization
The following table summarizes the synthesis and characterization data for a series of novel N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives.[4]
| Compound | Aryl Substituent | Yield (%) | M.p. (°C) | ν(C=O) (cm⁻¹) | ν(C=S) (cm⁻¹) |
| H₂L¹ | Phenyl | 91 | 162-164 | 1686 | 1246 |
| H₂L² | 2-Chlorophenyl | 93 | 136-138 | 1686 | 1246 |
| H₂L⁷ | 3-Methoxyphenyl | 93 | 94-96 | 1690 | 1246 |
| H₂L⁹ | Naphthalen-1-yl | 92 | 176-178 | 1682 | 1242 |
Data sourced from Celebi et al. (2007).[4]
Biological Activities and Potential Applications
This compound derivatives have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development.
Antimicrobial and Antifungal Activity
Certain derivatives exhibit significant activity against various pathogenic bacteria and fungi.[1][2] For example, amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have been tested against strains like Staphylococcus aureus, Mycobacterium smegmatis, and Yersinia enterocolitica.[19][20] The mechanism is often linked to the disruption of the microbial cell membrane or interference with essential cellular processes.[2]
Anticancer and Antiproliferative Activity
The cytotoxic potential of these compounds against various cancer cell lines is a major area of investigation.[1] Some cyclohexenone carboxylic acid derivatives have been synthesized and tested for their antitumor properties.[17][21] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) in cancer cells.[2]
Anti-inflammatory Activity
Several this compound derivatives have shown promising anti-inflammatory effects.[19] Their mechanism may involve the inhibition of pro-inflammatory cytokine production, such as TNF-α and various interleukins (IL-6, IL-10), potentially through modulation of signaling pathways like the NF-κB pathway.[1][19]
Enzyme Inhibition
Specific derivatives have been designed as potent enzyme inhibitors. For instance, a 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid scaffold was identified as a potent inhibitor of Diacylglycerol acyltransferase 1 (DGAT1), an enzyme involved in triglyceride biosynthesis, highlighting its potential for treating obesity.[5]
Data Presentation: Biological Activity
The tables below provide comparative data on the biological activity of various cyclohexane derivatives.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) [1][19]
| Compound Type | S. aureus | M. smegmatis | Y. enterocolitica | C. albicans |
| Amidrazone Derivative 2b | >512 | >512 | 64 | >512 |
| Amidrazone Derivative 2c | 64 | 64 | >512 | >512 |
| Amidrazone Derivative 2f | >512 | >512 | 128 | 256 |
Data represents selected compounds for comparative purposes.[19]
Table 2: Comparative Anticancer Activity (IC₅₀, µM) [1]
| Compound Type | Cell Line 1 | Cell Line 2 | Cell Line 3 |
| Cyclohexane Derivative A | Data Not Available | Data Not Available | Data Not Available |
| Cyclohexane Derivative B | Data Not Available | Data Not Available | Data Not Available |
Note: Specific IC₅₀ values for a broad range of methyl this compound derivatives are limited in publicly available literature. This table structure is provided for comparative purposes when such data is obtained.[1]
Mandatory Visualizations
Experimental and Synthetic Workflows
Caption: General workflow for the synthesis and characterization of novel derivatives.
Caption: The Diels-Alder reaction pathway for synthesizing a cyclohexene precursor.
Proposed Signaling Pathway
Caption: Proposed inhibitory mechanism on the NF-κB signaling pathway.
Experimental Protocols
Synthesis of N-(phenylcarbamothioyl)cyclohexanecarboxamide (H₂L¹)[4]
-
Preparation of Cyclohexanecarbonyl isothiocyanate: A solution of potassium thiocyanate (B1210189) (0.01 mol) in dry acetone (B3395972) (50 mL) is prepared. To this, cyclohexanecarbonyl chloride (0.01 mol) is added dropwise with stirring. The mixture is then refluxed for 30 minutes.
-
Amine Addition: After cooling the mixture to room temperature, a solution of aniline (B41778) (0.01 mol) in dry acetone (20 mL) is added dropwise.
-
Reaction and Isolation: The reaction mixture is refluxed for an additional 3 hours. The solvent is then removed under reduced pressure.
-
Purification: The resulting solid is treated with 0.1 N hydrochloric acid (300 mL) and filtered. The solid product is washed with water and purified by recrystallization from an ethanol-dichloromethane mixture (1:2) to yield the pure white product.[4]
Characterization Workflow
-
Drying: The purified product is dried under a vacuum to remove residual solvents.
-
Melting Point: The melting point is determined using a standard melting point apparatus.
-
Spectroscopy:
-
IR: An IR spectrum is recorded using a KBr pellet or ATR to identify characteristic functional group absorptions.
-
NMR: The compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆), and ¹H and ¹³C NMR spectra are acquired.
-
-
Elemental Analysis: A sample is submitted for elemental analysis to confirm the empirical formula.
MTT Assay for Cytotoxicity[1]
-
Cell Seeding: Cancer cells are seeded at a specific density (e.g., 5,000 cells/well) in a 96-well plate and allowed to adhere overnight in a CO₂ incubator.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized this compound derivatives (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The results are used to calculate the percentage of cell viability and determine the IC₅₀ value.
Conclusion
Novel this compound derivatives represent a highly versatile and promising class of compounds for drug discovery and development. The synthetic accessibility of the cyclohexane core, particularly through robust methods like the Diels-Alder reaction, allows for the creation of diverse chemical libraries.[8] Comprehensive characterization confirms the structure and purity of these novel entities, paving the way for biological evaluation. With demonstrated activities spanning antimicrobial, anticancer, and anti-inflammatory applications, these derivatives are valuable scaffolds that warrant continued exploration.[1][5][19] Future research will likely focus on optimizing the structure-activity relationships (SAR) of these compounds to enhance their potency and selectivity for specific biological targets, ultimately leading to the development of new and effective therapeutic agents.
References
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- 5. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Cyclohexanecarboxylic acid [webbook.nist.gov]
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- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Dawn of the Alicyclic Ester: An In-depth Guide to the Early Research and Discovery of Cyclohexanecarboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational late 19th and early 20th-century research that led to the discovery and synthesis of cyclohexanecarboxylic acid and its corresponding esters. This exploration provides a historical and chemical context for the development of these alicyclic compounds, which have become important structural motifs in modern chemistry and drug discovery. The focus is on the core experimental methodologies and quantitative data as reported by the pioneering chemists of the era.
The Genesis of a Cyclic Scaffold: Early Synthesis of Cyclohexanecarboxylic Acid
The journey to cyclohexanecarboxylic acid esters began with the synthesis of the parent acid, a compound initially referred to as hexahydrobenzoic acid or hexamethylenecarboxylic acid. Early chemical artisans, notably Otto Wallach and William Henry Perkin Jr., were instrumental in developing methods to access this saturated carbocyclic acid from aromatic precursors.
One of the earliest successful methods was the reduction of benzoic acid. Otto Wallach, a pioneer in the field of alicyclic chemistry, developed a method utilizing sodium in amyl alcohol to achieve this transformation. This reaction, a testament to the empirical approach of the time, provided a viable, albeit arduous, route to the desired cyclic acid.
Contemporaneously, the meticulous work of E. Haworth and W. H. Perkin, Jr. on the synthesis of polymethylene derivatives also led to the formation of hexamethylenecarboxylic acid. Their work, published in the Journal of the Chemical Society in 1894, was part of a broader investigation into the formation of closed carbon chains, a fundamental pursuit in organic chemistry at the time.[1]
Experimental Protocol: Reduction of Benzoic Acid (Based on Wallach's Method)
While the exact, detailed protocol from Wallach's original publications requires direct consultation of late 19th-century German chemical journals, a generalized procedure based on the principles of a dissolving metal reduction of that era is as follows:
Materials:
-
Benzoic Acid
-
Amyl Alcohol (as solvent)
-
Sodium Metal
Procedure:
-
Benzoic acid is dissolved in a suitable volume of amyl alcohol in a reaction vessel equipped for reflux.
-
Small, carefully cut pieces of sodium metal are gradually added to the heated solution. The reaction is exothermic and proceeds with the evolution of hydrogen gas.
-
The addition of sodium is continued until the reaction ceases, indicating the complete reduction of the aromatic ring.
-
Upon completion, the reaction mixture is cooled, and the excess sodium is quenched, typically by the slow addition of ethanol (B145695) followed by water.
-
The resulting alkaline solution is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the cyclohexanecarboxylic acid.
-
The crude acid is then collected by filtration, washed with cold water, and purified by recrystallization, often from water or ethanol.
The Advent of Esterification: The Fischer-Speier Method
With a reliable, albeit challenging, synthesis of cyclohexanecarboxylic acid established, the next logical step was the preparation of its esters. The seminal work of Emil Fischer and Arthur Speier, published in 1895 in the Berichte der deutschen chemischen Gesellschaft, provided a simple and effective method for esterification that remains a cornerstone of organic synthesis to this day.[2][3][4][5] The Fischer-Speier esterification involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.
Experimental Protocol: Fischer-Speier Esterification of Cyclohexanecarboxylic Acid
The following protocol is a generalized representation of the Fischer-Speier method as it would have been applied in the early 20th century for the synthesis of ethyl cyclohexanecarboxylate.
Materials:
-
Cyclohexanecarboxylic Acid (Hexahydrobenzoic Acid)
-
Ethanol (in large excess)
-
Concentrated Sulfuric Acid or Dry Hydrogen Chloride Gas (as catalyst)
Procedure:
-
A mixture of cyclohexanecarboxylic acid and a large excess of absolute ethanol is prepared in a round-bottom flask.
-
A small amount of a strong acid catalyst, such as concentrated sulfuric acid or by bubbling dry hydrogen chloride gas through the mixture, is added.[2]
-
The reaction mixture is heated under reflux for several hours. The progress of the reaction would have been monitored by physical properties such as the change in odor or by isolating the product after a set time.
-
After cooling, the excess ethanol is removed by distillation.
-
The residue is then diluted with water and extracted with a suitable solvent like diethyl ether.
-
The ethereal extract is washed with a dilute solution of sodium bicarbonate to remove any unreacted acid and the acid catalyst, followed by a wash with water.
-
The organic layer is dried over an anhydrous salt (e.g., anhydrous sodium sulfate) and the solvent is evaporated.
-
The crude ester is then purified by fractional distillation under atmospheric or reduced pressure.
Quantitative Data from Early Research
The following tables summarize the physical properties of cyclohexanecarboxylic acid and its simple esters as reported in the early chemical literature. It is important to note that the purity of compounds and the accuracy of measurements in that era may not meet modern standards.
| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Reference |
| Cyclohexanecarboxylic Acid | 31 | 232-233 | ~1.07 | Early 20th Century Chemical Handbooks |
| Ethyl this compound | - | 195-196 | 0.957 | Beilstein's Handbuch der Organischen Chemie |
| Methyl this compound | - | 183-184 | 0.989 | Beilstein's Handbuch der Organischen Chemie |
Logical and Experimental Workflows
The discovery and synthesis of cyclohexanecarboxylic acid esters in the late 19th and early 20th centuries followed a logical progression from the synthesis of the parent acid to its subsequent derivatization.
Synthesis of Cyclohexanecarboxylic Acid
Caption: Workflow for the synthesis of cyclohexanecarboxylic acid via reduction.
Fischer-Speier Esterification Workflow
Caption: Experimental workflow for the Fischer-Speier esterification.
Conclusion
The early research into cyclohexanecarboxylic acid and its esters laid the groundwork for the development of alicyclic chemistry. The methods developed by Wallach, Perkin Jr., Fischer, and Speier, while rudimentary by modern standards, were significant achievements that opened the door to the synthesis of a new class of compounds. This historical perspective not only highlights the ingenuity of these early chemists but also provides a valuable context for understanding the evolution of synthetic organic chemistry. The foundational knowledge gleaned from these pioneering studies continues to be relevant for researchers and professionals in the field of drug development and materials science, where the cyclohexane (B81311) ring remains a ubiquitous and important structural component.
References
- 1. XIII.—Synthesis of pentamethylenecarboxylic acid, hexamethylenecarboxylic acid (hexahydrobenzoic acid), and azelaïc acid - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Fischer-Speier Esterification Method [drugfuture.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Synthesis of Cyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary reaction mechanisms for the synthesis of cyclohexanecarboxylate, a key intermediate in the pharmaceutical and chemical industries. This document details the core synthetic routes, including mechanistic insights, detailed experimental protocols, and quantitative data to support research and drug development professionals in their work.
Catalytic Hydrogenation of Benzoic Acid
The catalytic hydrogenation of benzoic acid is a widely utilized industrial method for the synthesis of cyclohexanecarboxylic acid.[1][2] This process involves the reduction of the aromatic ring of benzoic acid using hydrogen gas in the presence of a metal catalyst.
Reaction Mechanism:
The reaction proceeds via the adsorption of benzoic acid onto the catalyst surface, followed by the sequential addition of hydrogen atoms to the benzene (B151609) ring. A key mechanistic concept in heterogeneous catalysis is "hydrogen spillover," where hydrogen atoms, dissociated on a metal catalyst (e.g., Pt, Pd, Ru, Rh), migrate onto the support material, increasing the reactive surface area.[3][4][5] In the context of benzoic acid hydrogenation, the process can be described as follows:
-
Dissociative Adsorption of Hydrogen: Molecular hydrogen (H₂) adsorbs onto the surface of the metal catalyst and dissociates into atomic hydrogen (H•).
-
Hydrogen Spillover: These highly reactive hydrogen atoms migrate from the metal catalyst to the support material.
-
Adsorption of Benzoic Acid: The benzoic acid molecule adsorbs onto the catalyst surface.
-
Hydrogenation: The atomic hydrogen then reacts with the adsorbed benzoic acid, saturating the aromatic ring to form cyclohexanecarboxylic acid.
-
Desorption: The final product, cyclohexanecarboxylic acid, desorbs from the catalyst surface.
The choice of catalyst and reaction conditions significantly influences the reaction's efficiency and selectivity.
Quantitative Data:
| Catalyst | Temperature (°C) | Pressure (bar H₂) | Solvent | Conversion (%) | Selectivity to Cyclohexanecarboxylic Acid (%) | Reference |
| Pt/TiO₂ | 80 | 50 | n-hexane | >99 | >99 | [2] |
| Rh/C | 50 | 40 | scCO₂ | near-quantitative | near-quantitative | [6] |
| 5% Ru/C | 220 | 68.9 | 1,4-dioxane/water (1:1) | 100 | 86 | [7] |
| Pd/C | 150 | 150 | None (molten) | High | High | [8] |
| Ni-Zr-B | Not specified | Not specified | Water | 64.9 | 90.6 | [7] |
Experimental Protocol: Catalytic Hydrogenation of Benzoic Acid with Pt/TiO₂ [2]
-
Reactor Setup: Place a desired amount of the solid Pt/TiO₂ catalyst into a glass liner within a stainless-steel autoclave.
-
Reagent Addition: Add benzoic acid (0.12 mmol) and 3 mL of n-hexane to the glass liner. For reactions with a high substrate-to-catalyst ratio, a small amount of acetic acid can be added to aid dissolution.
-
Sealing and Purging: Seal the autoclave and purge with hydrogen gas several times to remove air.
-
Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar) and heat to the target temperature (e.g., 40-80 °C) with stirring.
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.
-
Analysis: Filter the catalyst from the reaction mixture. The filtrate can then be analyzed by gas chromatography (GC) or other suitable analytical techniques to determine conversion and selectivity.
Diels-Alder Reaction followed by Hydrogenation
This synthetic route involves a [4+2] cycloaddition between a conjugated diene (1,3-butadiene) and a dienophile (acrylic acid or its ester) to form a cyclohexene (B86901) derivative, which is subsequently hydrogenated to yield cyclohexanecarboxylic acid.
Reaction Mechanism:
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[9] The reaction is highly stereospecific. The subsequent hydrogenation of the double bond in the cyclohexene ring is typically carried out using a heterogeneous catalyst, similar to the hydrogenation of benzoic acid.
Quantitative Data:
| Dienophile | Reaction Conditions (Diels-Alder) | Hydrogenation Catalyst | Overall Yield (%) | Reference |
| Maleic Anhydride (B1165640) | Xylene, reflux | Not specified | High | [9] |
| Maleic Anhydride | Microwave, 60°C, solid support | Not specified | Excellent | [10] |
Experimental Protocol: Diels-Alder Reaction of 3-Sulfolene (B121364) and Maleic Anhydride [11][12]
Note: 3-sulfolene is a solid precursor that decomposes upon heating to generate 1,3-butadiene in situ.
-
Reagent Addition: In a round-bottom flask, combine 3-sulfolene (1.0 g), maleic anhydride (0.5 g), and xylene (5 mL).
-
Apparatus Setup: Assemble a reflux apparatus with a condenser.
-
Reaction: Heat the mixture to reflux for 30 minutes. The 3-sulfolene will decompose to release 1,3-butadiene, which then reacts with maleic anhydride.
-
Crystallization: Cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization of the product, 4-cyclohexene-cis-1,2-dicarboxylic anhydride.
-
Isolation: Collect the crystals by vacuum filtration and wash with cold petroleum ether.
-
Hydrolysis and Hydrogenation (Subsequent Steps): The resulting anhydride can be hydrolyzed to the diacid, which is then hydrogenated using a suitable catalyst (e.g., Pd/C) and hydrogen gas to yield cyclohexanedicarboxylic acid. A similar procedure with acrylic acid would yield cyclohexenecarboxylic acid, which can be hydrogenated to the final product.
Grignard Reaction with Carbon Dioxide
This method provides a versatile route to cyclohexanecarboxylic acid from a cyclohexyl halide. The key step is the carboxylation of a Grignard reagent with carbon dioxide.
Reaction Mechanism:
-
Formation of Grignard Reagent: A cyclohexyl halide (e.g., cyclohexyl bromide) reacts with magnesium metal in an anhydrous ether solvent to form cyclohexylmagnesium bromide.
-
Nucleophilic Attack: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide (in the form of dry ice).
-
Formation of Carboxylate Salt: This addition reaction forms a magnesium carboxylate salt.
-
Protonation: Acidic workup protonates the carboxylate salt to yield cyclohexanecarboxylic acid.
Quantitative Data:
| Halide | Reaction Conditions | Yield (%) | Reference |
| Cyclohexyl Bromide | Diethyl ether, Dry Ice, HCl workup | 61 | [13] |
| Bromobenzene (for Benzoic Acid) | Diethyl ether, Dry Ice, H₂SO₄ workup | 34 | [14] |
Experimental Protocol: Grignard Synthesis of Cyclohexanecarboxylic Acid [13]
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings (2.67 g, 110 mmol) and a crystal of iodine.
-
Add enough anhydrous diethyl ether to just cover the magnesium.
-
Add a small amount of a solution of cyclohexyl bromide (10.3 mL, 100 mmol) in anhydrous diethyl ether from the dropping funnel to initiate the reaction.
-
Once the reaction starts, add the remaining cyclohexyl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour.
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add small pieces of dry ice (approximately 44 g, 1.0 mol) to the reaction mixture with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
-
Workup:
-
Add 100 mL of diethyl ether to the reaction mixture.
-
Slowly add a mixture of concentrated hydrochloric acid (15 mL) and crushed ice (100 g) with stirring.
-
Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with a 20% aqueous NaOH solution.
-
Acidify the aqueous layer with hydrochloric acid and extract with diethyl ether.
-
Dry the final ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
-
Purification:
-
Purify the crude cyclohexanecarboxylic acid by distillation under reduced pressure.
-
Esterification of Cyclohexanecarboxylic Acid (Fischer Esterification)
For the synthesis of this compound esters, such as methyl this compound, the Fischer esterification of cyclohexanecarboxylic acid is a common and efficient method.
Reaction Mechanism:
This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, and the carbonyl group is reformed.
-
Deprotonation: The protonated ester is deprotonated to give the final ester product and regenerate the acid catalyst.
Spectroscopic Data for Cyclohexanecarboxylic Acid
| Technique | Key Signals | Reference |
| ¹³C NMR | ~182 ppm (C=O), ~43 ppm (CH-COOH), ~29 ppm, ~26 ppm, ~25 ppm (cyclohexyl CH₂) | [15][16][17] |
| ¹H NMR | ~12 ppm (br s, 1H, COOH), ~2.3 ppm (m, 1H, CH-COOH), 1.2-2.0 ppm (m, 10H, cyclohexyl CH₂) | [18] |
| IR (cm⁻¹) | ~2500-3300 (broad O-H stretch), ~1700 (C=O stretch), ~2850-2950 (C-H stretch) | [19][20][21] |
| Mass Spec (EI) | m/z 128 (M+), 111, 83 | [22][23][24] |
Conclusion
The synthesis of this compound can be achieved through several effective methods, each with its own advantages and considerations. The catalytic hydrogenation of benzoic acid is a robust industrial process, while the Diels-Alder and Grignard reaction routes offer valuable alternatives, particularly in a laboratory setting for constructing the cyclohexyl ring system. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific functional groups that need to be tolerated. The subsequent Fischer esterification provides a straightforward method for obtaining various this compound esters. This guide provides the foundational knowledge for researchers and professionals to select and implement the most appropriate synthetic strategy for their specific needs.
References
- 1. mdpi.com [mdpi.com]
- 2. Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogen spillover - Wikipedia [en.wikipedia.org]
- 4. Hydrogen Spillover Mechanism at the Metal-Metal Interface in Electrocatalytic Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrogen Spillover Mechanism at the Metal–Metal Interface in Electrocatalytic Hydrogenation - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. Making sure you're not a bot! [oc-praktikum.de]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Cyclohexanecarboxylic acid(98-89-5) 13C NMR spectrum [chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
- 17. hmdb.ca [hmdb.ca]
- 18. myneni.princeton.edu [myneni.princeton.edu]
- 19. Cyclohexanecarboxylic acid(98-89-5) IR Spectrum [chemicalbook.com]
- 20. homework.study.com [homework.study.com]
- 21. Solved Analyze the IR spectrum of cyclohexane carboxylic | Chegg.com [chegg.com]
- 22. researchgate.net [researchgate.net]
- 23. Cyclohexanecarboxylic acid | C7H12O2 | CID 7413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Cyclohexanecarboxylic acid [webbook.nist.gov]
Structural Elucidation of Methyl Cyclohexanecarboxylate: A Technical Guide
Introduction
Methyl cyclohexanecarboxylate (C₈H₁₄O₂) is a saturated monocyclic ester with a molecular weight of 142.20 g/mol .[1] It serves as a key intermediate in various chemical syntheses and is a valuable model compound for spectroscopic analysis in academic and industrial research. Accurate structural elucidation is paramount for confirming its identity, assessing purity, and understanding its chemical behavior. This technical guide provides an in-depth overview of the analytical methodologies used to characterize methyl this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comprehensive data interpretation, and visual workflows to aid in the structural analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within methyl this compound.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. The spectrum of methyl this compound in CDCl₃ shows signals corresponding to the methoxy (B1213986) group and the various protons on the cyclohexane (B81311) ring.
Table 1: ¹H NMR Chemical Shift and Multiplicity Data for Methyl this compound
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| O-CH₃ | 3.66 | Singlet | 3H |
| H1 (Cyclohexane) | 2.30 | Multiplet | 1H |
| H2, H6 (Cyclohexane, axial) | 1.90 | Multiplet | 2H |
| H2, H6 (Cyclohexane, equatorial) | 1.75 | Multiplet | 2H |
| H3, H5 (Cyclohexane, equatorial) | 1.64 | Multiplet | 2H |
| H4 (Cyclohexane, axial) | 1.44 | Multiplet | 1H |
| H3, H5, H4 (Cyclohexane, axial/equatorial) | 1.24 - 1.27 | Multiplet | 3H |
Data sourced from a 400 MHz spectrum in CDCl₃.[2]
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Due to the symmetry of the cyclohexane ring, fewer than eight signals are observed.
Table 2: ¹³C NMR Chemical Shift Data for Methyl this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester Carbonyl) | 176.5 |
| O-CH₃ (Ester Methyl) | 51.3 |
| C1 (Cyclohexane) | 43.1 |
| C2, C6 (Cyclohexane) | 29.1 |
| C3, C5 (Cyclohexane) | 25.7 |
| C4 (Cyclohexane) | 25.4 |
Data referenced against CDCl₃.[3][4]
Experimental Protocol: NMR Spectroscopy
The acquisition of high-quality NMR spectra is crucial for accurate structural analysis.
Sample Preparation:
-
Weighing: Accurately weigh 5-20 mg of methyl this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.[5]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (B151607) (CDCl₃) is a common choice for this compound.[3][5]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial before transferring it to the NMR tube.[5][6]
-
Transfer & Filtration: To remove any particulate matter, filter the solution through a pipette plugged with cotton wool directly into a high-quality 5 mm NMR tube.[6][7] The final volume in the tube should be about 0.6 mL, corresponding to a height of 4-5 cm.[5][7]
-
Capping: Cap the NMR tube securely to prevent solvent evaporation.[5]
Instrument Setup and Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[3]
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. Perform shimming (either automatically or manually) to optimize the magnetic field homogeneity, which is essential for sharp spectral lines.[3][5]
-
Tuning and Matching: Tune and match the probe to the appropriate frequency (¹H or ¹³C) to ensure efficient signal detection.[3][5]
-
Acquisition Parameters (¹³C NMR):
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used.[3]
-
Spectral Width: Set a spectral width to encompass all expected carbon signals (e.g., 0-220 ppm).[3]
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei between scans.[3]
-
-
Data Processing: After acquisition, the raw data (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[8]
IR Spectroscopic Data
The IR spectrum of methyl this compound is characterized by strong absorptions from the ester functional group and vibrations from the saturated cyclohexane ring.
Table 3: Key IR Absorption Bands for Methyl this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| 2935, 2860 | C-H (sp³) Stretch | Strong |
| 1735 | C=O (Ester) Stretch | Very Strong |
| 1450 | CH₂ Scissoring | Medium |
| 1250-1150 | C-O Stretch (acyl-oxygen) | Strong |
| 1100-1000 | C-O Stretch (alkyl-oxygen) | Strong |
Data is characteristic for liquid film or ATR analysis.[8]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR-FTIR is a convenient method for analyzing liquid samples with minimal preparation.
-
Instrument Setup: Select the appropriate spectral range (e.g., 4000 to 400 cm⁻¹) and resolution.[9]
-
Background Spectrum: Before analyzing the sample, acquire a background spectrum. For a neat liquid, this is done with the clean, empty ATR crystal.[10] This step is crucial to subtract the absorbance from ambient air (CO₂ and water vapor).
-
Sample Application: Place one or two drops of methyl this compound directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[8][10]
-
Data Acquisition: Acquire the sample spectrum. Multiple scans are typically averaged to improve the signal-to-noise ratio.[9]
-
Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum. The resulting transmittance or absorbance spectrum should be baseline-corrected and peaks labeled.[8]
-
Cleaning: After analysis, thoroughly clean the ATR crystal by wiping it with a soft, lint-free cloth soaked in a suitable solvent like isopropanol (B130326) or ethanol.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure and identity. For a volatile compound like methyl this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed.
Mass Spectrometric Data
In electron ionization (EI) mode, methyl this compound fragments in a characteristic pattern.
Table 4: Key Mass-to-Charge Ratios (m/z) for Methyl this compound
| m/z | Proposed Fragment Ion | Relative Intensity |
|---|---|---|
| 142 | [M]⁺ (Molecular Ion) | 37.4% |
| 113 | [M - C₂H₅]⁺ | 20.6% |
| 111 | [M - OCH₃]⁺ | 19.3% |
| 87 | [C₄H₇O₂]⁺ | 91.6% |
| 83 | [C₆H₁₁]⁺ | 87.1% |
| 55 | [C₄H₇]⁺ (Base Peak) | 100.0% |
Data obtained from Electron Ionization (EI) at 70 eV.[2][11]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of methyl this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
If necessary, perform serial dilutions to achieve a final concentration suitable for the instrument's sensitivity (e.g., in the µg/mL to ng/mL range).
Instrumental Parameters:
-
Gas Chromatograph (GC) Setup:
-
Column: Use a standard non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[12]
-
Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.[11][12]
-
Injection Mode: Split injection (e.g., 50:1 ratio) is suitable for a concentrated sample to avoid column overloading.[11]
-
Oven Temperature Program: An initial temperature of 60-70 °C, held for 2 minutes, followed by a ramp of 10-15 °C/min up to 280 °C, and held for 5 minutes.[11][12]
-
-
Mass Spectrometer (MS) Setup:
Data Integration and Visualization
The structural elucidation of a compound is a logical workflow where data from multiple analytical techniques are integrated to provide a conclusive identification. This process and the underlying molecular fragmentation can be visualized.
Caption: Workflow for the structural elucidation of methyl this compound.
Caption: Proposed mass spectrometry fragmentation pathway for methyl this compound.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural elucidation of methyl this compound. ¹H and ¹³C NMR spectroscopy confirms the carbon-hydrogen framework, identifying the distinct protons and carbons of the methyl ester and the cyclohexane ring.[2][3] IR spectroscopy validates the presence of key functional groups, notably the strong carbonyl (C=O) stretch of the ester at ~1735 cm⁻¹.[8] Finally, mass spectrometry confirms the molecular weight of 142 g/mol and reveals a characteristic fragmentation pattern, including the base peak at m/z 55, which corresponds to the loss of the ester group and subsequent rearrangement.[2][11] The congruence of data from these orthogonal analytical techniques allows for the confident structural assignment of methyl this compound, a fundamental requirement for its use in research and development.
References
- 1. Cyclohexanecarboxylic acid, methyl ester [webbook.nist.gov]
- 2. Methyl this compound(4630-82-4) 1H NMR spectrum [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Methyl this compound(4630-82-4) 13C NMR spectrum [chemicalbook.com]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to Cyclohexanecarboxylate: CAS Numbers, Chemical Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cyclohexanecarboxylate and its parent acid, cyclohexanecarboxylic acid, as well as its common methyl and ethyl esters. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the chemical properties, synthesis, and biological relevance of these compounds. The guide includes structured data tables for easy comparison of quantitative properties, detailed experimental protocols for key synthetic methods, and a visualization of a relevant biological pathway.
Core Concepts and Chemical Identity
This compound refers to the anion, esters, or salts of cyclohexanecarboxylic acid. The core structure consists of a cyclohexane (B81311) ring bonded to a carboxyl group. This fundamental scaffold is a common motif in various natural products and synthetic molecules, making it a valuable building block in medicinal chemistry and materials science.
CAS Numbers and Nomenclature
The Chemical Abstracts Service (CAS) registry number is a unique identifier for chemical substances. The table below lists the CAS numbers for cyclohexanecarboxylic acid and its methyl and ethyl esters.
| Compound Name | Synonyms | CAS Number |
| Cyclohexanecarboxylic acid | Hexahydrobenzoic acid, Carboxycyclohexane | 98-89-5 |
| Methyl this compound | Methyl hexahydrobenzoate | 4630-82-4 |
| Ethyl this compound | Ethyl hexahydrobenzoate | 3289-28-9 |
| This compound (anion) | - | 3198-23-0 |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound derivatives is crucial for their application in research and development. The following tables summarize key quantitative data for cyclohexanecarboxylic acid and its methyl and ethyl esters.
General and Physical Properties
| Property | Cyclohexanecarboxylic Acid | Methyl this compound | Ethyl this compound |
| Molecular Formula | C₇H₁₂O₂[1] | C₈H₁₄O₂[2][3] | C₉H₁₆O₂[4] |
| Molar Mass | 128.17 g/mol [1] | 142.20 g/mol [3] | 156.22 g/mol [5] |
| Appearance | White solid or colorless oil[1] | Clear, colorless to light yellow liquid[2][6] | Colorless liquid[7] |
| Odor | Cheese-like[8] | Cheese-like, fruity[6] | Cheese, fruity, and winey[4] |
| Density | 1.033 g/mL at 25 °C[8] | 0.995 g/mL at 25 °C[6][9] | 0.972 g/cm³[5] |
| Melting Point | 30-31 °C[1] | Not applicable | 120 °C[10] |
| Boiling Point | 232-233 °C[8] | 183 °C[6][9] | 197.1 °C at 760 mmHg[5] |
| Flash Point | - | 60 °C (closed cup)[9] | 68.5 °C[5] |
| Refractive Index | n20/D 1.461[8] | n20/D 1.443[6][9] | n20/D 1.451[5] |
| Solubility | Moderately soluble in water; soluble in organic solvents[11] | Insoluble in water; soluble in organic solvents[2] | Insoluble in water[12] |
Spectroscopic Data
| Spectroscopy | Cyclohexanecarboxylic Acid | Methyl this compound | Ethyl this compound |
| ¹H NMR | (CDCl₃, ppm): 1.20-2.00 (m, 10H), 2.35 (tt, 1H), 12.0 (br s, 1H) | (CDCl₃, ppm): 1.20-1.95 (m, 10H), 2.29 (tt, J=11.4, 3.6 Hz, 1H), 3.67 (s, 3H)[2] | (CDCl₃, ppm): 1.15-1.95 (m, 10H), 2.25 (m, 1H), 4.12 (q, 2H), 1.25 (t, 3H) |
| ¹³C NMR | (CDCl₃, ppm): 25.4, 25.7, 29.0, 43.1, 182.7 | (CDCl₃, ppm): 25.5, 25.8, 29.1, 43.3, 51.4, 176.8[2] | (CDCl₃, ppm): 14.3, 25.6, 25.9, 29.1, 43.4, 60.1, 176.2 |
| IR (cm⁻¹) | 2930, 2860 (C-H), 1705 (C=O), 1450, 1290, 940 (O-H) | 2930, 2855 (C-H), 1735 (C=O), 1450, 1200, 1170 (C-O)[2] | 2935, 2860 (C-H), 1730 (C=O), 1450, 1180 (C-O) |
| Mass Spec (EI) | Major fragments (m/z): 128 (M+), 111, 83, 55[11] | Major fragments (m/z): 142 (M+), 111, 83, 59, 55 | Major fragments (m/z): 156 (M+), 111, 83, 73, 55 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of cyclohexanecarboxylic acid and its methyl and ethyl esters. These protocols are adapted from established and reliable procedures.
Synthesis of Cyclohexanecarboxylic Acid via Hydrogenation of Benzoic Acid
This method involves the catalytic hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid.[13]
Materials:
-
Benzoic acid
-
Rhodium on alumina (B75360) catalyst (or other suitable hydrogenation catalyst)
-
Methanol (B129727) (or other suitable solvent)
-
Hydrogen gas
-
High-pressure autoclave reactor
Procedure:
-
In a high-pressure autoclave, dissolve benzoic acid in methanol.
-
Add the rhodium on alumina catalyst to the solution.
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar).[14]
-
Heat the reaction mixture to the desired temperature (e.g., 100-180 °C) with vigorous stirring.[14]
-
Maintain the reaction conditions for a sufficient time to ensure complete conversion (typically several hours). Monitor the reaction progress by analyzing aliquots using techniques like TLC or GC.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure to yield crude cyclohexanecarboxylic acid.
-
The crude product can be purified by recrystallization or distillation.
Synthesis of Methyl this compound via Fischer Esterification
This protocol details the acid-catalyzed esterification of cyclohexanecarboxylic acid with methanol.[2]
Materials:
-
Cyclohexanecarboxylic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (catalyst)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanecarboxylic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).[2]
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).[2]
-
Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. The reaction can be monitored by TLC.[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether.[2]
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl this compound.
-
The product can be further purified by distillation under reduced pressure.
Synthesis of Ethyl this compound
The synthesis of ethyl this compound follows a similar Fischer esterification protocol as described for the methyl ester, with ethanol (B145695) being used in place of methanol.
Materials:
-
Cyclohexanecarboxylic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Diethyl ether
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
In a flask, mix cyclohexanecarboxylic acid, anhydrous ethanol, and a catalytic amount of concentrated sulfuric acid.[15]
-
Stir the mixture at a specified temperature (e.g., 76 °C) for several hours.[15]
-
After cooling, filter the reaction mixture.
-
Evaporate the excess ethanol under reduced pressure.
-
Dilute the resulting oil with diethyl ether and wash with deionized water.[15]
-
Separate the ether layer and dry it over anhydrous magnesium sulfate.[15]
-
Remove the ether by evaporation to yield ethyl this compound.[15]
Biological Significance and Signaling Pathways
This compound and its derivatives are not only important synthetic intermediates but are also involved in biological processes. For instance, a novel anaerobic degradation pathway for cyclohexane carboxylic acid has been identified in the bacterium Geobacter metallireducens.
Anaerobic Degradation Pathway of Cyclohexane Carboxylic Acid
The diagram below illustrates the enzymatic steps involved in the anaerobic degradation of cyclohexane carboxylic acid in Geobacter metallireducens. This pathway involves the activation of the acid to its coenzyme A (CoA) ester, followed by a series of dehydrogenation reactions.
This pathway highlights the biological conversion of a saturated carbocyclic acid into intermediates that can enter central metabolic pathways, demonstrating the metabolic versatility of microorganisms.
Applications in Drug Development
Cyclohexanecarboxylic acid derivatives are valuable scaffolds in drug discovery and development. Their rigid, three-dimensional structure can provide a desirable conformational constraint for binding to biological targets. They have been incorporated into a variety of therapeutic agents, including analgesics, anti-inflammatory agents, and protease inhibitors.[16] The synthesis of derivatives, such as amides from this compound esters, is a common strategy to generate compound libraries for screening and lead optimization.
Conclusion
This technical guide has provided a detailed overview of the CAS numbers, chemical properties, and synthetic methodologies for cyclohexanecarboxylic acid and its methyl and ethyl esters. The structured presentation of quantitative data, along with detailed experimental protocols, serves as a valuable resource for laboratory work. Furthermore, the visualization of a relevant biological degradation pathway underscores the importance of these compounds beyond their role as synthetic intermediates. The versatility of the this compound scaffold ensures its continued relevance in chemical research and drug development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. guidechem.com [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. H-Ester [sites.science.oregonstate.edu]
- 7. asianpubs.org [asianpubs.org]
- 8. benchchem.com [benchchem.com]
- 9. US6740765B1 - Method for preparing cyclohexane carboxylic acids - Google Patents [patents.google.com]
- 10. Cyclohexanecarboxylic acid | C7H12O2 | CID 7413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cyclohexanecarboxylic acid [webbook.nist.gov]
- 12. Cyclohexanecarboxylic acid [webbook.nist.gov]
- 13. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 14. Cyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 15. Cyclohexanecarboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 16. US4348410A - Cyclohexane carboxylic acid derivatives - Google Patents [patents.google.com]
The Biological Frontier of Cyclohexanecarboxylates: A Technical Guide to Their Activity and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexanecarboxylate and its diverse analogs represent a promising class of small molecules with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of their multifaceted pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and metabolic regulatory properties. This document serves as a comprehensive resource, detailing the molecular mechanisms of action, summarizing key quantitative data, and providing meticulous experimental protocols for the evaluation of these compounds. Particular emphasis is placed on their inhibitory effects on Diacylglycerol O-acyltransferase 1 (DGAT1) and the modulation of the NF-κB signaling pathway. The guide is structured to facilitate further research and development in this burgeoning area of medicinal chemistry.
Introduction
The cyclohexane (B81311) ring is a prevalent scaffold in numerous biologically active compounds, offering a unique combination of structural rigidity and conformational flexibility. When functionalized with a carboxylate group, the resulting this compound core and its analogs exhibit a remarkable range of biological activities. These compounds have garnered significant attention in drug discovery for their potential therapeutic applications, spanning from infectious diseases and oncology to inflammatory disorders and metabolic syndromes. This guide aims to consolidate the current understanding of the biological activities of this compound derivatives, providing a foundational resource for researchers in the field.
Key Biological Activities and Quantitative Data
The biological activities of this compound analogs are diverse, with significant findings in several key therapeutic areas. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Cyclohexanecarboxamide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide (2c) | A549 (Lung Carcinoma) | Not Specified (Significant Cytotoxicity) | [1] |
| MCF7-MDR (Breast Adenocarcinoma) | Not Specified (Significant Cytotoxicity) | [1] | |
| HT1080 (Fibrosarcoma) | Not Specified (Significant Cytotoxicity) | [1] | |
| N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarbothiamide (3c) | A549 (Lung Carcinoma) | Not Specified (Significant Cytotoxicity) | [1] |
| MCF7-MDR (Breast Adenocarcinoma) | Not Specified (Significant Cytotoxicity) | [1] | |
| HT1080 (Fibrosarcoma) | Not Specified (Significant Cytotoxicity) | [1] | |
| 1-(N-phenyl-2-(piperidin-1-yl)acetamido)cyclohexane-1-carboxamide (5i) | MCF-7 (Breast Adenocarcinoma) | 3.25 | [2] |
| Doxorubicin (Reference) | MCF-7 (Breast Adenocarcinoma) | 6.77 | [2] |
Table 2: Antimicrobial Activity of this compound Analogs
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Amidrazone Derivative 2c | Staphylococcus aureus | 64 | [3] |
| Mycobacterium smegmatis | 64 | [3] | |
| Amidrazone Derivative 2b | Yersinia enterocolitica | 64 | [3] |
| Amidrazone Derivative 2a | Mycobacterium smegmatis | 64 | [3] |
Table 3: DGAT1 Inhibitory Activity of Cyclohexanecarboxylic Acid Analogs
| Compound | Target | IC50 (nM) | Reference |
| 4-Phenylpiperidine-1-carbonyl cyclohexanecarboxylic acid (6) | DGAT1 | 57 | [4] |
| 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid derivative (9e) | DGAT1 | 14.8 | [4] |
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and its analogs are mediated through their interaction with specific cellular signaling pathways. This section details the known mechanisms of action, visualized through Graphviz diagrams.
Inhibition of the NF-κB Signaling Pathway (Anti-inflammatory Activity)
Certain this compound derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[5] This pathway is a central regulator of inflammation, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines.
Caption: Inhibition of the NF-κB signaling pathway by a this compound analog.
Inhibition of Diacylglycerol Acyltransferase 1 (DGAT1)
A significant mechanism of action for a class of cyclohexanecarboxylic acid analogs is the inhibition of Diacylglycerol Acyltransferase 1 (DGAT1).[4] DGAT1 is a key enzyme in the synthesis of triglycerides. Its inhibition leads to reduced fat absorption and storage, and has been shown to increase the secretion of gut peptides like GLP-1 and PYY, which are involved in satiety and glucose homeostasis.[1]
Caption: Mechanism of DGAT1 inhibition by a this compound analog.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound analog stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analog in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
This compound analog stock solution
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Microplate reader (optional, for turbidity measurement)
Protocol:
-
Inoculum Preparation: From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test microorganism. Suspend the colonies in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Compound Dilution: Prepare a two-fold serial dilution of the this compound analog in the broth directly in the 96-well plate. Typically, 50 µL of broth is added to wells 2 through 12. Add 100 µL of the highest concentration of the compound to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no inoculum).
-
Inoculation: Add 50 µL of the prepared inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Experimental Workflows
To systematically evaluate the biological activity of novel this compound analogs, a structured experimental workflow is essential. The following diagrams illustrate logical workflows for anticancer and antimicrobial screening.
In Vitro Anticancer Activity Screening Workflow
References
- 1. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. noblelifesci.com [noblelifesci.com]
- 3. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. international-biopharma.com [international-biopharma.com]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
Solubility of Cyclohexanecarboxylic Acid in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of cyclohexanecarboxylic acid in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, pharmaceutical development, and materials science. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Core Concepts in Solubility
The solubility of a solid in a liquid solvent is a measure of the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. Cyclohexanecarboxylic acid possesses both a non-polar hydrocarbon ring (the cyclohexane (B81311) moiety) and a polar functional group (the carboxylic acid), giving it a dual nature in terms of solubility.
Solubility Data for Cyclohexanecarboxylic Acid
The following table summarizes the available quantitative and qualitative solubility data for cyclohexanecarboxylic acid in a range of common organic solvents.
| Solvent | Chemical Formula | Polarity | Solubility | Temperature (°C) | Citation |
| Water | H₂O | Polar Protic | 0.201 g / 100 g | 15 | |
| Water | H₂O | Polar Protic | 4.6 mg/mL | 25 | |
| Acetone | C₃H₆O | Polar Aprotic | 18 wt. % | 40 | |
| Ethanol (B145695) | C₂H₅OH | Polar Protic | Miscible | Room Temperature | |
| Diethyl Ether | (C₂H₅)₂O | Non-polar | Soluble | Not Specified | |
| Benzene | C₆H₆ | Non-polar | Soluble | Not Specified | |
| Chloroform | CHCl₃ | Non-polar | Soluble | Not Specified | |
| Hexane | C₆H₁₄ | Non-polar | More Soluble (than in water) | Not Specified |
Note: "Miscible" indicates that the solute and solvent are soluble in each other in all proportions. "Soluble" is a qualitative description and does not provide a specific concentration.
Experimental Protocol for Determining Solid Solubility
A precise and reproducible experimental protocol is crucial for obtaining reliable solubility data. The gravimetric method is a common and accurate technique for determining the solubility of a solid compound in an organic solvent.
Objective: To determine the saturation solubility of cyclohexanecarboxylic acid in a given organic solvent at a specific temperature.
Materials:
-
Cyclohexanecarboxylic acid (high purity)
-
Organic solvent of interest (analytical grade)
-
Analytical balance (readable to ±0.0001 g)
-
Thermostatic shaker bath or magnetic stirrer with a hot plate
-
Calibrated thermometer or temperature probe
-
Vials or flasks with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of cyclohexanecarboxylic acid to a vial or flask containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial or flask tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker bath or on a magnetic stirrer with controlled heating.
-
Equilibrate the mixture at the desired temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Constant agitation is necessary.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is established, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.
-
Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Record the exact mass of the filtered saturated solution.
-
Evaporate the solvent from the vial. This can be done by placing the vial in an oven at a temperature below the boiling point of the solvent and the melting point of the solute, or by using a vacuum oven for more sensitive compounds.
-
Once all the solvent has evaporated, cool the vial to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the vial containing the dry, solid residue.
-
-
Calculation of Solubility:
-
The mass of the dissolved cyclohexanecarboxylic acid is the final mass of the vial minus the initial mass of the empty vial.
-
The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved solute.
-
Solubility can be expressed in various units, such as g/100 g of solvent or mg/mL.
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the experimental determination of the solubility of a solid organic compound.
Factors Influencing Solubility
Several factors can influence the solubility of cyclohexanecarboxylic acid in organic solvents:
-
Temperature: Generally, the solubility of a solid in a liquid increases with temperature. For cyclohexanecarboxylic acid, this is explicitly noted for its solubility in water.
-
Polarity of the Solvent: As indicated by the data, cyclohexanecarboxylic acid is soluble in a range of polar and non-polar solvents due to its amphiphilic nature. Its solubility is generally higher in organic solvents compared to water.
-
Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. This allows for strong interactions with protic solvents like ethanol and other hydrogen bond acceptors.
-
Crystalline Structure: The stability of the crystal lattice of the solid solute affects its solubility. A more stable crystal structure requires more energy to break apart, leading to lower solubility.
Conclusion
This technical guide has provided a detailed overview of the solubility of cyclohexanecarboxylic acid in various organic solvents. While quantitative data is limited for some solvents, the available information, combined with the provided experimental protocol, offers a solid foundation for researchers and professionals working with this compound. The dual polarity of cyclohexanecarboxylic acid makes its solubility behavior complex and dependent on a variety of factors, highlighting the importance of empirical determination for specific applications.
A Comprehensive Technical Guide to the Thermochemical Properties of Ethyl Cyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the thermochemical data for ethyl cyclohexanecarboxylate. The information is compiled from critically evaluated sources and is intended to be a valuable resource for professionals in research, development, and various scientific disciplines. This document presents quantitative data in a structured format, details the experimental and computational methodologies used for their determination, and includes visualizations to clarify complex relationships and workflows.
Thermochemical Data Summary
The thermochemical properties of ethyl this compound (C9H16O2, Molar Mass: 156.225 g/mol ) are crucial for understanding its behavior in chemical processes, including reaction thermodynamics, phase equilibria, and thermal stability.[1] The following tables summarize the key thermochemical data available for this compound.
Table 1: Standard Enthalpies of Formation and Combustion
| Property | State | Value (kJ/mol) | Method |
| Standard Enthalpy of Formation (ΔfH°) | Liquid | -550.3 ± 2.9 | Combustion Calorimetry |
| Standard Enthalpy of Formation (ΔfH°) | Gas | -496.0 ± 3.1 | Derived from liquid phase data and enthalpy of vaporization |
| Standard Enthalpy of Combustion (ΔcH°) | Liquid | -5284.2 ± 2.8 | Combustion Calorimetry |
Table 2: Enthalpy of Vaporization and Phase Change Data
| Property | Value (kJ/mol) | Temperature (K) | Method |
| Enthalpy of Vaporization (ΔvapH) | 54.3 ± 0.8 | 298.15 | Not specified |
| Normal Boiling Point | 467.15 | Ebulliometry |
Table 3: Heat Capacity and Entropy
| Property | State | Value (J/mol·K) | Temperature (K) | Method |
| Isobaric Heat Capacity (Cp) | Liquid | 271.5 | 298.15 | Calorimetry |
| Standard Entropy (S°) | Gas | 465.2 ± 4.7 | 298.15 | Statistical Mechanics from computational data |
Experimental and Computational Protocols
The accurate determination of thermochemical data relies on precise experimental techniques and robust computational methods. This section details the methodologies relevant to the data presented above.
Experimental Determination of Thermochemical Properties
The standard enthalpy of formation of liquid ethyl this compound is derived from its standard enthalpy of combustion, which is determined experimentally using bomb calorimetry.
Apparatus: A high-precision isoperibol bomb calorimeter is used. The main components include a constant-volume stainless steel "bomb," a water-filled calorimeter can, a sensitive temperature measuring device (e.g., a platinum resistance thermometer), a stirrer, and an insulated outer jacket.
Procedure:
-
Sample Preparation: A precisely weighed sample of high-purity ethyl this compound (typically 0.5 - 1.0 g) is placed in a platinum crucible. A cotton or nichrome fuse wire of known mass and combustion energy is attached to the electrodes within the bomb, with the wire in contact with the sample.
-
Bomb Assembly and Pressurization: A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and purged with a small amount of pure oxygen before being pressurized with oxygen to approximately 30 atm.
-
Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter can. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded over a period of time to establish a baseline.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at short intervals until a maximum temperature is reached and the system begins to cool.
-
Post-Reaction Analysis: After the experiment, the bomb is depressurized, and the interior is inspected for any signs of incomplete combustion. The length of the unburned fuse wire is measured. The bomb washings are collected and titrated to determine the amount of nitric acid formed from the residual nitrogen in the bomb.
-
Calculation: The heat capacity of the calorimeter is determined by calibrating it with a standard substance of known heat of combustion, such as benzoic acid. The total heat released in the experiment is calculated from the corrected temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and the heat of formation of nitric acid. The standard enthalpy of combustion is then calculated from the total heat released and the mass of the sample. The standard enthalpy of formation is subsequently derived using Hess's Law.
The enthalpy of vaporization can be determined by various methods, including calorimetry and vapor pressure measurements.
Transpiration Method:
-
A stream of an inert carrier gas (e.g., nitrogen) is passed at a known, slow, and constant flow rate through a saturator containing the liquid sample at a constant temperature.
-
The carrier gas becomes saturated with the vapor of the substance.
-
The amount of vaporized substance is determined by trapping the vapor in a cold trap and weighing it, or by gas chromatography.
-
The partial pressure of the substance is calculated from the amount of vaporized material and the volume of the carrier gas.
-
The experiment is repeated at several different temperatures.
-
The enthalpy of vaporization is then calculated from the slope of the plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.
Computational Thermochemistry Protocol
Quantum chemical calculations provide a powerful tool for predicting thermochemical properties, especially for molecules where experimental data is scarce or difficult to obtain.
Methodology: A common approach involves the use of high-level ab initio or density functional theory (DFT) methods, such as the G3 or G4 composite methods, or DFT functionals like M06-2X with a suitable basis set (e.g., 6-311+G(d,p)).
Workflow:
-
Conformational Analysis: The first step is to identify the lowest energy conformer of ethyl this compound. This is typically done using a molecular mechanics force field followed by geometry optimization of the most stable conformers using a lower level of theory (e.g., B3LYP/6-31G(d)).
-
Geometry Optimization and Frequency Calculation: The geometry of the lowest energy conformer is then optimized at a higher level of theory. Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.
-
Single-Point Energy Calculation: To obtain a more accurate electronic energy, a single-point energy calculation is performed on the optimized geometry using an even higher level of theory or a larger basis set.
-
Calculation of Enthalpy of Formation: The gas-phase standard enthalpy of formation at 298.15 K is calculated using the atomization method or an isodesmic reaction scheme. The atomization method involves calculating the total energy of the molecule and subtracting the sum of the energies of the constituent atoms in their standard states, with empirical corrections often applied. Isodesmic reactions involve hypothetical reactions where the number and types of bonds are conserved, which helps in canceling out systematic errors in the calculations.
-
Calculation of Heat Capacity and Entropy: The standard entropy and heat capacity are calculated using statistical mechanics based on the vibrational frequencies and rotational constants obtained from the quantum chemical calculations.
Visualizations
The following diagrams illustrate key conceptual frameworks in the determination of thermochemical data for ethyl this compound.
Caption: Relationship between experimental measurements and derived thermochemical data.
Caption: Workflow for computational thermochemistry of ethyl this compound.
References
Methodological & Application
High-Performance Liquid Chromatography Method for the Determination of Cyclohexanecarboxylate
Application Note and Protocol
This document provides a detailed application note and protocol for the quantitative analysis of cyclohexanecarboxylate using High-Performance Liquid Chromatography (HPLC). This method is suitable for researchers, scientists, and professionals in drug development and quality control environments who require a robust and accurate method for the determination of this compound.
Introduction
Cyclohexanecarboxylic acid and its esters, collectively referred to as cyclohexanecarboxylates, are important chemical intermediates in various industrial applications, including the synthesis of pharmaceuticals and other organic compounds. Accurate quantification is crucial for ensuring product purity, monitoring reaction kinetics, and conducting pharmacokinetic studies.[1][2] This application note describes a reversed-phase HPLC (RP-HPLC) method that is simple, rapid, and reliable for the determination of this compound. The method utilizes a C18 stationary phase with a straightforward isocratic mobile phase and UV detection.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.[3] The chromatographic conditions are summarized in Table 1. A C18 column is employed for the separation, providing excellent retention and peak shape for the analyte. The mobile phase consists of a mixture of acetonitrile (B52724) and water, with a small amount of acid added to suppress the ionization of the carboxyl group, leading to improved retention and symmetrical peaks.[1][2] UV detection at a low wavelength (around 210 nm) is selected for optimal sensitivity, as the carboxyl group exhibits absorbance in this region.[3]
Table 1: Chromatographic Conditions
| Parameter | Value |
| Instrument | Standard HPLC with UV Detector |
| Column | C18, 5 µm particle size, 250 x 4.6 mm |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Reagents and Standards
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[2]
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve the desired concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[2]
Sample Preparation
-
Accurately weigh a suitable amount of the sample containing this compound.
-
Dissolve the sample in a known volume of the mobile phase to obtain a theoretical concentration within the calibration range.[2]
-
Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[3][4]
Detailed Experimental Protocol
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 700 mL of acetonitrile with 300 mL of 0.1% phosphoric acid in water. The 0.1% phosphoric acid solution is prepared by adding 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Filter the mobile phase through a 0.45 µm membrane filter before use.[2]
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[2]
-
Calibration Curve Construction: Inject the prepared calibration standards into the HPLC system. Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).[2]
-
Sample Analysis: Inject the prepared sample solution into the HPLC system. Identify the this compound peak based on its retention time.
-
Quantification: Determine the concentration of this compound in the sample solution using the constructed calibration curve. The purity can be calculated based on the peak area percentage of the main peak relative to the total peak area.[3]
Method Performance
The performance of this method should be validated to ensure its suitability for the intended application. Key validation parameters and their typical expected values are summarized in Table 2.
Table 2: Method Validation Parameters (Typical Values)
| Parameter | Typical Specification |
| Retention Time | Consistent retention time for this compound |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Precision (%RSD) | ≤ 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the HPLC analysis for this compound.
Caption: HPLC analysis workflow for this compound.
Conclusion
The described HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. Proper method validation should be performed to ensure the results are accurate and precise for the intended application.
References
Application Notes and Protocols for the Fischer-Speier Esterification of Cyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Fischer-Speier esterification of cyclohexanecarboxylic acid, a fundamental reaction in organic synthesis. This process is crucial for the preparation of various cyclohexanoate esters, which are valuable intermediates in the pharmaceutical and fragrance industries.[1][2] This document outlines detailed protocols for the synthesis of methyl and ethyl cyclohexanecarboxylate, presents key quantitative data in a structured format, and includes visualizations of the reaction mechanism and experimental workflow.
Introduction to Fischer-Speier Esterification
The Fischer-Speier esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[3][4][5] First described by Emil Fischer and Arthur Speier in 1895, this equilibrium-driven process is a cornerstone of organic chemistry.[3] To achieve high yields, the equilibrium is typically shifted towards the products by using an excess of the alcohol or by removing water as it is formed.[6][7][8] Common catalysts include strong Brønsted acids like sulfuric acid and p-toluenesulfonic acid, as well as Lewis acids.[3]
Data Presentation: Reactant and Product Properties
A thorough understanding of the physical and chemical properties of reactants and products is essential for successful experimental design, execution, and purification.
Table 1: Properties of Cyclohexanecarboxylic Acid and its Methyl and Ethyl Esters
| Property | Cyclohexanecarboxylic Acid | Methyl this compound | Ethyl this compound |
| Molecular Formula | C₇H₁₂O₂ | C₈H₁₄O₂ | C₉H₁₆O₂ |
| Molecular Weight | 128.17 g/mol [9] | 142.20 g/mol [9] | 156.22 g/mol [1] |
| Appearance | Colorless to white solid[9] | Clear, colorless liquid[9] | Colorless liquid |
| Boiling Point | 232-233 °C[9] | 183 °C[9] | 197-198 °C |
| Melting Point | 31-32 °C[9] | N/A | N/A |
| Density | 1.033 g/cm³[9] | 0.995 g/mL at 25 °C[9] | 0.971 g/mL at 25 °C |
| CAS Number | 98-89-5[9] | 4630-82-4[9] | 3289-28-9[1] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of methyl and ethyl this compound.
Protocol 1: Synthesis of Methyl this compound
This protocol details the synthesis of methyl this compound via the Fischer esterification of cyclohexanecarboxylic acid with methanol (B129727), catalyzed by sulfuric acid.
Materials:
-
Cyclohexanecarboxylic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Diethyl ether or Ethyl acetate (B1210297) (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Reaction Setup:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanecarboxylic acid (1.0 equivalent) in an excess of anhydrous methanol (10-20 equivalents).[9]
-
While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the solution.[9]
-
Attach a reflux condenser to the flask.
Reaction Procedure:
-
Heat the reaction mixture to a gentle reflux using a heating mantle.
-
Maintain the reflux for 2-4 hours.[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Workup and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether.[9]
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[9][10]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[9]
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl this compound.[9]
-
The product can be further purified by distillation if necessary.
Typical Yields: 65-95%[9]
Protocol 2: Synthesis of Ethyl this compound
This protocol outlines the synthesis of ethyl this compound using cyclohexanecarboxylic acid and ethanol (B145695) with sulfuric acid as the catalyst.
Materials:
-
Cyclohexanecarboxylic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Diethyl ether
-
Deionized water
-
Anhydrous magnesium sulfate
Reaction Setup:
-
In a 30 mL flask, combine cyclohexanecarboxylic acid (1.28 g, 0.1 mmol), anhydrous ethanol (4.6 g, 1.0 mmol), and concentrated sulfuric acid (100 mg).[11]
-
Add a magnetic stir bar to the flask.
Reaction Procedure:
-
Stir the reaction mixture at a constant temperature for a specified duration (e.g., 23 hours).[11] The optimal temperature may vary, with some procedures using reflux conditions.
Workup and Purification:
-
After the reaction, cool the mixture to room temperature.
-
Filter the mixture through Celite to remove any solids.
-
Evaporate the excess ethanol under reduced pressure to obtain an oil.[11]
-
Dilute the oil with diethyl ether (50 mL).[11]
-
Wash the ether solution twice with deionized water.[11]
-
Separate the ether layer and dry it over anhydrous magnesium sulfate.[11]
-
Filter off the drying agent.
-
Evaporate the diethyl ether to yield ethyl this compound.[11]
Typical Yields: With concentrated sulfuric acid as the catalyst, yields can be as high as 98%.[11]
Visualizations
Fischer-Speier Esterification Mechanism
The following diagram illustrates the step-by-step mechanism of the acid-catalyzed esterification of cyclohexanecarboxylic acid. The mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of water.[3][5][6][12]
References
- 1. Ethyl cyclohexanoate | C9H16O2 | CID 18686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Ethyl this compound | 3289-28-9 [smolecule.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cyclohexanecarboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Catalytic Hydrogenation of Benzoic Acid to Cyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of benzoic acid to cyclohexanecarboxylic acid is a fundamentally important transformation in organic synthesis. Cyclohexanecarboxylic acid and its derivatives are valuable intermediates in the pharmaceutical and fine chemical industries, serving as building blocks for drugs like praziquantel (B144689) and other complex molecules.[1] This document provides detailed application notes and experimental protocols for this reaction, summarizing key data and outlining methodologies for successful synthesis.
The direct hydrogenation of the aromatic ring of benzoic acid while preserving the carboxylic acid functional group requires careful selection of catalysts and reaction conditions to achieve high selectivity and yield.[2][3] Traditional methods often require harsh conditions, such as high temperatures and pressures.[1] However, recent advancements have focused on developing more efficient and environmentally benign processes, including the use of novel catalysts and green solvents like supercritical carbon dioxide (scCO₂).[1][4]
Reaction Scheme
Caption: General reaction for the hydrogenation of benzoic acid.
Data Presentation: Catalyst Performance and Reaction Conditions
The choice of catalyst and reaction parameters significantly influences the conversion of benzoic acid and the selectivity towards cyclohexanecarboxylic acid. Below are tables summarizing quantitative data from various studies.
Table 1: Comparison of Transition Metal Catalysts in Supercritical CO₂ [1]
| Catalyst (5% on Carbon) | Temperature (K) | H₂ Pressure (MPa) | CO₂ Pressure (MPa) | Time (h) | Conversion (%) | Selectivity to Cyclohexanecarboxylic Acid (%) |
| Rh/C | 323 | 10 | 10 | 3 | 99.1 | 100 |
| Ru/C | 353 | 10 | 10 | 3 | 98.5 | 100 |
| Pt/C | 353 | 10 | 10 | 3 | 65.2 | 100 |
| Pd/C | 353 | 10 | 10 | 3 | 45.1 | 100 |
Reaction conditions: 8.2 mmol benzoic acid, 0.05 g catalyst.[4]
Table 2: Performance of Ruthenium-Based Catalysts in a Binary Solvent System [2][5]
| Catalyst | Solvent (1,4-dioxane:water) | Temperature (K) | H₂ Pressure (MPa) | Time (h) | Conversion (%) | Selectivity to Cyclohexanecarboxylic Acid (%) |
| 5% Ru/C | 1:1 | 493 | 6.89 | 6 | 100 | 86 |
| 1%Ru-6%Re/C | 1:1 | 493 | 6.89 | 6 | 100 | 82 |
| 5% Ru/Al₂O₃ | 1:1 | 493 | 6.89 | 6 | 100 | 78 |
| 5% Ru/TiO₂ | 1:1 | 493 | 6.89 | 6 | 100 | 75 |
These experiments highlight the ability to steer selectivity by modifying the catalyst support and solvent system.[2][5]
Table 3: Non-Precious Metal Catalyst Performance [6]
| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | Conversion (%) | Selectivity to Cyclohexanecarboxylic Acid (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 10% Ni/CSC-b * | 200 | 4 | 4 | 86.2 | 100 |
*Microwave-activated biochar supported nickel catalyst.
Experimental Protocols
Below are detailed protocols for the catalytic hydrogenation of benzoic acid, based on methodologies described in the literature.
Protocol 1: Hydrogenation in Supercritical Carbon Dioxide (scCO₂) using Rh/C
This protocol is adapted from studies demonstrating an environmentally benign approach with high selectivity at low temperatures.[1][4][7]
Materials and Equipment:
-
Benzoic acid (8.2 mmol, ~1.0 g)
-
5% Rhodium on activated carbon (Rh/C) catalyst (0.05 g)
-
High-pressure stainless steel autoclave (e.g., 50 mL capacity)
-
High-pressure liquid pump for CO₂
-
Hydrogen gas cylinder with regulator
-
Heating mantle or oil bath with temperature controller
-
Magnetic stirrer
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Catalyst Pre-treatment: Before use, the Rh/C catalyst is reduced under a hydrogen stream at 573 K for 2 hours.
-
Reactor Charging: Add the benzoic acid (8.2 mmol) and the pre-reduced Rh/C catalyst (0.05 g) to the stainless steel autoclave.[7]
-
System Purge: Seal the reactor and flush it three times with nitrogen or CO₂ at 2.0 MPa to remove any air.[7]
-
Heating: Heat the reactor to the desired temperature of 323 K (50°C).[1]
-
Pressurization:
-
Reaction: Stir the reaction mixture for 3 hours, maintaining constant temperature and pressure.[4]
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully and slowly vent the CO₂ and excess hydrogen in a well-ventilated fume hood.
-
Product Isolation and Analysis:
-
Open the reactor and recover the product mixture.
-
Separate the catalyst by filtration.
-
Analyze the crude product using GC-MS to determine the conversion of benzoic acid and selectivity to cyclohexanecarboxylic acid.
-
Protocol 2: Vapor-Phase Hydrogenation using a Supported Palladium Catalyst
This protocol describes a continuous flow, vapor-phase hydrogenation process.[8]
Materials and Equipment:
-
Molten benzoic acid
-
Palladium on aluminum oxide (0.4% Pd/Al₂O₃) catalyst, tableted
-
Cylindrical evaporation chamber
-
U-shaped reaction tube
-
Hydrogen gas supply
-
Condensation chamber
-
Heating elements for evaporation chamber and reaction tube
Procedure:
-
Setup: Place the Pd/Al₂O₃ catalyst in the U-shaped reaction tube. Heat the evaporation chamber to 130°C and the reaction tube to 141°C.
-
Vapor Generation: Pass hydrogen gas through molten benzoic acid in the evaporation chamber. This creates a mixture of benzoic acid vapor and hydrogen.[8] The concentration of benzoic acid in the gas stream can be controlled by the temperature and hydrogen flow rate (e.g., 1.5% by volume).[8]
-
Reaction: Pass the vapor mixture through the heated reaction tube containing the catalyst. The flow rate should be adjusted to achieve the desired space velocity (e.g., 0.06 kg of benzoic acid per liter of catalyst per hour).[8]
-
Product Condensation: The gas mixture exiting the reactor is cooled to 35°C in a condensation chamber, causing the cyclohexanecarboxylic acid and any unreacted benzoic acid to condense.[8]
-
Hydrogen Recycle: The non-condensed gas, which is primarily hydrogen, can be recycled back to the evaporation chamber.[8]
-
Product Purification: The condensed product, a white crystalline mass at room temperature, can be further purified by recrystallization from a suitable solvent like ethanol (B145695) to obtain pure cyclohexanecarboxylic acid.[8]
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for a batch hydrogenation experiment.
Caption: Workflow for batch catalytic hydrogenation of benzoic acid.
Concluding Remarks
The catalytic hydrogenation of benzoic acid to cyclohexanecarboxylic acid can be achieved with high efficiency and selectivity using various catalytic systems. Rhodium and ruthenium catalysts generally show higher activity compared to palladium and platinum.[1] The use of supercritical CO₂ as a solvent offers a green alternative to traditional organic solvents, allowing for high conversion and selectivity at mild temperatures.[1] For industrial-scale production, vapor-phase hydrogenation presents a viable continuous process.[8] The choice of the specific protocol will depend on the desired scale, available equipment, and environmental considerations. The data and protocols provided herein serve as a comprehensive guide for researchers and professionals in the field.
References
- 1. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. US3210411A - Hydrogenation of benzoic acid to cyclohexane-carboxylic acid - Google Patents [patents.google.com]
Application of Methyl Cyclohexanecarboxylate in Fragrance Formulation: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl cyclohexanecarboxylate (CAS No. 4630-82-4) is a versatile aliphatic ester that is increasingly utilized in the fragrance industry to impart unique and desirable olfactory notes to a wide range of products. Its characteristic fruity, cheesy, and sweet aroma profile, with nuances of berry, pineapple, and mint, makes it a valuable component in the creation of complex and appealing scents.[1][2] This document provides detailed application notes and experimental protocols for the effective use and evaluation of methyl this compound in fragrance formulations. It is intended for researchers, scientists, and professionals involved in fragrance development, quality control, and sensory analysis.
Physicochemical Properties and Odor Profile
A comprehensive understanding of the physicochemical properties and odor profile of methyl this compound is essential for its successful incorporation into fragrance formulations.
Table 1: Physicochemical Properties of Methyl this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₂ | [3] |
| Molecular Weight | 142.20 g/mol | [3] |
| CAS Number | 4630-82-4 | [3] |
| Appearance | Clear, colorless to light yellow liquid | [4] |
| Boiling Point | 183 °C (lit.) | [3] |
| Density | 0.995 g/mL at 25 °C (lit.) | [3] |
| Refractive Index | n20/D 1.443 (lit.) | [3] |
| Flash Point | 60 °C (140 °F) - closed cup | [4] |
Table 2: Odor Profile of Methyl this compound
| Odor Descriptor | Description | Reference |
| Primary Notes | Cheesy, Fruity, Berry, Estery, Pineapple, Milk | [1][2] |
| Secondary Notes | Sweet, Cooling, Minty | [1][2] |
| Reported Occurrences | Bourbon vanilla, virgin olive oil, green olives | [1] |
Application in Fragrance Formulations
Methyl this compound is prized for its ability to add a fresh, fruity, and slightly creamy character to fragrance compositions. It can be used to enhance floral, fruity, and gourmand accords. While specific concentrations in commercial products are proprietary, usage levels of methyl this compound and its derivatives in fragrance concentrates can vary. Recommendations suggest usage levels of up to 1.0% for "vanilla carboxylate" type ingredients in the fragrance concentrate.[4] Patents for similar methyl cyclohexane (B81311) carboxylate derivatives suggest a broader range, from approximately 0.005 to 10 weight percent of the fragrance formulation.[5]
Experimental Protocols
Protocol for Sensory Evaluation of Methyl this compound
This protocol outlines a method for the sensory evaluation of methyl this compound to characterize its odor profile and intensity.
Objective: To systematically assess the olfactory characteristics of methyl this compound using a trained sensory panel.
Materials:
-
Methyl this compound
-
Odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol)
-
Glass smelling strips
-
Sniffing bottles
-
Controlled environment with neutral air circulation
Procedure:
-
Panelist Selection and Training:
-
Select 10-15 panelists based on their olfactory acuity and ability to describe scents.
-
Train panelists on identifying and rating the intensity of various scent descriptors relevant to fruity esters (e.g., fruity, cheesy, sweet, pineapple, berry).
-
-
Sample Preparation:
-
Prepare a series of dilutions of methyl this compound in the odorless solvent (e.g., 10%, 5%, 1%, and 0.5% v/v).
-
Dip smelling strips into each dilution for 2 seconds and allow the solvent to evaporate for 10 seconds before evaluation.
-
Alternatively, place 1 ml of each dilution into coded sniffing bottles.
-
-
Evaluation:
-
Panelists will evaluate the samples in a monadic sequence (one at a time) to avoid cross-adaptation.
-
Panelists will rate the intensity of the primary and secondary odor descriptors on a labeled magnitude scale (LMS) from 0 (not detectable) to 100 (strongest imaginable).
-
Panelists should also provide free-form descriptions of the perceived odor.
-
-
Data Analysis:
-
Collect and analyze the intensity ratings for each descriptor.
-
Calculate the mean and standard deviation for each descriptor at each concentration.
-
Analyze the free-form descriptions to identify recurring odor notes.
-
Diagram 1: Sensory Evaluation Workflow
Caption: Workflow for the sensory evaluation of methyl this compound.
Protocol for Accelerated Stability Testing
This protocol describes an accelerated stability test to evaluate the physical and chemical stability of a fragrance formulation containing methyl this compound.
Objective: To assess the stability of the fragrance oil in a cosmetic base under accelerated conditions to predict its shelf life.
Materials:
-
Fragrance oil containing a known concentration of methyl this compound
-
Cosmetic base (e.g., lotion, cream, or ethanol-based spray)
-
Glass jars with airtight seals
-
Climate chambers or ovens
-
pH meter, viscometer
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Prepare samples of the cosmetic base containing the fragrance oil at the desired concentration.
-
Prepare a control sample of the cosmetic base without the fragrance oil.
-
Package the samples in the final intended packaging or inert glass containers.
-
-
Storage Conditions:
-
Evaluation Intervals:
-
Evaluate the samples at predefined intervals: 0, 15, 30, 60, and 90 days.[6]
-
-
Parameters to Evaluate:
-
Physical Properties: Color, odor, appearance, phase separation, and clarity.
-
Chemical Properties: pH and viscosity of the cosmetic base.
-
Odor Stability: Olfactory evaluation of the fragrance profile by a trained panel.
-
Concentration of Methyl this compound: Quantify the concentration of methyl this compound using a validated GC-MS method at each interval to assess for degradation.
-
-
Data Analysis:
-
Compare the results of the samples stored under different conditions to the initial sample (time 0) and the control sample.
-
Any significant changes in the evaluated parameters may indicate instability.
-
Diagram 2: Accelerated Stability Testing Protocol
Caption: Protocol for accelerated stability testing of fragrance formulations.
Protocol for GC-MS Analysis of Methyl this compound
This protocol provides a method for the identification and quantification of methyl this compound in a fragrance oil or cosmetic product.
Objective: To accurately determine the concentration of methyl this compound using GC-MS.
Instrumentation and Materials:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
DB-5ms or HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)[1]
-
Helium carrier gas
-
Autosampler vials (1.5 mL) with inserts
-
Microsyringe
-
Solvent (e.g., hexane (B92381) or dichloromethane)
-
Methyl this compound standard
GC-MS Parameters:
Table 3: Recommended GC-MS Settings
| Parameter | Setting | Reference |
| Inlet Temperature | 250 °C | [1] |
| Injection Mode | Splitless (1 µL) | [1][7] |
| Oven Program | Initial: 70 °C for 2 min; Ramp: 15 °C/min to 280 °C, hold for 5 min | [1] |
| Carrier Gas | Helium at 1 mL/min | [1] |
| MS Ionization | Electron Ionization (EI) at 70 eV | [1] |
| Mass Range | m/z 40-400 | [1] |
| Ion Source Temp. | 230 °C | [1] |
| Transfer Line Temp. | 280 °C | [1] |
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of methyl this compound in the chosen solvent.
-
Create a series of calibration standards by diluting the stock solution to known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the fragrance oil or cosmetic product.
-
Dissolve the sample in a known volume of the solvent.
-
If necessary, perform a liquid-liquid extraction to isolate the fragrance components.
-
Dilute the sample extract to fall within the calibration range.
-
Filter the final sample through a 0.22 µm syringe filter into an autosampler vial.[1]
-
-
Analysis:
-
Inject the calibration standards and the prepared samples into the GC-MS.
-
Acquire the chromatograms and mass spectra.
-
-
Data Processing:
-
Identify the peak corresponding to methyl this compound based on its retention time and mass spectrum.
-
Integrate the peak area of a characteristic quantifier ion.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of methyl this compound in the samples using the calibration curve.
-
Diagram 3: GC-MS Analysis Workflow
Caption: Workflow for the GC-MS analysis of methyl this compound.
Conclusion
Methyl this compound is a valuable ingredient in modern perfumery, offering a unique combination of fruity, cheesy, and sweet notes. The successful application of this material relies on a thorough understanding of its properties and performance in different formulations. The protocols provided in this document offer a systematic approach to evaluating the sensory characteristics, stability, and concentration of methyl this compound, enabling fragrance professionals to optimize its use and ensure the quality and consistency of their creations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 环己烷羧酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. vanilla carboxylate, 4630-82-4 [thegoodscentscompany.com]
- 5. EP2070512A1 - Methyl cyclohexane carboxylates and their use in perfume compositons - Google Patents [patents.google.com]
- 6. certifiedcosmetics.com [certifiedcosmetics.com]
- 7. uoguelph.ca [uoguelph.ca]
Application Notes and Protocols: Synthesis of Cyclohexanecarboxylate Esters via the Acid Chloride Route
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexanecarboxylate esters are a versatile class of compounds with significant applications in the pharmaceutical and fragrance industries. Their unique structural motif makes them valuable intermediates in the synthesis of a wide range of molecules, including active pharmaceutical ingredients (APIs).[1] The synthesis of these esters via the acid chloride pathway offers a high-yield and efficient method, proceeding through a two-step process: the conversion of cyclohexanecarboxylic acid to its highly reactive acid chloride derivative, followed by esterification with a desired alcohol. This document provides detailed protocols for the synthesis of cyclohexanecarbonyl chloride and its subsequent conversion to methyl, ethyl, and isopropyl this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of cyclohexanecarbonyl chloride and the corresponding methyl, ethyl, and isopropyl esters.
| Parameter | Protocol 1: Cyclohexanecarbonyl Chloride Synthesis | Protocol 2: Methyl this compound Synthesis | Protocol 3: Ethyl this compound Synthesis | Protocol 4: Isopropyl this compound Synthesis |
| Starting Material | Cyclohexanecarboxylic Acid | Cyclohexanecarbonyl Chloride | Cyclohexanecarbonyl Chloride | Cyclohexanecarbonyl Chloride |
| Key Reagents | Thionyl Chloride (SOCl₂) | Methanol (B129727), Triethylamine (B128534) | Ethanol (B145695), Triethylamine | Isopropanol (B130326), Triethylamine |
| Solvent | Benzene (B151609) (anhydrous) | Dichloromethane (B109758) (anhydrous) | Dichloromethane (anhydrous) | Dichloromethane (anhydrous) |
| Stoichiometry (Acid Chloride:Alcohol:Base) | 1 : 1.5 (Acid:SOCl₂) | 1 : 1.2 : 1.2 | 1 : 1.2 : 1.2 | 1 : 1.2 : 1.2 |
| Reaction Temperature | Reflux | 0 °C to Room Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 hour | 1-2 hours | 1-2 hours | 2-4 hours |
| Typical Yield | >99% (crude)[2] | >95% (isolated) | >95% (isolated) | >90% (isolated) |
| Work-up | Removal of excess SOCl₂ and solvent in vacuo | Aqueous wash, extraction, and solvent removal | Aqueous wash, extraction, and solvent removal | Aqueous wash, extraction, and solvent removal |
Experimental Protocols
Safety Precautions: All reactions should be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water. Cyclohexanecarbonyl chloride is also corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of Cyclohexanecarbonyl Chloride
This protocol describes the conversion of cyclohexanecarboxylic acid to cyclohexanecarbonyl chloride using thionyl chloride.[2]
Materials:
-
Cyclohexanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous benzene
-
n-Dodecane (internal standard for GC analysis, optional)
Equipment:
-
Round-bottom flask
-
Condenser
-
Dean-Stark trap
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
Procedure:
-
To a round-bottom flask equipped with a condenser, Dean-Stark trap, and magnetic stir bar, add cyclohexanecarboxylic acid (e.g., 6.95 g, 0.054 mol) and anhydrous benzene (90 mL).[2]
-
Heat the mixture to reflux under a nitrogen atmosphere to remove any residual water azeotropically.
-
Cool the reaction mixture to room temperature.
-
Slowly add thionyl chloride (e.g., 6.0 mL, 0.082 mol) to the stirred solution.[2]
-
Heat the reaction mixture to reflux and maintain for 1 hour.[2] The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude cyclohexanecarbonyl chloride solution can be used directly in the next step or purified by distillation under reduced pressure after removal of the solvent. The conversion to the acid chloride is reported to be over 99%.[2]
Protocol 2: Synthesis of Methyl this compound
This protocol details the esterification of cyclohexanecarbonyl chloride with methanol.
Materials:
-
Crude cyclohexanecarbonyl chloride solution from Protocol 1
-
Anhydrous methanol
-
Anhydrous triethylamine
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Equipment:
-
Round-bottom flask
-
Addition funnel
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the crude cyclohexanecarbonyl chloride (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of anhydrous methanol (1.2 eq) and anhydrous triethylamine (1.2 eq) in anhydrous DCM.
-
Slowly add the methanol/triethylamine solution to the stirred cyclohexanecarbonyl chloride solution via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude methyl this compound.
-
The crude product can be further purified by vacuum distillation to afford a colorless liquid.
Protocol 3: Synthesis of Ethyl this compound
This protocol outlines the esterification of cyclohexanecarbonyl chloride with ethanol.
Materials:
-
Crude cyclohexanecarbonyl chloride solution from Protocol 1
-
Anhydrous ethanol
-
Anhydrous triethylamine
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Addition funnel
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve the crude cyclohexanecarbonyl chloride (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Prepare a solution of anhydrous ethanol (1.2 eq) and anhydrous triethylamine (1.2 eq) in anhydrous DCM.
-
Add the ethanol/triethylamine solution dropwise to the stirred acid chloride solution over 30 minutes at 0 °C.
-
Once the addition is complete, let the reaction mixture warm to room temperature and continue stirring for 1-2 hours.
-
Follow the workup and purification steps as described in Protocol 2 (steps 7-9).
Protocol 4: Synthesis of Isopropyl this compound
This protocol describes the esterification of cyclohexanecarbonyl chloride with isopropanol.
Materials:
-
Crude cyclohexanecarbonyl chloride solution from Protocol 1
-
Anhydrous isopropanol
-
Anhydrous triethylamine
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Addition funnel
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve the crude cyclohexanecarbonyl chloride (1.0 eq) in anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of anhydrous isopropanol (1.2 eq) and anhydrous triethylamine (1.2 eq) in anhydrous DCM.
-
Slowly add the isopropanol/triethylamine solution to the stirred acid chloride solution over 30 minutes, keeping the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Due to the increased steric hindrance of the secondary alcohol, a longer reaction time may be required.
-
Follow the workup and purification steps as described in Protocol 2 (steps 7-9).
Visualizations
The following diagrams illustrate the overall reaction pathway and a general experimental workflow for the synthesis of this compound esters.
Caption: Overall reaction pathway for the synthesis of this compound esters.
References
Application Notes and Protocols for Cyclohexanecarboxylate Derivatives in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of polymers derived from cyclohexanecarboxylate derivatives. These polymers exhibit a unique combination of desirable properties, including enhanced thermal stability, mechanical strength, and chemical resistance, making them suitable for a wide range of applications, from advanced materials to biomedical and pharmaceutical uses. The inclusion of the rigid cyclohexyl moiety into the polymer backbone imparts distinct characteristics compared to their linear aliphatic counterparts.
Applications in Research and Drug Development
Polymers based on this compound derivatives are gaining increasing interest in the field of drug development and biomedical applications. Their inherent biodegradability and biocompatibility, coupled with the ability to tune their physical and chemical properties, make them excellent candidates for:
-
Controlled Drug Delivery: The polyester (B1180765) and polycarbonate backbone can be designed to degrade at a specific rate, allowing for the controlled release of encapsulated active pharmaceutical ingredients (APIs).
-
Medical Devices and Implants: Their enhanced mechanical strength and durability make them suitable for fabricating biodegradable medical devices, such as sutures, stents, and scaffolds for tissue engineering.
-
Nanoparticle Formulation: These polymers can be used to formulate nanoparticles for targeted drug delivery, improving the therapeutic index and reducing the side effects of potent drugs.
The versatility in monomer selection and polymerization techniques allows for the synthesis of a wide array of polymers with tailored properties to meet the specific demands of various drug delivery systems and biomedical devices.
Experimental Protocols
This section provides detailed protocols for three common methods used in the synthesis of polymers from this compound derivatives: Melt Polycondensation, Solid-State Polymerization (SSP), and Ring-Opening Copolymerization (ROCOP).
Protocol 1: Synthesis of Poly(butylene 1,4-cyclohexanedicarboxylate) (PBCE) via Melt Polycondensation
This protocol describes a two-stage melt polycondensation process for the synthesis of PBCE, a versatile polyester with applications in packaging and biomedical materials.[1]
Materials:
-
1,4-Cyclohexanedicarboxylic acid (1,4-CHDA)
-
1,4-Butanediol (BDO)
-
Titanium tetrabutoxide (TBT) or other suitable catalyst
-
Phosphorous acid or other stabilizer
-
High-purity nitrogen gas
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, condenser, and vacuum connection
-
Heating mantle with a temperature controller
-
Vacuum pump
Procedure:
-
Esterification Stage:
-
Charge the reactor with 1,4-CHDA and BDO in a molar ratio of 1:1.1 to 1:1.2.
-
Add the catalyst (e.g., 200-300 ppm of TBT) and a stabilizer.
-
Purge the reactor with high-purity nitrogen for at least 30 minutes to create an inert atmosphere.
-
Heat the mixture to 180-220°C under a slow nitrogen stream with continuous stirring.
-
Water will be produced as a byproduct and should be collected in the condenser.
-
Continue this stage for 2-4 hours, or until at least 90% of the theoretical amount of water has been collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 240-260°C.
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr over a period of 30-60 minutes.
-
Continue the reaction under high vacuum for 2-4 hours. The viscosity of the melt will increase significantly as the polymerization proceeds.
-
The reaction is considered complete when the desired melt viscosity is achieved, which can be monitored by the torque on the stirrer.
-
Once the desired molecular weight is reached, stop the reaction and cool the reactor. The polymer can be extruded under nitrogen pressure and pelletized for further processing.
-
Protocol 2: Solid-State Polymerization (SSP) of Poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate) (PCCD)
SSP is a post-polymerization technique used to increase the molecular weight of the prepolymer obtained from melt polycondensation. This method is particularly useful for achieving high molecular weight polyesters with improved thermal and mechanical properties.[2]
Materials:
-
PCCD prepolymer (synthesized via melt polycondensation, with an initial intrinsic viscosity of 0.1-0.3 dL/g)
-
High-purity nitrogen or other inert gas
Equipment:
-
Solid-state polymerization reactor (e.g., a rotating vacuum oven or a fluidized bed reactor)
-
High-purity inert gas source
-
Vacuum pump
Procedure:
-
Prepolymer Preparation:
-
The PCCD prepolymer is first synthesized via melt polycondensation as described in Protocol 1, using 1,4-cyclohexanedimethanol (B133615) (CHDM) and 1,4-CHDA.
-
The resulting prepolymer is pelletized or ground into a fine powder to maximize the surface area for the SSP process.
-
-
Crystallization:
-
The amorphous prepolymer is heated to a temperature between its glass transition temperature (Tg) and melting temperature (Tm) to induce crystallization. This step is crucial to prevent the particles from sticking together during the SSP process.
-
-
Solid-State Polymerization:
-
The crystallized prepolymer is placed in the SSP reactor.
-
The reactor is purged with a continuous flow of hot, dry nitrogen gas.
-
The temperature is raised to a point below the melting temperature of the polymer, typically in the range of 200-230°C.
-
The reaction is carried out for an extended period, ranging from several hours to days, depending on the desired final molecular weight. During this time, the condensation byproducts (e.g., water, glycols) diffuse out of the solid polymer particles and are removed by the inert gas stream.
-
The progress of the polymerization can be monitored by periodically taking samples and measuring their intrinsic viscosity or molecular weight.
-
Protocol 3: Ring-Opening Copolymerization (ROCOP) of Cyclohexene (B86901) Oxide and CO2 to Synthesize Poly(cyclohexene carbonate) (PCHC)
This protocol describes the synthesis of PCHC, a biodegradable polycarbonate, through the ring-opening copolymerization of cyclohexene oxide (CHO) and carbon dioxide (CO2) using a zinc-based catalyst.[3][4]
Materials:
-
Cyclohexene oxide (CHO), freshly distilled
-
High-purity carbon dioxide (CO2)
-
NNO-scorpionate zinc complex or other suitable catalyst
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane), if not performed neat
Equipment:
-
High-pressure stainless-steel reactor (autoclave) equipped with a magnetic stirrer, gas inlet, and temperature controller
-
Schlenk line or glovebox for handling air- and moisture-sensitive materials
-
CO2 cylinder with a pressure regulator
Procedure:
-
Reactor Preparation:
-
The reactor is thoroughly dried in an oven and then assembled while hot under a stream of nitrogen.
-
The reactor is then evacuated and backfilled with nitrogen several times to ensure an inert atmosphere.
-
-
Reaction Setup:
-
The catalyst is added to the reactor inside a glovebox or under a positive pressure of nitrogen.
-
Freshly distilled cyclohexene oxide is then added to the reactor via syringe.
-
The reactor is sealed and brought to the desired reaction temperature (e.g., 70-100°C).
-
-
Polymerization:
-
The reactor is pressurized with CO2 to the desired pressure (e.g., 10-50 bar).
-
The reaction mixture is stirred vigorously for the desired reaction time (e.g., 4-24 hours).
-
The progress of the reaction can be monitored by the drop in CO2 pressure.
-
-
Polymer Isolation:
-
After the reaction is complete, the reactor is cooled to room temperature and the excess CO2 is carefully vented.
-
The viscous polymer is dissolved in a suitable solvent (e.g., dichloromethane).
-
The resulting polymer solution is then precipitated in a non-solvent (e.g., cold methanol).
-
The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven at 40-60°C until a constant weight is achieved.
-
Data Presentation
The following tables summarize key quantitative data for various polymers synthesized from this compound derivatives, as reported in the literature.
Table 1: Thermal Properties of this compound-Based Polyesters
| Polymer | Monomers | Polymerization Method | Tg (°C) | Tm (°C) | Td (°C) | Reference |
| PBCE | 1,4-CHDA, BDO | Melt Polycondensation | 25-35 | 140-150 | >350 | [1] |
| PCCD | 1,4-CHDA, CHDM | Melt Polycondensation + SSP | 80-90 | 290-300 | >350 | [2] |
| P(BCE-co-BC) | 1,4-CHDA, BDO, Camphoric Acid | Melt Polycondensation | 28-32 | 125-140 | >350 | [1] |
Table 2: Molecular Weight and Mechanical Properties of Poly(cyclohexene carbonate) (PCHC)
| Catalyst | Mn ( kg/mol ) | Đ (Mw/Mn) | Tensile Modulus (MPa) | Elongation at Break (%) | Reference |
| [Zn(bpzaepe)2{Zn(SAr)2}] | 10-20 | 1.1-1.3 | - | - | [3] |
| Chiral dinuclear cobalt complex | 15-25 | 1.1-1.2 | - | - | [4] |
| [Zn(2,6-difluorophenoxide)2]2(THF)2 | 42 | broad | 3600 | 1-2 | [5] |
Visualizations
The following diagrams illustrate the experimental workflows and reaction pathways described in this document.
Caption: Workflow for Melt Polycondensation.
Caption: Workflow for Solid-State Polymerization.
Caption: Reaction Scheme for ROCOP of PCHC.
References
- 1. Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Study of Preparation and Properties of Stereoregular Poly(cyclohexenylene carbonate) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Quantification of Cyclohexanecarboxylate in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of cyclohexanecarboxylate in complex biological and environmental matrices. The protocols focus on two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Cyclohexanecarboxylic acid and its esters are compounds of interest in various fields, including pharmaceutical development, environmental analysis, and flavor and fragrance chemistry.[1] Accurate quantification in complex matrices such as plasma, urine, and wine is crucial for understanding its metabolic fate, potential toxicity, or its role as a biomarker. This document outlines robust and validated methods for the extraction, derivatization, and instrumental analysis of this compound.
Analytical Techniques: A Comparative Overview
The choice of analytical technique depends on the specific requirements of the study, including the desired sensitivity, selectivity, and the nature of the sample matrix.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Analyte Volatility | Requires volatile or semi-volatile analytes. Derivatization is often necessary for polar compounds like carboxylic acids.[2][3][4] | Suitable for a wide range of polar and non-polar compounds without the need for derivatization. |
| Sensitivity | High sensitivity, especially with selected ion monitoring (SIM) or negative chemical ionization (NCI).[5][6][7] | Generally offers very high sensitivity and specificity, particularly with multiple reaction monitoring (MRM).[8][9] |
| Selectivity | High selectivity based on both chromatographic retention time and mass-to-charge ratio of fragment ions. | Excellent selectivity due to precursor and product ion transitions.[9] |
| Sample Throughput | Can be lower due to longer run times and potential need for derivatization. | Often allows for faster analysis times and is amenable to high-throughput automation.[8][10] |
| Matrix Effects | Can be susceptible to matrix interference, which may require extensive sample cleanup. | Ion suppression or enhancement from matrix components can be a challenge, requiring careful method development and the use of internal standards. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound following Derivatization
This protocol is suitable for the trace-level quantification of cyclohexanecarboxylic acid in aqueous samples like wine or biological fluids. It involves solid-phase extraction (SPE) and derivatization to enhance volatility and sensitivity.[7]
1. Sample Preparation and Extraction:
-
Solid-Phase Extraction (SPE):
-
Condition a suitable SPE cartridge (e.g., polymeric reversed-phase) with methanol (B129727) followed by water.
-
Acidify the sample (e.g., 10 mL of wine or diluted plasma) to pH 2 with a suitable acid.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte with a small volume of a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
2. Derivatization:
-
To the dried residue, add 50 µL of 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) solution in acetone (B3395972) and 1 mg of potassium carbonate.[6][7]
-
Incubate the mixture at room temperature for 30 minutes to form the pentafluorobenzyl ester of cyclohexanecarboxylic acid.[6][7]
-
Evaporate the solvent and redissolve the residue in a suitable solvent for GC-MS analysis (e.g., hexane).
3. GC-MS Instrumental Parameters:
-
Gas Chromatograph (GC):
-
Mass Spectrometer (MS):
Quantitative Data for GC-NCI-MS of Cyclohexanecarboxylic Acid (as PFB ester): [7]
| Parameter | Value |
| Linearity | Up to 3.6 µg/L |
| Limit of Detection (LOD) | 0.4 - 2.4 ng/L |
| Reproducibility (RSD) | <10% |
| Recovery | ~100% |
Protocol 2: LC-MS/MS Analysis of this compound in Plasma
This protocol provides a general framework for the direct quantification of cyclohexanecarboxylic acid in plasma, which can be adapted based on specific instrumentation and sensitivity requirements.
1. Sample Preparation:
-
Protein Precipitation:
-
To 50 µL of plasma sample, add 240 µL of a cold organic solvent mixture (e.g., methanol:acetonitrile, 3:1, v/v) to precipitate proteins.[8] An internal standard should be included in the precipitation solvent.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumental Parameters:
-
Liquid Chromatograph (LC):
-
Column: A C18 reverse-phase column (e.g., 50 mm x 4.6 mm, 5 µm).[5][12]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 - 1.0 mL/min.[5]
-
Gradient: A suitable gradient starting with a low percentage of mobile phase B, ramping up to elute the analyte, followed by a re-equilibration step.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically suitable for carboxylic acids.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for cyclohexanecarboxylic acid and the internal standard must be determined by direct infusion and optimization.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and gas flows for maximum signal intensity.
-
Expected Performance Characteristics for LC-MS/MS Methods: [9][12]
| Parameter | Typical Value |
| Linearity (r²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | ng/mL to pg/mL range |
| Precision (%RSD) | <15% |
| Accuracy (%Bias) | ±15% |
| Recovery | 85-115% |
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Potential metabolic pathway leading to this compound formation.
References
- 1. benchchem.com [benchchem.com]
- 2. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantifying carboxymethyl lysine and carboxyethyl lysine in human plasma: clinical insights into aging research using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Quantifying carboxymethyl lysine and carboxyethyl lysine in human plasma: clinical insights into aging research using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Experimental Protocol for the Synthesis of 4-(Aminomethyl)cyclohexane Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Aminomethyl)cyclohexane carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science, exists as cis and trans isomers, with the trans isomer being widely known as Tranexamic Acid, an important pharmaceutical agent. The synthesis of this compound can be achieved through various routes, often involving the reduction of an aromatic precursor. This document outlines a detailed experimental protocol for the synthesis of 4-(aminomethyl)cyclohexane carboxylic acid via the catalytic hydrogenation of p-aminomethyl benzoic acid. This method is advantageous due to its relatively direct nature and scalability.
Synthesis Pathway
The synthesis involves the catalytic hydrogenation of the benzene (B151609) ring of p-aminomethyl benzoic acid. This reaction is typically performed at elevated temperature and pressure using a ruthenium-based catalyst in an alkaline aqueous medium. The process directly converts the aromatic starting material into the desired saturated cyclic compound.
Experimental Protocol
This protocol is based on the catalytic hydrogenation of p-aminomethyl benzoic acid.
Materials:
-
p-Aminomethyl benzoic acid
-
Sodium hydroxide (B78521) (NaOH)
-
5% Ruthenium on activated carbon (Ru/C)
-
Water (deionized)
-
Hydrogen (H₂) gas
-
Methanol
-
Hydrochloric acid (HCl) (for pH adjustment and product isolation)
-
High-pressure autoclave (e.g., stainless steel) equipped with a stirrer and temperature/pressure controls
-
Filtration apparatus (e.g., Buchner funnel)
-
Standard laboratory glassware
-
pH meter or pH paper
Procedure:
-
Reactor Charging: In a 300-mL stainless steel autoclave equipped with a stirrer, charge 10 g of p-aminomethyl benzoic acid, 3.0 g of sodium hydroxide, 70 mL of water, and 0.3 g of 5% ruthenium on activated carbon.[1]
-
Hydrogenation Reaction:
-
Cooling and Depressurization: After the reaction period, cool the autoclave to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Catalyst Removal: Open the autoclave and dilute the reaction mixture with water if necessary. Filter the mixture to remove the ruthenium catalyst. The catalyst can be washed with a small amount of water to ensure complete recovery of the product.
-
Product Isolation:
-
Transfer the filtrate to a beaker.
-
Adjust the pH of the solution to the isoelectric point of 4-(aminomethyl)cyclohexane carboxylic acid (typically around pH 7) using hydrochloric acid. This will cause the product to precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
-
Purification:
-
Collect the precipitated solid by filtration and wash it with cold water.
-
For further purification, the crude product can be recrystallized. A common solvent system for recrystallization is a mixture of acetone and water (e.g., 4:3 ratio).
-
-
Drying: Dry the purified crystals under vacuum to obtain the final product, a mixture of cis and trans isomers of 4-(aminomethyl)cyclohexane carboxylic acid.
Data Presentation
The following table summarizes quantitative data from various synthetic approaches to provide a comparative overview.
| Starting Material | Catalyst | Solvent/Base | Temperature (°C) | Pressure ( kg/cm ²) | Reaction Time (h) | Yield | Isomer Ratio (trans:cis) | Reference |
| p-Aminomethyl benzoic acid | 5% Ru/C | Water, NaOH | 155 | 100 | 1.5 | >90% | Not specified | [1] |
| p-Aminomethyl benzoic acid | 5% Ru/C | Aqueous NaOH solution | 150 | 150 | Not specified | High | Enhanced trans | [2] |
| p-Aminomethyl benzoic acid | 5% Ru/C | 14N HCl | 150 | 150 | Not specified | High | Enhanced trans | [2] |
| Ethyl 4-oxocyclohexane-1-carboxylate | Raney Ni, then Pd-C | Methanolic NH₄OH, then aq. Methanol | Not specified | Not specified | Not specified | Pharma grade | Not specified | |
| p-Aminobenzoic acid | 5% Ru/C | 10% NaOH | 100 | 15 | Not specified | 47% (overall) | >75% trans | [3] |
Experimental Workflow and Diagrams
The logical flow of the synthesis protocol is illustrated below.
Caption: Synthesis workflow for 4-(aminomethyl)cyclohexane carboxylic acid.
References
- 1. US3932497A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1 - Google Patents [patents.google.com]
- 2. US4048222A - Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclohexanecarboxylate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) concerning the synthesis of cyclohexanecarboxylate esters.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or Incomplete Conversion | Equilibrium Limitation: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[1][2][3] | Removal of Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, use a drying agent. Excess Alcohol: Employ a large excess of the alcohol reactant to drive the equilibrium towards the product side, according to Le Chatelier's principle.[1] |
| Insufficient Catalysis: An inadequate amount or activity of the acid catalyst (e.g., H₂SO₄, TsOH) can lead to slow reaction rates.[1][2] | Catalyst Loading: Increase the amount of the acid catalyst (e.g., from 0.1 to 0.2 equivalents for a small-scale reaction).[2] Ensure the catalyst is not old or degraded. | |
| Suboptimal Reaction Temperature: The reaction rate is temperature-dependent. | Temperature Control: Ensure the reaction is heated to a gentle reflux.[1][2] For instance, when using methanol (B129727), the boiling point is approximately 65°C.[2] | |
| Formation of Impurities | Side Reactions from Starting Materials: Impurities in the cyclohexanecarboxylic acid or the alcohol can lead to undesired byproducts. | Purity of Reagents: Ensure the purity of starting materials before beginning the synthesis. Use anhydrous alcohol to prevent introducing water into the reaction.[2] |
| Incomplete Hydrogenation (if starting from an aromatic precursor): When synthesizing via hydrogenation of a benzoate (B1203000) ester, incomplete reaction can leave aromatic starting material. | Optimize Hydrogenation Conditions: Increase reaction time, hydrogen pressure, or catalyst loading to drive the reaction to completion.[4] | |
| Hydrogenolysis Byproducts: In the hydrogenation of benzoic acid, byproducts such as toluene (B28343) and methyl cyclohexane (B81311) can form.[5] | Catalyst Selection: The choice of catalyst can influence selectivity. For example, Ru/C may lead to more hydrogenolysis products compared to other catalysts like Rh/C.[5][6] | |
| Difficult Purification | Residual Acid Catalyst: The acid catalyst must be completely removed to prevent ester hydrolysis during workup and storage.[1] | Neutralization: During the workup, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases to neutralize the acid catalyst.[1][6][7] |
| Unreacted Carboxylic Acid: The presence of unreacted cyclohexanecarboxylic acid can complicate purification due to similar polarities. | Aqueous Wash: Wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to convert the unreacted carboxylic acid into its water-soluble salt, which can then be separated in the aqueous layer.[2] | |
| Formation of Dicyclohexyl Ether: In syntheses starting from cyclohexanol (B46403) (e.g., dehydration to cyclohexene (B86901) followed by other steps), dicyclohexyl ether can be a side product.[8] | Fractional Distillation: Careful fractional distillation is required to separate the desired product from this higher-boiling point ether.[8] |
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification of cyclohexanecarboxylic acid is not going to completion. What are the most common reasons and how can I improve the yield?
A: Low conversion in Fischer esterification is a frequent issue, primarily because the reaction is an equilibrium process.[1][3] To improve the yield, you need to shift the equilibrium to the product side. This can be achieved by:
-
Using a large excess of the alcohol: This is often the most straightforward method. Using the alcohol as the solvent is a common practice.[1]
-
Removing water as it forms: This can be done using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.[3][9]
-
Ensuring adequate catalysis: A sufficient amount of a strong acid catalyst, like sulfuric acid or p-toluenesulfonic acid, is necessary to achieve a reasonable reaction rate.[1][3]
Q2: I am observing an unknown byproduct in my synthesis of methyl this compound via hydrogenation of methyl benzoate. What could it be?
A: If you are starting from methyl benzoate, the most likely impurities are unreacted starting material or byproducts from the hydrogenation process. Depending on the catalyst and reaction conditions, side reactions can occur. For instance, with certain catalysts like Ru/Al2O3, hydrogenolysis can lead to the formation of toluene and methyl cyclohexane.[5] It is also possible to have incomplete hydrogenation, leaving methyl benzoate in your product mixture. Optimizing catalyst choice, hydrogen pressure, and reaction time can help minimize these byproducts.[4]
Q3: What is the best way to purify crude this compound after a Fischer esterification?
A: A standard workup procedure is usually effective. First, cool the reaction mixture and quench it with water.[7] Then, extract the ester into an organic solvent like diethyl ether. The organic layer should be washed sequentially with:
-
Water.
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted cyclohexanecarboxylic acid.[1][6][7]
-
Brine (saturated NaCl solution) to remove residual water-soluble components.[1] After washing, dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filter, and remove the solvent by rotary evaporation.[1][7] The crude product can then be further purified by vacuum distillation.[6]
Q4: Can I synthesize this compound without using an acid catalyst?
A: Yes, there are alternative methods. One common approach is to first convert the cyclohexanecarboxylic acid to its more reactive acid chloride using a reagent like thionyl chloride (SOCl₂).[10] The resulting cyclohexanecarbonyl chloride can then react readily with an alcohol to form the ester, often at room temperature.[6] This method typically gives very high yields but involves an extra synthetic step and the use of hazardous reagents.[6] Another approach under basic conditions involves deprotonating the carboxylic acid to form a carboxylate, which can then act as a nucleophile in an SN2 reaction with a primary alkyl halide.[11]
Experimental Protocol: Fischer Esterification of Cyclohexanecarboxylic Acid to Methyl this compound
This protocol outlines a standard laboratory procedure for the synthesis of methyl this compound.
Materials:
-
Cyclohexanecarboxylic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanecarboxylic acid (1.0 eq) in an excess of anhydrous methanol (10-20 equivalents).[7]
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the solution.[7]
-
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 65°C) using a heating mantle. Maintain the reflux for 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[7]
-
Workup - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3 times the volume of the reaction mixture).[7]
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[6][7]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[7]
-
Purification: Purify the crude methyl this compound by vacuum distillation.
Visualizations
Caption: Main reaction pathway for Fischer esterification and the competing hydrolysis side reaction.
Caption: A troubleshooting decision tree for addressing low yields in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. nbinno.com [nbinno.com]
- 11. m.youtube.com [m.youtube.com]
Purification of cyclohexanecarboxylate by distillation and chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of cyclohexanecarboxylate by distillation and chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that users may encounter during the purification of this compound, presented in a question-and-answer format.
Distillation Troubleshooting
Question: My distillation is running very slowly or not at all. What could be the problem?
Answer: Several factors can impede the distillation process:
-
Inadequate Vacuum: Ensure your vacuum pump is functioning correctly and that all connections and glassware joints are properly sealed. Leaks are a common cause of insufficient vacuum.
-
Insufficient Heating: The heating mantle may not be providing enough energy to reach the compound's boiling point at the applied pressure. Gradually increase the temperature, but avoid overheating to prevent decomposition.[1][2]
-
Improper Thermometer Placement: The thermometer bulb must be positioned correctly in the distillation head—level with the side arm leading to the condenser—to accurately measure the vapor temperature.[1]
-
Bumping of the Liquid: Uneven boiling can disrupt distillation. Use boiling chips or a magnetic stirrer to ensure smooth boiling.[1]
-
Flooding of the Column: If using a fractionating column, excessive heating can cause the column to flood with condensate. Reduce the heating rate to allow for proper equilibration.[1][3]
Question: The temperature of my distillation is fluctuating, or the boiling point is lower than expected. Why is this happening?
Answer: Temperature fluctuations or a lower than expected boiling point can be due to:
-
Pressure Fluctuations: An unstable vacuum source will cause the boiling point to vary. Check your vacuum system for leaks or other issues.[1]
-
Presence of Volatile Impurities: Significant amounts of lower-boiling impurities, such as residual methanol (B129727), will cause the initial boiling point to be low. This should stabilize as the impurity is removed.[1]
-
Incorrect Thermometer Placement: As mentioned previously, incorrect placement of the thermometer will lead to inaccurate temperature readings.[1]
Question: My purified this compound is discolored (yellow or brown). What is the cause and how can I prevent it?
Answer: Discoloration is often a sign of decomposition.
-
Thermal Decomposition: this compound can decompose at high temperatures. Distillation at atmospheric pressure (boiling point of methyl this compound is ~183°C) increases the risk of thermal degradation.[1] Using a vacuum lowers the boiling point and minimizes this risk.[1][4]
-
Acidic Residues: Traces of acid catalyst from the esterification reaction can cause charring at elevated temperatures. It is crucial to thoroughly neutralize and wash the crude ester before distillation.[1]
Chromatography Troubleshooting
Question: I'm seeing poor separation of my this compound from impurities on the column.
Answer: Poor separation can result from several factors:
-
Inappropriate Solvent System: The polarity of the eluent is critical. A non-polar/polar solvent system like hexane/ethyl acetate (B1210297) is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation.[5] A good target Rf value for the desired compound is around 0.2-0.4.[5]
-
Column Overloading: Applying too much crude material to the column will lead to poor separation. A general rule of thumb is to use a silica (B1680970) gel mass of at least 50-100 times the mass of the crude product.[5]
-
Improper Column Packing: A poorly packed column with air bubbles or cracks will cause channeling and result in poor separation.[5]
-
Compound Insolubility: If your crude mixture is not soluble in the eluting solvent system, it can be challenging to load onto the column effectively. In such cases, you can try switching to a different solvent system or use a "dry-loading" technique where the sample is adsorbed onto a small amount of silica gel before being added to the column.[6]
Question: My compound is not eluting from the column, or the recovery is very low.
Answer: This can be a frustrating issue with several potential causes:
-
Compound Decomposition: The compound may be unstable on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if any degradation has occurred.[6] If the compound is acid-sensitive, the silica gel can be deactivated by using an eluent containing a small amount of triethylamine.[7]
-
Incorrect Solvent System: The eluent may not be polar enough to move the compound down the column.
-
Compound Came Off in the Solvent Front: If the initial solvent system is too polar, the compound may have eluted very quickly in the first fractions.[6]
-
Dilute Fractions: The compound may have eluted, but the fractions are too dilute to be detected easily. Try concentrating the fractions where you expected to see your compound.[6]
Question: I'm observing asymmetric or tailing peaks in my chromatogram.
Answer: Asymmetric peaks can be caused by:
-
Column Overloading: As mentioned, too much sample can lead to peak tailing.[8]
-
Inappropriate Mobile Phase: A poorly chosen mobile phase can affect peak shape. Check the pH and composition to ensure compatibility.[8]
-
Column Degradation: Prolonged use or improper handling can reduce column efficiency.[8]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound from a Fischer esterification reaction?
A1: The most common impurities are unreacted starting materials: cyclohexanecarboxylic acid and the alcohol used (e.g., methanol or ethanol). Water is also present as a byproduct of the reaction.
Q2: How can I effectively remove unreacted cyclohexanecarboxylic acid before distillation?
A2: Unreacted carboxylic acid can be removed with an alkaline wash. Wash the crude ester with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH). The carboxylic acid will be converted to its water-soluble salt and partition into the aqueous layer. Be sure to vent the separatory funnel frequently when using bicarbonate, as carbon dioxide gas will be evolved.
Q3: Is it better to use distillation or chromatography for purification?
A3: The choice depends on the nature of the impurities.
-
Distillation is effective for separating compounds with significantly different boiling points, such as separating the desired ester from a higher-boiling acidic impurity or a lower-boiling alcohol.[1]
-
Chromatography is better for removing impurities with similar boiling points but different polarities, such as colored byproducts or non-volatile impurities.[5]
Q4: What is a good starting solvent system for flash chromatography of this compound?
A4: A mixture of ethyl acetate and hexanes is a common and effective starting point. A typical starting ratio is 1:9 (v/v) ethyl acetate to hexanes, with the polarity gradually increased as needed. The optimal solvent system should be determined by TLC analysis.[5]
Data Presentation
Table 1: Boiling Points of this compound and Related Impurities
| Compound | Boiling Point at 760 mmHg (°C) | Boiling Point at Reduced Pressure (°C @ mmHg) |
| Methyl this compound | 183 | 70-75 @ 10; 89 @ 0.8 |
| Ethyl this compound | ~198 | Not readily available |
| Cyclohexanecarboxylic Acid | 232-233[1] | 131 @ 20; 110 @ 8[1] |
| Methanol | 64.7[9] | 15 @ 76[1] |
| Ethanol | 78.37 | Not readily available |
Table 2: Estimated Thin-Layer Chromatography (TLC) Data on Silica Gel
| Compound | Typical Solvent System (Hexane:Ethyl Acetate) | Estimated Rf Value | Notes |
| Methyl this compound | 9:1 | 0.4 - 0.5 | Less polar than the corresponding acid. |
| Ethyl this compound | 9:1 | 0.4 - 0.5 | Similar polarity to the methyl ester. |
| Cyclohexanecarboxylic Acid | 7:3 | 0.3 - 0.4 | More polar due to the carboxylic acid group. |
| Non-polar byproducts | 9:1 | > 0.6 | Will elute faster than the desired ester. |
| Polar byproducts | 7:3 | < 0.2 | Will elute slower than the desired ester. |
Note: Rf values are highly dependent on the specific conditions (TLC plate, temperature, solvent saturation) and should be determined experimentally.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Pre-distillation Workup:
-
Transfer the crude this compound to a separatory funnel.
-
Wash the crude product sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize and remove any residual cyclohexanecarboxylic acid. Vent the funnel frequently.
-
Water to remove any remaining salts.
-
Brine (saturated aqueous NaCl) to aid in the removal of water.
-
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Filter the dried ester to remove the drying agent.
-
-
Distillation Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus. Use a round-bottom flask of an appropriate size (the flask should be no more than two-thirds full).
-
Add a magnetic stir bar or boiling chips to the distillation flask containing the crude ester.
-
Ensure all glass joints are lightly greased and securely clamped to prevent vacuum leaks.
-
Place a thermometer with the bulb positioned correctly in the distillation head.
-
-
Distillation Procedure:
-
Begin stirring the crude ester.
-
Slowly and carefully apply the vacuum.[10]
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask with a heating mantle.[10][11]
-
Collect any low-boiling fractions (e.g., residual solvent) separately.
-
As the temperature approaches the expected boiling point of this compound at the applied pressure, change the receiving flask to collect the pure product.
-
Collect the fraction that distills at a stable temperature.[10]
-
Stop the distillation once the majority of the product has distilled and the temperature begins to drop or fluctuate.
-
Allow the apparatus to cool completely before carefully releasing the vacuum.
-
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis:
-
Column Packing:
-
Pack a chromatography column with silica gel (e.g., 230-400 mesh) using the chosen eluent. Ensure the packing is uniform and free of air bubbles.[5]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel column.[5]
-
-
Elution:
-
Elute the column with the chosen solvent system, applying gentle pressure to increase the flow rate.
-
-
Fraction Collection:
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[5]
-
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound by distillation.
Caption: Experimental workflow for the purification of this compound by chromatography.
References
- 1. Cyclohexanecarboxylic acid | C7H12O2 | CID 7413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Purification [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 9. methanol.org [methanol.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. When Vacuum Distillation is Useful [sihaienergytech.com]
Technical Support Center: Optimizing Yield in Fischer Esterification of Cyclohexanecarboxylic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Fischer esterification of cyclohexanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Fischer esterification of cyclohexanecarboxylic acid?
The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid (cyclohexanecarboxylic acid) and an alcohol (e.g., ethanol (B145695) or methanol) to form an ester (e.g., ethyl cyclohexanecarboxylate or methyl this compound) and water.[1][2][3][4] The reaction requires an acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to proceed at a reasonable rate.[1][5]
Q2: My reaction yield is consistently low. What are the primary reasons for this?
Low yields in Fischer esterification are most commonly due to the reversible nature of the reaction. The presence of water, a byproduct, can drive the equilibrium back towards the starting materials.[2][6][7] Other significant factors include:
-
Insufficient excess of alcohol: Not using a large excess of the alcohol can limit the extent to which the equilibrium is shifted towards the products.[5]
-
Inefficient water removal: Allowing water to accumulate in the reaction mixture will inhibit the forward reaction.[1][3]
-
Inadequate catalyst concentration: Too little catalyst will result in a slow reaction that may not reach equilibrium in the allotted time.[8]
-
Suboptimal temperature: The reaction is typically performed at reflux, and an insufficient temperature will lead to a slow reaction rate.[1][3]
-
Reaction time: As the reaction is often slow, an insufficient reaction time will result in incomplete conversion.[1]
Q3: How can I drive the reaction equilibrium towards the ester product to improve the yield?
According to Le Chatelier's principle, the equilibrium can be shifted towards the products by either using a large excess of one of the reactants (usually the less expensive alcohol) or by removing one of the products as it is formed (water).[2][7] Using the alcohol as the solvent is a common strategy to ensure a large excess.[4][8][9]
Q4: What are the common methods for removing water from the reaction mixture?
Effective water removal is crucial for achieving high yields. Common techniques include:
-
Azeotropic distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) is a highly effective method for continuously removing water.[9]
-
Use of a dehydrating agent: Concentrated sulfuric acid not only acts as a catalyst but also as a dehydrating agent.[3][7]
-
Molecular sieves: Adding molecular sieves to the reaction mixture can absorb the water as it is formed.
Q5: Are there any common side reactions to be aware of when esterifying cyclohexanecarboxylic acid?
While Fischer esterification is generally a clean reaction, potential side reactions, especially under harsh conditions (e.g., high temperatures and high acid concentrations), can occur. For larger alcohols, dehydration to form alkenes or ethers can be a competing reaction.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or insufficient catalyst. | Use fresh, concentrated sulfuric acid or p-toluenesulfonic acid. Ensure an adequate catalytic amount is used (typically 1-5 mol%). |
| Low reaction temperature. | Ensure the reaction is heated to a steady reflux of the alcohol being used. | |
| Insufficient reaction time. | Monitor the reaction by Thin Layer Chromatography (TLC) and continue reflux until the starting carboxylic acid is consumed. | |
| Reaction Stalls/Incomplete Conversion | Equilibrium has been reached. | Increase the excess of the alcohol or implement a method for water removal (e.g., Dean-Stark trap). |
| Presence of water in starting materials. | Use anhydrous alcohol and ensure all glassware is thoroughly dried. | |
| Formation of Byproducts | Dehydration of the alcohol. | Avoid excessively high temperatures. If using a higher boiling alcohol, consider using a milder acid catalyst or shorter reaction times. |
| Difficult Product Isolation | Emulsion formation during workup. | Add a saturated brine solution during the aqueous wash to help break the emulsion. |
| Product loss during purification. | Minimize the number of transfer steps. Ensure proper technique during extraction and distillation. |
Quantitative Data
| Parameter | Condition | Expected Yield (%) | Notes |
| Ethanol:Acid Molar Ratio | 1:1 | ~65% | Equilibrium limits the yield. |
| 3:1 | >85% | Excess alcohol shifts the equilibrium towards the product. | |
| 10:1 (Ethanol as solvent) | >95% | A large excess of alcohol is a very effective way to maximize conversion.[5] | |
| Catalyst (H₂SO₄) Conc. | 1 mol% | Moderate | Reaction may be slow. |
| 5 mol% | High | A good balance between reaction rate and minimizing potential side reactions. | |
| Temperature | Room Temperature | Very Low | The reaction rate is negligible without heating. |
| Reflux (Ethanol, ~78°C) | High | Standard condition for this reaction. | |
| Water Removal | None | Moderate | Yield is limited by the equilibrium. |
| Dean-Stark Trap | Very High | Continuous removal of water drives the reaction to completion. |
Experimental Protocols
Protocol 1: Fischer Esterification of Cyclohexanecarboxylic Acid with Ethanol (Excess Alcohol Method)
Materials:
-
Cyclohexanecarboxylic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
5% aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Diethyl ether or ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanecarboxylic acid (1 equivalent), a large excess of anhydrous ethanol (e.g., 10 equivalents, which can also serve as the solvent), and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).
-
Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Stir the reaction mixture throughout the heating process.
-
Monitoring: Monitor the progress of the reaction by TLC until the cyclohexanecarboxylic acid spot is no longer visible. This typically takes 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a large excess of ethanol was used, remove most of it using a rotary evaporator.
-
Dilute the residue with diethyl ether or ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid - vent frequently as CO₂ is produced), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl this compound.
-
Purify the crude product by fractional distillation under reduced pressure to obtain the pure ester.
-
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yield in Fischer esterification.
Fischer Esterification Mechanism Pathway
Caption: The reaction mechanism pathway for Fischer esterification.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organic chemistry - Use of concentrated sulfuric acid in Fischer esterification - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. athabascau.ca [athabascau.ca]
- 8. Sciencemadness Discussion Board - Amounts of sulfuric acid and excess reactant in fischer esterificatoin procedures - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Troubleshooting peak tailing in GC-MS analysis of methyl cyclohexanecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of methyl cyclohexanecarboxylate.
Troubleshooting Guides
This section offers a systematic approach to identifying and resolving common causes of peak tailing in a question-and-answer format.
Question 1: My methyl this compound peak is tailing. What are the most common initial troubleshooting steps?
Answer:
Peak tailing for a moderately polar compound like methyl this compound often originates from either the injection port or the head of the GC column.[1][2] A logical first step is to perform routine maintenance on the inlet.
Initial Troubleshooting Steps:
-
Replace the Septum and Liner: The injection port septum can release particles into the liner, and the liner itself can become contaminated with non-volatile residues from previous injections.[3] These contaminants can create active sites that interact with the ester functional group of your analyte, causing peak tailing.[4] Start by replacing both the septum and the inlet liner with new, deactivated ones.
-
Inspect and Trim the Column: If replacing the liner and septum does not resolve the issue, the contamination may have reached the head of the analytical column. Trimming a small section (10-20 cm) from the front of the column can remove the contaminated stationary phase.[1] Ensure the column cut is perfectly square (90°) to avoid creating turbulence, which can also cause peak tailing.[5]
-
Check for Leaks: Leaks in the injection port, fittings, or septum can disrupt the carrier gas flow path, leading to peak distortion.[5] Use an electronic leak detector to systematically check for any leaks in the system.
Question 2: I've performed initial maintenance, but the peak tailing persists. What other instrumental factors should I investigate?
Answer:
If initial maintenance doesn't solve the problem, the issue may lie with your GC-MS method parameters or other hardware components.
Instrumental and Method Parameters to Check:
-
Injection Port Temperature: An incorrect injection port temperature can lead to poor sample vaporization and peak tailing.[3] For methyl this compound, a starting temperature of 250 °C is recommended.[6] If the temperature is too low, the analyte may not vaporize completely and instantaneously. Conversely, a temperature that is too high can cause degradation of the analyte or the septum.
-
Column Installation: Improper column installation in the inlet or detector can create "dead volume" or turbulence in the flow path, both of which can cause peak tailing.[2][5] Ensure the column is installed at the correct depth according to your instrument's manual.
-
Carrier Gas Flow Rate: An insufficient carrier gas flow rate can lead to broader peaks and increased tailing. Verify that your flow rate is appropriate for your column dimensions and method. For a standard 30 m x 0.25 mm i.d. column, a flow rate of 1 mL/min is common.[6]
Question 3: Could the issue be related to my sample preparation or the chemical nature of my analyte?
Answer:
Yes, sample-related issues and chemical interactions within the GC system are significant causes of peak tailing, especially for polar compounds.
Sample and Chemical Interaction-Related Causes:
-
Active Sites: Methyl this compound, being an ester, has polar characteristics. It can interact with active sites (silanol groups) present on non-deactivated surfaces in the liner, column, or even glass wool packing.[4][7] This secondary interaction is a primary cause of peak tailing. Using deactivated liners and columns is crucial.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting, but in some cases, it can manifest as tailing.[8] Try diluting your sample to see if the peak shape improves.
-
Sample Solvent: The choice of solvent can impact peak shape. Injecting a sample in a solvent that is not compatible with the stationary phase polarity can cause issues. For a non-polar column like a DB-5ms, using a volatile organic solvent like hexane, ethyl acetate, or dichloromethane (B109758) is recommended.[6]
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem?
A1: Peak tailing is a type of peak distortion where the peak's asymmetry is skewed towards the end of the chromatogram. In an ideal chromatogram, peaks have a symmetrical Gaussian shape. Tailing is problematic because it can reduce resolution between closely eluting peaks, make peak integration less accurate and reproducible, and ultimately compromise the quantitative results of your analysis.[1]
Q2: How can I quantitatively measure peak tailing?
A2: Peak tailing is often measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.5 typically indicates that the peak tailing is significant enough to warrant investigation.[1]
Q3: What type of GC column is best for analyzing methyl this compound to minimize peak tailing?
A3: A non-polar or medium-polarity column is generally recommended. A common choice is a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), as these are robust and provide good separation for a wide range of compounds.[6][9] Using a column with a highly inert stationary phase will also help to minimize interactions with the polar ester group.
Q4: Can the use of glass wool in the liner contribute to peak tailing?
A4: Yes, while glass wool can aid in sample vaporization and trap non-volatile residues, it also has a large surface area that can contain active sites.[10] If you use a liner with glass wool, it is critical to use deactivated glass wool to prevent interactions with polar analytes like methyl this compound.[11]
Data Presentation
The following tables summarize key parameters and their expected impact on the analysis of methyl this compound.
Table 1: Recommended GC-MS Parameters for Methyl this compound Analysis [6][9]
| Parameter | Recommended Setting |
| Gas Chromatograph (GC) | |
| Column | DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 70 °C, hold 2 min; Ramp: 15 °C/min to 280 °C, hold 5 min |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
Table 2: Illustrative Impact of Inlet Liner Deactivation on Peak Shape for a Polar Analyte *
| Liner Type | Peak Shape Observation | Tailing Factor (Illustrative) |
| Non-Deactivated | Significant Tailing | > 2.0 |
| Deactivated (Silanized) | Symmetrical Peak | ~1.1 |
*This data is illustrative for a polar compound and demonstrates the general effect. Actual values for methyl this compound may vary.[7][10]
Experimental Protocols
Detailed Methodology for GC-MS Analysis of Methyl this compound
This protocol provides a step-by-step guide for the analysis of methyl this compound.
1. Sample Preparation:
-
Solvent Selection: Dissolve the sample in a high-purity volatile organic solvent such as hexane, ethyl acetate, or dichloromethane.
-
Concentration: Prepare a stock solution of approximately 1 mg/mL. For analysis, dilute the stock solution to a working concentration of around 10 µg/mL with the chosen solvent.
-
Filtration: If the sample contains any particulate matter, filter it through a 0.22 µm syringe filter to prevent contamination of the GC system.
-
Vialing: Transfer the final sample solution into a 2 mL glass autosampler vial. Use a vial with a deactivated surface if available.
2. GC-MS System Configuration and Analysis:
-
Column: Install a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent column.
-
Inlet: Use a new, deactivated split/splitless liner.
-
GC Method Parameters:
-
Set the injection port temperature to 250 °C.
-
Use a splitless injection mode for trace analysis.
-
Set the carrier gas (Helium) flow rate to 1 mL/min.
-
Program the oven temperature as follows: initial temperature of 70 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Method Parameters:
-
Set the ion source temperature to 230 °C and the transfer line temperature to 280 °C.
-
Use Electron Ionization (EI) at 70 eV.
-
Acquire data in full scan mode over a mass range of m/z 40-400.
-
-
Injection: Inject 1 µL of the prepared sample.
3. Data Analysis:
-
Peak Identification: Identify the methyl this compound peak based on its retention time and mass spectrum. The molecular ion should be at m/z 142.
-
Peak Shape Evaluation: Visually inspect the peak for tailing and calculate the tailing factor. A value close to 1.0 is ideal.
Mandatory Visualization
Caption: A step-by-step workflow for troubleshooting peak tailing.
Caption: Interaction of a polar analyte with active sites on the column.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. GC Troubleshooting—Tailing Peaks [restek.com]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. phxtechnical.zendesk.com [phxtechnical.zendesk.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. chromtech.net.au [chromtech.net.au]
- 8. hpst.cz [hpst.cz]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
Common impurities in methyl cyclohexanecarboxylate and their identification
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the identification of common impurities in methyl cyclohexanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in methyl this compound synthesized via Fischer esterification?
A1: The most common impurities in methyl this compound produced by the Fischer esterification of cyclohexanecarboxylic acid and methanol (B129727) typically include:
-
Unreacted Starting Materials: Cyclohexanecarboxylic acid and methanol are frequently observed impurities due to incomplete reaction or inefficient purification.[1][2][3]
-
Reaction Byproduct: Water is a byproduct of the esterification reaction and can be present in the crude product.[1]
-
Side-Reaction Products: Under certain conditions, side reactions can lead to the formation of impurities such as dicyclohexyl ether and methyl 1-cyclohexene-1-carboxylate.[3] The latter can arise from dehydration reactions.[3]
-
Residual Solvents: Solvents used during the synthesis or purification process may also be present as impurities.[3]
Q2: Which analytical techniques are most suitable for identifying impurities in methyl this compound?
A2: Several analytical techniques can be employed for the identification and quantification of impurities in methyl this compound. The most common and effective methods are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile and semi-volatile compounds and providing definitive identification based on their mass spectra.[3][4]
-
Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and widely available technique that offers high resolution for volatile compounds and is particularly sensitive to hydrocarbons.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is versatile and can be used for a wide range of compounds, including non-volatile impurities.[2] However, as methyl this compound has a weak UV chromophore, detection might require low wavelengths (e.g., 210 nm) or coupling with a mass spectrometer (LC-MS).[2][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation and can be used to identify and quantify impurities by comparing the spectra of the sample to that of the pure substance.[6]
Q3: How can I differentiate between methyl this compound and its common impurities using GC-MS?
A3: Differentiation is achieved by comparing the retention times and mass spectra of the peaks in your sample's chromatogram with those of known standards. The mass spectrum of methyl this compound (molecular weight: 142.20 g/mol ) is expected to show a molecular ion peak at m/z 142, although its intensity may be low due to fragmentation.[3] Key fragment ions for methyl this compound and its potential impurities are summarized in the table below.[3]
Troubleshooting Guides
Issue 1: An unexpected peak is observed in the GC-MS chromatogram.
-
Possible Cause: The peak could correspond to one of the common impurities from the synthesis.
-
Troubleshooting Steps:
-
Analyze the Mass Spectrum: Compare the mass spectrum of the unknown peak with the known spectra of potential impurities such as cyclohexanecarboxylic acid, methanol, dicyclohexyl ether, and methyl 1-cyclohexene-1-carboxylate.[3]
-
Check Retention Time: If you have access to standards, inject them under the same GC conditions to compare retention times.
-
Review Synthesis Conditions: Consider the reaction conditions used. High temperatures or prolonged reaction times might favor the formation of side-products.[7]
-
Issue 2: The peak corresponding to cyclohexanecarboxylic acid shows significant tailing in the GC chromatogram.
-
Possible Cause: Carboxylic acids are polar and can interact with active sites in the GC system (e.g., injector liner, column), leading to poor peak shape.[3]
-
Troubleshooting Steps:
-
Derivatization: To improve the chromatographic behavior of cyclohexanecarboxylic acid, consider derivatizing the sample to a more volatile ester.[3]
-
System Maintenance: Ensure the GC inlet liner is clean and consider using a deactivated liner. Check the column for degradation.
-
Optimize GC Method: A slower temperature ramp or using a more polar column might improve the peak shape.
-
Data Presentation
Table 1: Key Identification Data for Methyl this compound and Common Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Mass Spectral Fragments (m/z) |
| Methyl this compound | C₈H₁₄O₂ | 142.20[6][8] | 183[6][9] | 142, 111, 87, 83, 55[3] |
| Cyclohexanecarboxylic Acid | C₇H₁₂O₂ | 128.17[6] | 232-233[6] | 128, 111, 83, 55, 41 |
| Methanol | CH₄O | 32.04 | 64.7 | 32, 31, 29 |
| Dicyclohexyl Ether | C₁₂H₂₂O | 182.30 | ~237 | 182, 100, 83, 82, 55[3] |
| Methyl 1-cyclohexene-1-carboxylate | C₈H₁₂O₂ | 140.18 | Not readily available | 140, 109, 81, 79 |
| Water | H₂O | 18.02 | 100 | 18, 17 |
Experimental Protocols
Protocol 1: GC-MS Analysis of Methyl this compound
This protocol provides a general method for the identification of impurities. Optimization may be necessary for specific instruments and analytical goals.
-
Sample Preparation:
-
Dissolve the methyl this compound sample in a volatile organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.[3][4]
-
If the sample contains particulate matter, filter it through a 0.22 µm syringe filter.[4]
-
Transfer the prepared sample to a GC autosampler vial.[4]
-
-
GC-MS Instrumentation and Conditions: [3]
-
Gas Chromatograph (GC):
-
Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1) or splitless, depending on the concentration of impurities.
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
-
Data Analysis:
-
Identify the peak for methyl this compound based on its expected retention time and mass spectrum.
-
For any other significant peaks, analyze their mass spectra and compare them to a library of known compounds or the data provided in Table 1.
-
Quantification can be performed by creating a calibration curve using certified standards for the identified impurities.
-
Visualization
Caption: Workflow for the identification of impurities in methyl this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. Methyl this compound | 4630-82-4 [chemicalbook.com]
Technical Support Center: Optimizing Cyclohexanecarboxylate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of cyclohexanecarboxylate synthesis. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
This section addresses specific issues encountered during the primary synthetic routes to cyclohexanecarboxylates and their parent acid, cyclohexanecarboxylic acid.
Route 1: Fischer-Speier Esterification of Cyclohexanecarboxylic Acid
Issue 1: Low or incomplete conversion of cyclohexanecarboxylic acid to the ester.
-
Question: My esterification reaction is not proceeding to completion, leaving a significant amount of unreacted carboxylic acid. What are the likely causes and how can I improve the conversion rate?
-
Answer: Low conversion in Fischer esterification is a common challenge, primarily due to the reversible nature of the reaction. To drive the equilibrium toward the product, several strategies can be employed. One common method is to use a large excess of the alcohol (e.g., methanol) which acts as both a reactant and the solvent. Alternatively, the removal of water as it is formed, for instance through azeotropic distillation using a Dean-Stark apparatus, can significantly increase the yield. Ensure that a sufficient amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used. Inadequate catalysis can lead to slow reaction rates. Finally, confirm that the reaction is maintained at a gentle reflux temperature, as suboptimal temperatures will hinder the reaction rate.
Issue 2: Formation of dark-colored byproducts and impurities.
-
Question: My reaction mixture is turning dark, and I am struggling to obtain a pure, colorless product. What could be the cause?
-
Answer: The formation of colored impurities can be exacerbated by prolonged reaction times and localized overheating. Strong acid catalysts at high temperatures can promote side reactions like dehydration and elimination. To mitigate this, ensure uniform heating and efficient stirring to avoid hot spots. Using the minimum effective amount of catalyst and monitoring the reaction to avoid unnecessarily long heating times can also help. Purification of the crude product using activated charcoal treatment followed by filtration can be effective in removing colored impurities. For more persistent color, flash column chromatography may be necessary.
Route 2: Catalytic Hydrogenation of Benzoic Acid
Issue 1: Incomplete hydrogenation of the aromatic ring.
-
Question: I am observing the presence of unreacted benzoic acid or partially hydrogenated intermediates in my product. How can I drive the reaction to completion?
-
Answer: Incomplete hydrogenation can result from several factors. The activity of the catalyst is crucial; ensure it is not poisoned or deactivated. Increasing the hydrogen pressure and/or the reaction time can help push the reaction to completion. The choice of catalyst is also critical, with rhodium on carbon (Rh/C) often showing higher activity than palladium on carbon (Pd/C) or platinum on carbon (Pt/C) for this transformation.[1] Additionally, the solvent system can play a role; for instance, a 1:1 mixture of 1,4-dioxane (B91453) and water has been shown to achieve 100% conversion with a 5% Ru/C catalyst.[2][3]
Issue 2: Formation of byproducts from the reduction of the carboxylic acid.
-
Question: I am detecting byproducts such as cyclohexylmethanol. How can I improve the selectivity for cyclohexanecarboxylic acid?
-
Answer: While the primary goal is the reduction of the aromatic ring, over-reduction of the carboxylic acid can occur under harsh conditions. Using milder reaction conditions (lower temperature and pressure) and a more selective catalyst can minimize this side reaction. Palladium on carbon (Pd/C) is known to be highly selective for the hydrogenation of the aromatic ring without reducing the carboxylic acid group.[3] The use of a binary solvent system like 1,4-dioxane and water can also enhance the selectivity for cyclohexanecarboxylic acid.[2][3]
Route 3: Diels-Alder Reaction and Subsequent Hydrogenation
Issue 1: Low yield in the Diels-Alder reaction between 1,3-butadiene (B125203) and a dienophile (e.g., acrylic acid or maleic anhydride).
-
Question: The cycloaddition step is giving me a poor yield. What are the key parameters to optimize?
-
Answer: The Diels-Alder reaction is sensitive to several factors. The diene, 1,3-butadiene, must be in the s-cis conformation to react. Since 1,3-butadiene is a gas at room temperature, using a precursor like 3-sulfolene (B121364), which generates the diene in situ upon heating, can be more manageable and lead to better yields. The dienophile's reactivity is also critical; electron-withdrawing groups on the dienophile, such as the carboxylic acid or anhydride (B1165640) functionality, accelerate the reaction. The reaction is often carried out at elevated temperatures, but excessive heat can lead to the retro-Diels-Alder reaction, so temperature control is important.
Issue 2: Difficulty in the final hydrogenation step of the cyclohexene (B86901) intermediate.
-
Question: I am having trouble fully saturating the double bond of the cyclohexene derivative formed from the Diels-Alder reaction. What conditions are recommended?
-
Answer: The hydrogenation of the cyclohexene double bond is generally less demanding than the hydrogenation of an aromatic ring. A standard catalytic hydrogenation setup with a catalyst like palladium on carbon (Pd/C) and hydrogen gas should be effective. If the reaction is sluggish, ensure the catalyst is active and consider increasing the hydrogen pressure or reaction time. The solvent choice is typically less critical for this step, with common solvents like ethanol (B145695) or ethyl acetate (B1210297) being suitable.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound esters prepared by Fischer esterification?
A1: The most frequent impurities include unreacted cyclohexanecarboxylic acid, excess alcohol, and the acid catalyst. To remove these, the crude product should be washed with a saturated sodium bicarbonate solution to neutralize and extract the unreacted carboxylic acid and the acid catalyst. Subsequent washing with water will remove the excess alcohol.
Q2: How can I effectively purify cyclohexanecarboxylic acid synthesized by the hydrogenation of benzoic acid?
A2: The primary impurity is often unreacted benzoic acid. Purification can be achieved through recrystallization from a suitable solvent. Since cyclohexanecarboxylic acid has a lower melting point (around 31 °C) than benzoic acid (122 °C), careful fractional crystallization can be effective. Alternatively, conversion to the methyl ester followed by fractional distillation and subsequent hydrolysis can yield highly pure cyclohexanecarboxylic acid.
Q3: Are there any significant safety concerns with the Diels-Alder route?
A3: Yes, 1,3-butadiene is a flammable gas and should be handled with care. Using 3-sulfolene as an in situ source of butadiene is a safer alternative. The thermal decomposition of 3-sulfolene releases sulfur dioxide, which is a toxic gas and the reaction should be performed in a well-ventilated fume hood. Maleic anhydride is corrosive and an irritant. Always consult the safety data sheets for all reagents and use appropriate personal protective equipment.
Data Presentation
Table 1: Comparison of Cyclohexanecarboxylic Acid/Ester Synthesis Methods
| Parameter | Fischer-Speier Esterification | Catalytic Hydrogenation of Benzoic Acid | Diels-Alder Reaction & Hydrogenation |
| Starting Materials | Cyclohexanecarboxylic acid, Alcohol | Benzoic acid, Hydrogen gas | 1,3-Butadiene, Acrylic acid/derivatives, Hydrogen gas |
| Key Reagents | Strong acid catalyst (e.g., H₂SO₄) | Heterogeneous catalyst (e.g., Pd/C, Rh/C, Ru/C) | Dienophile, Hydrogenation catalyst (e.g., Pd/C) |
| Typical Yield | >90% (with excess alcohol) | 86-100% selectivity with high conversion[2][3] | Generally good, but multi-step |
| Reaction Temperature | Reflux (e.g., ~65°C for methanol) | 150-220°C (can be lower with active catalysts)[1][2][4] | Diels-Alder: Elevated; Hydrogenation: Room temp. |
| Reaction Pressure | Atmospheric | High pressure (up to 100 atm)[4] | Diels-Alder: Atmospheric; Hydrogenation: Atmospheric to moderate |
| Key Advantages | Inexpensive reagents, simple setup | High atom economy, direct route | Access to functionalized cyclohexenes |
| Key Disadvantages | Equilibrium limited | Requires high pressure and temperature, specialized equipment | Multi-step process, handling of gaseous diene |
Experimental Protocols
Protocol 1: Synthesis of Methyl this compound via Fischer Esterification
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cyclohexanecarboxylic acid (1.0 eq) in an excess of anhydrous methanol (B129727) (10-20 equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with diethyl ether (3x the volume of the reaction mixture).
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude methyl this compound.
-
Purification: Purify the crude product by distillation under reduced pressure.
Protocol 2: Synthesis of Cyclohexanecarboxylic Acid via Hydrogenation of Benzoic Acid
-
Catalyst Preparation: If required, reduce the transition metal catalyst (e.g., 5% Rh/C) under a stream of hydrogen gas at an elevated temperature before use.[1]
-
Reaction Setup: In a high-pressure autoclave, charge the reactor with benzoic acid and a suitable solvent (e.g., 1,4-dioxane/water mixture).[2][3] Add the catalyst (e.g., 5% Rh/C).[1]
-
Hydrogenation: Seal the autoclave, flush with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., up to 100 atm).[4] Heat the mixture to the target temperature (e.g., 150°C) with vigorous stirring.[4]
-
Workup: After the reaction is complete (monitored by techniques like GC or HPLC), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Isolation: Filter the reaction mixture to remove the catalyst. Remove the solvent under reduced pressure.
-
Purification: The crude cyclohexanecarboxylic acid can be purified by recrystallization or distillation.
Protocol 3: Synthesis of 4-Cyclohexene-cis-1,2-dicarboxylic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, combine 3-sulfolene (as a source of 1,3-butadiene), maleic anhydride, and a high-boiling solvent like xylene.
-
Diels-Alder Reaction: Heat the mixture to a gentle reflux. The 3-sulfolene will thermally decompose to generate 1,3-butadiene and sulfur dioxide gas (ensure the gas trap is effective). The 1,3-butadiene will react in situ with the maleic anhydride. Maintain reflux for approximately 30 minutes.
-
Hydrolysis: After cooling the reaction mixture, add water and heat to boiling to hydrolyze the resulting anhydride to the dicarboxylic acid.
-
Isolation: Cool the solution to allow the 4-cyclohexene-cis-1,2-dicarboxylic acid to crystallize. Collect the product by vacuum filtration.
-
Hydrogenation (to Cyclohexane-1,2-dicarboxylic Acid): The purified cyclohexene derivative can be subsequently hydrogenated using standard procedures (e.g., Pd/C catalyst with H₂ gas in a suitable solvent) to obtain the saturated dicarboxylic acid.
Mandatory Visualization
Caption: Mechanism of Fischer-Speier Esterification.
References
Overcoming low signal issues in mass spectrometry of cyclohexanecarboxylate
Welcome to the technical support center for overcoming low signal issues in the mass spectrometry of cyclohexanecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to enhance your experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My this compound signal is extremely low or completely absent. Where should I start troubleshooting?
A1: A complete loss of signal often points to a singular, critical issue. A systematic check is the most efficient way to identify the problem. The initial step is to determine if the issue lies with the sample preparation, the Liquid Chromatography (LC) system, or the Mass Spectrometer (MS).
A recommended workflow is to first analyze a freshly prepared standard of this compound. If possible, inject it directly into the mass spectrometer, bypassing the LC column, to confirm that the MS is functioning correctly. If a signal is observed, the problem is likely in the sample preparation or the LC system.
start [label="Low/No Signal for\nthis compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ms [label="Analyze Fresh Standard\n(Direct Infusion)", fillcolor="#FBBC05", fontcolor="#202124"]; signal_present [label="Signal Present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_lc_sample [label="Issue is with LC System\nor Sample Preparation", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_ms_params [label="Issue is with\nMass Spectrometer", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; troubleshoot_lc [label="Troubleshoot LC:\n- Check for leaks/clogs\n- Verify mobile phase\n- Inspect column", fillcolor="#F1F3F4", fontcolor="#202124"]; troubleshoot_sample [label="Troubleshoot Sample Prep:\n- Concentration issues\n- Matrix effects\n- Solvent mismatch", fillcolor="#F1F3F4", fontcolor="#202124"]; troubleshoot_ms [label="Troubleshoot MS:\n- Check source parameters\n- Calibrate instrument\n- Inspect ESI needle", fillcolor="#F1F3F4", fontcolor="#202124"];
start -> check_ms; check_ms -> signal_present; signal_present -> check_lc_sample [label="Yes"]; signal_present -> check_ms_params [label="No"]; check_lc_sample -> troubleshoot_lc; check_lc_sample -> troubleshoot_sample; check_ms_params -> troubleshoot_ms; }
Figure 1: Initial troubleshooting workflow for low or absent signal.
Q2: My signal is present but weak, and the baseline is noisy. How can I improve my signal-to-noise (S/N) ratio?
A2: A poor signal-to-noise ratio can be addressed by optimizing both the mass spectrometer's parameters and the liquid chromatography method.
-
Optimize Ion Source Parameters: Experiment with different ionization source settings. For this compound, which is a carboxylic acid, negative ion mode electrospray ionization (ESI) is typically preferred to form the [M-H]⁻ ion.[1] Key parameters to adjust include cone voltage (also known as fragmentor or orifice voltage), capillary voltage, nebulizer pressure, and drying gas temperature and flow rate.
-
Refine Mobile Phase Composition: The mobile phase composition significantly impacts ionization efficiency.[2] For negative ion mode, using a mobile phase with additives that promote deprotonation can enhance the signal. While counterintuitive, weak acids can create a stable deprotonated anion pool, supporting the negative charging process.[3]
-
Improve Chromatography: A stable baseline and good peak shape are crucial for a good S/N ratio. Fine-tune your chromatographic conditions to achieve a stable baseline and ensure that this compound is well-separated from any interfering matrix components.[4]
start [label="Weak Signal & Noisy Baseline", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; optimize_ms [label="Optimize MS Parameters", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_lc [label="Optimize LC Method", fillcolor="#FBBC05", fontcolor="#202124"]; ms_params [label="Ion Source:\n- Cone Voltage\n- Capillary Voltage\n- Gas Flow/Temp", fillcolor="#F1F3F4", fontcolor="#202124"]; lc_params [label="Mobile Phase:\n- pH & Additives\n- Organic Content\nChromatography:\n- Gradient Profile\n- Column Choice", fillcolor="#F1F3F4", fontcolor="#202124"]; result [label="Improved Signal-to-Noise Ratio", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> optimize_ms; start -> optimize_lc; optimize_ms -> ms_params; optimize_lc -> lc_params; ms_params -> result; lc_params -> result; }
Figure 2: Logical pathway for improving signal-to-noise ratio.
Q3: I am observing inconsistent signal intensity for my this compound standard between injections. What could be the cause?
A3: Inconsistent signal intensity can stem from several factors related to both the instrument and the sample.
-
Unstable ESI Spray: A stable electrospray is fundamental for reproducible signal intensity. Visually inspect the ESI needle to ensure a consistent and fine spray. An irregular or sputtering spray can be caused by a clog in the capillary, incorrect source settings, or issues with the mobile phase delivery.
-
Fluctuations in MS Parameters: Ensure that all mass spectrometer source parameters, particularly voltages and gas flows, are stable. Regular tuning and calibration of the instrument are essential for maintaining consistent performance.[4]
-
Sample Degradation or Contamination: Ensure your this compound standard is freshly prepared and stored correctly to prevent degradation. Contamination in your sample or mobile phase can also lead to signal suppression.
Frequently Asked Questions (FAQs)
Q: What is the optimal ionization mode for this compound?
A: As a carboxylic acid, this compound readily loses a proton. Therefore, negative ion electrospray ionization (ESI-) is generally the preferred mode, as it efficiently generates the deprotonated molecule [M-H]⁻.[1]
Q: How does cone voltage affect the signal intensity of this compound?
A: The cone voltage plays a crucial role in ion transmission and can also induce in-source fragmentation. Initially, increasing the cone voltage will increase the signal intensity of the precursor ion ([M-H]⁻) by improving ion desolvation and transmission. However, excessively high cone voltages can lead to in-source fragmentation, where the precursor ion breaks apart before reaching the mass analyzer, resulting in a decrease in its signal intensity and the appearance of fragment ions. It is essential to optimize the cone voltage to maximize the signal of the ion of interest.[5]
Q: Can mobile phase additives improve my this compound signal?
A: Yes, the choice of mobile phase additives is critical. For negative ion mode analysis of carboxylic acids, additives that help maintain a slightly basic pH or facilitate deprotonation can be beneficial. While strong non-volatile buffers should be avoided with ESI-MS, volatile additives are commonly used. For instance, a small amount of ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) can sometimes improve signal intensity and reproducibility.[6] Conversely, acidic additives like formic acid, while common in positive mode, may suppress the signal in negative mode for certain compounds.[2] The optimal additive and its concentration should be determined empirically.
Q: What are common adducts I might see for this compound?
A: In negative ion mode, besides the primary [M-H]⁻ ion, you might observe adducts with components of your mobile phase. For example, if you use acetate-containing buffers, you could see an [M+CH₃COO]⁻ adduct. In positive ion mode, which is less common for carboxylic acids, you might observe protonated molecules [M+H]⁺, or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, which can be present as impurities in solvents or glassware.
Data Presentation
The following tables provide representative data on how different parameters can affect the signal intensity and signal-to-noise ratio for a typical carboxylic acid like this compound.
Table 1: Effect of Cone Voltage on Signal Intensity
| Cone Voltage (V) | Precursor Ion [M-H]⁻ Intensity (Arbitrary Units) | Key Fragment Ion Intensity (Arbitrary Units) | Signal-to-Noise (S/N) |
| 10 | 1.2 x 10⁵ | < 1.0 x 10³ | 50 |
| 20 | 3.5 x 10⁵ | < 1.0 x 10³ | 150 |
| 30 | 8.9 x 10⁵ | 2.1 x 10³ | 380 |
| 40 | 7.2 x 10⁵ | 1.5 x 10⁴ | 310 |
| 50 | 4.1 x 10⁵ | 5.8 x 10⁴ | 180 |
| 60 | 2.3 x 10⁵ | 1.2 x 10⁵ | 95 |
Note: Optimal cone voltage is highlighted in bold. As cone voltage increases beyond the optimum, in-source fragmentation leads to a decrease in the precursor ion signal and an increase in fragment ion intensity.
Table 2: Effect of Mobile Phase Additive on Signal Intensity (Negative ESI Mode)
| Mobile Phase B (Acetonitrile with Additive) | Signal Intensity (Arbitrary Units) | Signal-to-Noise (S/N) |
| No Additive | 2.1 x 10⁵ | 90 |
| 0.1% Formic Acid | 9.8 x 10⁴ | 40 |
| 0.1% Acetic Acid | 5.5 x 10⁵ | 230 |
| 5 mM Ammonium Acetate | 4.8 x 10⁵ | 205 |
| 0.05% Ammonium Hydroxide | 3.9 x 10⁵ | 170 |
Note: Mobile Phase A was 0.1% Acetic Acid in Water. The optimal additive for this hypothetical scenario is highlighted in bold.
Table 3: Effect of Source Temperature on Signal Intensity
| Source Temperature (°C) | Signal Intensity (Arbitrary Units) | Signal-to-Noise (S/N) |
| 100 | 3.2 x 10⁵ | 135 |
| 120 | 6.8 x 10⁵ | 290 |
| 140 | 9.1 x 10⁵ | 395 |
| 160 | 7.5 x 10⁵ | 320 |
Note: Optimal source temperature is highlighted in bold. Excessively high temperatures can sometimes lead to thermal degradation of the analyte.
Experimental Protocols
Protocol 1: Optimization of Cone Voltage by Direct Infusion
-
Preparation of this compound Infusion Solution: Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL. The solvent should mimic the mobile phase composition at the expected elution time (e.g., 50:50 acetonitrile (B52724):water with a suitable additive).
-
Mass Spectrometer Setup:
-
Set up the mass spectrometer to operate in negative electrospray ionization (ESI-) mode.
-
Infuse the this compound solution directly into the mass spectrometer using a syringe pump at a stable flow rate (e.g., 5-10 µL/min).
-
Set the instrument to monitor the deprotonated molecule, [M-H]⁻ (m/z 127.08 for C₇H₁₁O₂⁻), in full scan or selected ion monitoring (SIM) mode.
-
-
Cone Voltage Optimization:
-
Begin with a low cone voltage setting (e.g., 10 V).
-
Gradually increase the cone voltage in discrete steps (e.g., 5 or 10 V increments) over a predefined range (e.g., 10 V to 80 V).
-
At each cone voltage setting, allow the signal to stabilize and then record the intensity of the [M-H]⁻ ion.
-
-
Data Analysis: Plot the signal intensity of the this compound precursor ion as a function of the cone voltage. The optimal cone voltage is the one that provides the maximum signal intensity for the [M-H]⁻ ion before significant in-source fragmentation occurs.[7]
Protocol 2: Mobile Phase Additive Screening for Improved Signal
-
Prepare Mobile Phases: Prepare several sets of mobile phases. Mobile phase A is typically the aqueous component, and mobile phase B is the organic component (e.g., acetonitrile or methanol). For each set, add a different volatile additive to both mobile phase A and B at a consistent concentration. Examples of additives to screen for negative ion mode include:
-
0.1% Acetic Acid
-
5 mM Ammonium Acetate
-
0.05% Ammonium Hydroxide
-
A control with no additive.
-
-
LC-MS Analysis:
-
Equilibrate the LC-MS system with the first mobile phase set.
-
Inject a standard solution of this compound.
-
Run a generic gradient (e.g., 5% to 95% B over 10 minutes).
-
Record the peak area and signal-to-noise ratio for the [M-H]⁻ ion of this compound.
-
-
Repeat for Each Additive: Repeat step 2 for each prepared mobile phase set, ensuring the system is thoroughly equilibrated between each change.
-
Data Comparison: Compare the peak areas and S/N ratios obtained with each additive to determine which one provides the best signal enhancement for this compound under your chromatographic conditions.[8]
References
- 1. agilent.com [agilent.com]
- 2. Cyclohexanecarboxylic acid, TMS derivative [webbook.nist.gov]
- 3. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. How to Select Quantitative & Qualitative Ion Pairs in LC-MS and Enhance Ionization Efficiency with Mobile Phase Additives | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Preventing side product formation in the synthesis of cyclohexanecarboxylate derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of cyclohexanecarboxylate derivatives. Our focus is on preventing the formation of common side products to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound esters, and what are its limitations?
A1: The most prevalent method is the Fischer-Speier esterification, which involves reacting a cyclohexanecarboxylic acid with an alcohol in the presence of an acid catalyst.[1] This reaction is an equilibrium process, meaning it is reversible.[2] The main limitation is that the reverse reaction, the hydrolysis of the ester back to the carboxylic acid and alcohol, can limit the yield.[2] To overcome this, strategies are employed to shift the equilibrium towards the product side.[2][3]
Q2: What are the primary side products I should be aware of during the synthesis of this compound derivatives?
A2: The primary side products can be categorized as follows:
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Unreacted Starting Materials: Due to the reversible nature of Fischer esterification, unreacted cyclohexanecarboxylic acid and alcohol are common impurities.[4]
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Water: Water is a direct byproduct of the esterification reaction. Its presence can drive the equilibrium back towards the reactants, reducing the yield.[2]
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Ether Formation: When using primary or secondary alcohols under strongly acidic conditions and at high temperatures, the acid-catalyzed dehydration of two alcohol molecules can form an ether as a side product.
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Dehydration/Elimination Products: For substituted cyclohexanecarboxylic acids, elimination reactions can occur under acidic conditions, leading to the formation of unsaturated cyclohexene (B86901) derivatives. For example, in the synthesis of ethyl 4,4-dichlorothis compound, dehydrochlorination can lead to ethyl 4-chlorocyclohex-3-ene-1-carboxylate.[4]
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Intramolecular Esterification (Lactone Formation): If the cyclohexanecarboxylic acid contains a hydroxyl group in a suitable position (e.g., at the 4 or 5-position), an intramolecular Fischer esterification can occur, leading to the formation of a cyclic ester, known as a lactone.[2][5]
Q3: How can I minimize the formation of water and drive the reaction to completion?
A3: There are two primary strategies to drive the Fischer esterification to completion:
-
Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one (often the alcohol), shifts the equilibrium towards the ester product according to Le Châtelier's principle.[2]
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Removal of Water: Actively removing water as it is formed is a highly effective method.[2] This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene (B28343) or hexane.[1][2] The water is collected in the trap, preventing it from participating in the reverse reaction.
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Drying Agents: Adding a drying agent, such as molecular sieves, to the reaction mixture to absorb the water as it is formed.[3]
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Q4: What is the role of the acid catalyst, and can its choice influence side product formation?
A4: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[3] Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[1] While effective, strong acids like H₂SO₄ can also promote side reactions like dehydration and ether formation, especially at higher temperatures. Using a milder catalyst or optimizing the catalyst concentration can help minimize these unwanted side reactions.
Troubleshooting Guides
Issue 1: Low Yield of the Desired this compound Ester
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction (Equilibrium Not Shifted) | - Increase the excess of the alcohol used. - If not already in use, employ a Dean-Stark apparatus to remove water azeotropically.[2] - Add molecular sieves to the reaction mixture to sequester water.[3] - Increase the reaction time and monitor progress by TLC or GC. |
| Suboptimal Reaction Temperature | - Ensure the reaction is maintained at the appropriate temperature for the specific alcohol and carboxylic acid being used. - Avoid excessively high temperatures, which can promote side reactions. |
| Insufficient Catalyst | - Increase the catalyst loading incrementally. Be cautious, as too much catalyst can increase side product formation. |
| Steric Hindrance | - For sterically hindered cyclohexanecarboxylic acids or alcohols, a longer reaction time and/or higher temperature may be necessary.[4] - Consider using a more reactive derivative of the carboxylic acid, such as an acyl chloride, although this changes the reaction type. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Observed Impurity | Potential Cause | Recommended Solution |
| Unreacted Carboxylic Acid | Incomplete reaction. | - Drive the reaction to completion using the methods described in "Issue 1". - During workup, wash the organic layer with a mild base, such as saturated sodium bicarbonate solution, to remove the unreacted acid. |
| Ether Byproduct | High reaction temperature and/or high concentration of strong acid catalyst. | - Lower the reaction temperature. - Use a milder acid catalyst (e.g., p-toluenesulfonic acid instead of sulfuric acid). - Reduce the concentration of the acid catalyst. |
| Unsaturated Byproducts (from elimination) | For substituted cyclohexanecarboxylic acids, harsh acidic conditions or high temperatures.[4] | - Lower the reaction temperature. - Use a milder acid catalyst. - Optimize the reaction time to avoid prolonged exposure to acidic conditions. |
| Lactone Byproduct | Intramolecular reaction of a hydroxy-substituted cyclohexanecarboxylic acid.[2][5] | - Protect the hydroxyl group before performing the esterification. - Use milder reaction conditions (lower temperature, less acidic catalyst) that may favor the intermolecular reaction. |
Experimental Protocols
Protocol 1: Synthesis of Methyl this compound via Fischer Esterification
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Materials:
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Cyclohexanecarboxylic acid
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Methanol (B129727) (anhydrous)
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Sulfuric acid (concentrated)
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Diethyl ether
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate
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Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve cyclohexanecarboxylic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).
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Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution.
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Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into a separatory funnel containing water.
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Extract the aqueous layer with diethyl ether (3x the volume of the reaction mixture).
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Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl this compound.
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Purify the product by vacuum distillation if necessary.
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Protocol 2: Synthesis of Ethyl 4-Oxothis compound (B1232831) using a Dean-Stark Apparatus
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Materials:
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4-Oxocyclohexanecarboxylic acid
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Ethanol (B145695) (anhydrous)
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Toluene
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p-Toluenesulfonic acid monohydrate
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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-
Procedure:
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To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add 4-oxocyclohexanecarboxylic acid (1.0 eq), ethanol (1.5-2.0 eq), and toluene (as solvent).
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Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 eq).
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Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
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Continue reflux until no more water is collected in the trap.
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Cool the reaction mixture to room temperature.
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Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene and excess ethanol under reduced pressure.
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The crude ethyl 4-oxothis compound can be purified by column chromatography or vacuum distillation.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound esters.
Caption: Troubleshooting workflow for low yield or impure product.
References
Technical Support Center: Optimizing the Synthesis of Cyclohexanecarboxylate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of cyclohexanecarboxylate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.
Issue 1: Low Yield or Incomplete Reaction
Q: My Fischer esterification reaction is not proceeding to completion, resulting in a low yield of this compound. What are the primary causes, and how can I improve the conversion rate?
A: Low conversion is a frequent challenge in Fischer esterification, primarily because the reaction is an equilibrium process.[1][2] To improve the yield, the equilibrium must be shifted towards the products. Several factors can be optimized:
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Equilibrium Limitation: The reaction between cyclohexanecarboxylic acid and an alcohol is reversible.[1]
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Solution: Employ a large excess of the alcohol reactant. This shifts the equilibrium to favor the formation of the ester, in accordance with Le Chatelier's principle.[1][2] In many lab-scale preparations, the alcohol can serve as the reaction solvent.[1]
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Solution: Remove water as it is formed. This can be achieved by azeotropic distillation using a Dean-Stark apparatus, particularly when using a solvent like toluene, or by using molecular sieves.[3]
-
-
Insufficient Catalysis: An inadequate amount or a poorly chosen acid catalyst can result in slow reaction rates.[1]
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Solution: Ensure a sufficient catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is used. The optimal amount can vary depending on the scale and specific reactants.
-
-
Suboptimal Temperature: The reaction temperature influences the rate of reaction.[1]
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Poor Mixing: In larger scale reactions, inefficient mixing can cause localized temperature and concentration gradients, which can impede the reaction.[1]
-
Solution: Ensure vigorous and consistent agitation to maintain a homogeneous mixture, which is crucial for efficient heat and mass transfer.[1]
-
Issue 2: Formation of Impurities and Colored Byproducts
Q: My final product is discolored (yellow or brown), and I suspect the presence of impurities. What could be causing this?
A: The formation of colored byproducts can be more pronounced in larger-scale reactions due to extended reaction times and the potential for localized overheating.[1]
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Dehydration and Elimination Reactions: Although less common for cyclohexanecarboxylic acid, strong acid catalysts at elevated temperatures can potentially facilitate side reactions.[1]
-
Solution: Maintain careful temperature control and avoid excessive heating. Ensure uniform heating and efficient stirring to prevent the formation of hot spots.[1]
-
-
Contaminated Starting Materials: Impurities present in the initial cyclohexanecarboxylic acid or the alcohol can lead to unwanted side reactions.[1]
-
Solution: Verify the purity of your starting materials before commencing the synthesis.
-
-
Post-Workup Impurities: If discoloration appears after workup, it could be due to residual acidic or basic impurities.
Issue 3: Difficulties in Product Purification
Q: I am struggling to obtain a pure sample of this compound after the reaction workup. What are the best practices for purification?
A: Proper purification is critical for removing unreacted starting materials, the catalyst, and byproducts.
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Residual Acid Catalyst and Unreacted Carboxylic Acid: The acid catalyst and any unreacted cyclohexanecarboxylic acid must be thoroughly removed.[1][4]
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Excess Alcohol: If a large excess of a water-soluble alcohol like methanol (B129727) or ethanol (B145695) was used, it needs to be efficiently removed.
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Formation of Emulsions During Extraction: Vigorous shaking of the separatory funnel can sometimes lead to the formation of stable emulsions, making layer separation difficult.
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Persistent Impurities: If the above methods do not yield a pure product, distillation is a highly effective final purification step.
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Solution: The significant difference in boiling points between the desired ester and potential impurities like unreacted carboxylic acid allows for efficient separation by fractional distillation.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound sample prepared by Fischer esterification?
A1: The most common impurities include unreacted cyclohexanecarboxylic acid, excess alcohol used in the reaction, water, and residual acid catalyst.[4]
Q2: Can I use a different acid catalyst besides sulfuric acid?
A2: Yes, other strong acids like p-toluenesulfonic acid can be used. Solid acid catalysts such as Amberlyst-15 are also effective and have the advantage of being easily filtered out of the reaction mixture.[6]
Q3: How can I monitor the progress of my esterification reaction?
A3: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC), where the disappearance of the starting carboxylic acid spot and the appearance of the less polar ester spot can be observed.[5] Gas chromatography (GC) can also be used for more quantitative analysis.
Q4: Is it possible to synthesize this compound without an acid catalyst?
A4: While acid catalysis is the most common method, other routes exist. For example, cyclohexanecarboxylic acid can be converted to its more reactive acid chloride using a reagent like thionyl chloride (SOCl₂).[7] The resulting cyclohexanecarbonyl chloride can then be reacted with an alcohol to form the ester in high yield.[7]
Data Presentation
Table 1: Physical Properties of Common Alkyl Cyclohexanecarboxylates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| Methyl this compound | C₈H₁₄O₂ | 142.20 | 183 | 0.990-0.999 |
| Ethyl this compound | C₉H₁₆O₂ | 156.22 | 194-196 | 0.936 |
| Propyl this compound | C₁₀H₁₈O₂ | 170.25 | 214.9 | 0.961 |
| Data sourced from[5] |
Table 2: Comparison of Catalysts for Ethyl this compound Synthesis
| Catalyst | Catalyst Amount | Reaction Time (h) | Yield (%) |
| Sulfuric Acid | 100 mg | 23 | 98 |
| Sulfuric Acid | 18.2 mg | 23 | 88 |
| Amberlyst-15 | 300 mg | 23 | 83 |
| Sulfonated Carbon (SC-II) | 300 mg | 23 | 92 |
| Sulfonated Carbon (SC-I) | 300 mg | 23 | 85 |
| Reaction conditions: Cyclohexanecarboxylic acid (0.1 mmol), anhydrous ethyl alcohol (1.0 mmol). Data sourced from[6] |
Experimental Protocols
Protocol 1: Synthesis of Methyl this compound via Fischer Esterification
Materials:
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Cyclohexanecarboxylic acid
-
Methanol (in large excess, to be used as the solvent)
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Concentrated sulfuric acid (catalytic amount)
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Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve cyclohexanecarboxylic acid in a large excess of methanol.[5]
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.[5]
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux for several hours.[5] The reaction progress can be monitored using TLC.[5]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.[5]
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.[5]
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate.[5]
-
Filter off the drying agent, and concentrate the filtrate under reduced pressure to obtain the crude methyl this compound.[5]
-
For higher purity, the crude product can be purified by distillation under reduced pressure.[4]
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting guide for addressing low reaction yields in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cyclohexanecarboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of GC-MS and HPLC for Cyclohexanecarboxylate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of cyclohexanecarboxylate is crucial in various stages of research and development. The choice of analytical technique is paramount for achieving reliable and robust results. This guide provides an objective comparison of two powerful analytical methods, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantification of this compound, supported by experimental data and detailed protocols.
This analysis delves into the performance characteristics of both techniques, offering a clear, data-driven perspective to aid in selecting the most appropriate method based on specific analytical needs, such as sensitivity, throughput, and the nature of the sample matrix.
Performance Comparison
The selection of an analytical method hinges on its performance metrics. Below is a summary of the quantitative performance data for GC-MS and HPLC in the analysis of this compound and its structural analogs.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity | Good linearity up to 3.6 µg/L (for cyclohexanecarboxylic acid)[1] | Excellent linearity over a concentration range of 1-100 µg/mL (R² > 0.999) (for cyclohexaneacetic acid)[2] |
| Accuracy (% Recovery) | Around 100% (for cyclohexanecarboxylic acid)[1] | High recovery rates (98-102%) in spiked samples (for cyclohexaneacetic acid)[2][3] |
| Precision (%RSD) | <10% (for cyclohexanecarboxylic acid)[1] | Low relative standard deviation (%RSD) for replicate injections (<2%) (for cyclohexaneacetic acid)[2] |
| Limit of Detection (LOD) | 0.4 - 2.4 ng/L (for cyclohexanecarboxylic acid)[1] | 0.1 µg/mL (for cyclohexaneacetic acid)[2] |
| Limit of Quantitation (LOQ) | Derivable from LOD | 0.3 µg/mL (for cyclohexaneacetic acid)[2] |
| Sample Throughput | Moderate, due to the requirement of a derivatization step. | Higher, especially with modern UHPLC systems.[1] |
| Sample Preparation | Requires derivatization to increase volatility. | Generally simpler, often requiring only dissolution and filtration. |
| Selectivity | High, with mass spectrometric detection providing definitive identification. | Good, but may be susceptible to interference from co-eluting compounds with similar UV absorbance. |
Experimental Protocols
Detailed and validated experimental protocols are fundamental for reproducible and accurate quantification. The following sections outline the methodologies for both GC-MS and HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Due to the low volatility of cyclohexanecarboxylic acid, a derivatization step is mandatory for GC-MS analysis. This protocol is adapted from a validated method for the analysis of cyclohexanecarboxylic acid in a complex matrix.[1]
1. Sample Preparation and Derivatization:
-
Extraction: For complex matrices, perform a solid-phase extraction (SPE) to isolate the analyte.
-
Derivatization:
-
To the dried residue, add a derivatizing agent such as 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) in a suitable solvent (e.g., acetone).
-
Add a catalyst, for instance, potassium carbonate.
-
Incubate the mixture at room temperature for 30 minutes to form the pentafluorobenzyl ester of the carboxylic acid. This step is crucial to enhance the volatility and chromatographic performance of the analyte.[1]
-
2. GC-MS Instrumentation and Conditions:
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms, is recommended.[1]
-
Injection: Inject the derivatized sample in splitless mode for trace analysis.[1]
-
Oven Temperature Program:
-
Initial temperature: 60°C
-
Ramp to 280°C at a suitable rate to ensure the elution of the derivatized analyte.[1]
-
-
Carrier Gas: Helium at a constant flow rate.[1]
-
MS Detection:
-
Operate the mass spectrometer in negative chemical ionization (NCI) mode for high sensitivity or electron ionization (EI) mode for structural confirmation.[1]
-
Monitor characteristic ions of the derivatized this compound.
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a validated reversed-phase HPLC (RP-HPLC) method for the analysis of a structurally similar compound, cyclohexaneacetic acid, and is suitable for the quantification of this compound with minor modifications.[2]
1. Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in a known volume of the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample through a 0.45 µm membrane filter before injection.[2]
2. HPLC Instrumentation and Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.[2]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and a dilute acid solution (e.g., 0.1% phosphoric acid in water) is effective. A common ratio is 60:40 (v/v) acetonitrile to acidic water. The acidic mobile phase ensures the protonation of the carboxylic acid group, leading to better retention and peak shape.[2]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a low wavelength, such as 210 nm, is suitable for carboxylic acids as the carboxyl group exhibits significant absorbance at this wavelength.[2]
-
Quantitation: Construct a calibration curve by plotting the peak area versus the concentration of a series of calibration standards.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental procedures and the logic behind choosing a particular method, the following diagrams have been generated.
Conclusion
Both GC-MS and HPLC are powerful techniques for the quantification of this compound, each with its own set of advantages and disadvantages.
GC-MS offers unparalleled sensitivity and selectivity, making it the method of choice for trace-level analysis in complex matrices. The requirement for derivatization, however, increases sample preparation time and can be a source of analytical variability.
HPLC-UV provides a simpler, higher-throughput alternative that is well-suited for the analysis of less complex samples and for routine quality control applications. While generally less sensitive than GC-MS, its performance is often sufficient for many pharmaceutical and research applications.
The ultimate decision between GC-MS and HPLC should be based on a careful consideration of the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, available instrumentation, and throughput needs. This guide provides the foundational data and protocols to make an informed decision for the accurate and reliable quantification of this compound.
References
A Comparative Guide to Analytical Methods for Cyclohexanecarboxylate Detection
For researchers, scientists, and drug development professionals, the accurate and precise quantification of cyclohexanecarboxylate is crucial in various stages of research and development, from metabolic studies to quality control of pharmaceuticals. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides an objective comparison of three common analytical techniques for the detection of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Method Comparison at a Glance
The choice of analytical technique for this compound detection depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. GC-MS is a robust and widely used technique, particularly for volatile and semi-volatile compounds. However, for non-volatile compounds like cyclohexanecarboxylic acid, a derivatization step is necessary to increase volatility.[1][2] HPLC-UV offers a more direct approach for non-volatile analytes but may lack the sensitivity and selectivity of mass spectrometry-based methods.[3] LC-MS/MS provides the highest sensitivity and specificity, making it ideal for trace-level detection in complex biological matrices.[4]
Quantitative Performance Comparison
The following table summarizes the typical validation parameters for the three analytical methods. The data presented is a composite from studies on this compound and structurally similar carboxylic acids to provide a comparative overview.
| Performance Parameter | GC-MS (with Derivatization) | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 0.4 - 2.4 ng/L (for similar compounds)[2] | 10 - 50 µg/mL (estimated) | 0.01 - 1 ng/mL[5] |
| Limit of Quantification (LOQ) | Derivable from LOD (typically 3x LOD)[2] | 40 - 150 µg/mL (estimated) | 0.05 - 5 ng/mL[5] |
| Linearity (r²) | > 0.995[4] | > 0.999[6] | > 0.99[5] |
| Precision (%RSD) | < 10%[4] | < 5%[6] | < 15% |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | 90 - 110%[5] |
| Sample Preparation | Requires derivatization | Simple filtration/dilution | May require cleanup/derivatization |
| Analysis Time | Moderate | Fast | Moderate |
| Selectivity | High | Moderate | Very High |
| Instrumentation Cost | Moderate to High | Low to Moderate | High |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are intended as a guide and may require optimization for specific sample matrices and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method involves the conversion of cyclohexanecarboxylic acid into a volatile ester, typically a methyl or pentafluorobenzyl (PFB) ester, prior to GC-MS analysis.[4]
1. Sample Preparation (from a pharmaceutical formulation):
-
Accurately weigh a portion of the homogenized sample containing this compound.
-
Dissolve the sample in a suitable organic solvent (e.g., methanol (B129727) or ethyl acetate).
-
If necessary, perform a liquid-liquid extraction to isolate the acidic components.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Derivatization (Pentafluorobenzyl Bromide - PFBBr):
-
To the dried residue, add a solution of PFBBr in acetone (B3395972) and a catalyst such as potassium carbonate.[4]
-
Incubate the mixture at room temperature for 30 minutes to form the pentafluorobenzyl ester.[4]
-
Evaporate the reagents and reconstitute the sample in a solvent suitable for GC injection (e.g., hexane).
3. GC-MS Analysis:
-
GC Column: DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]
-
Inlet Temperature: 250 °C.[2]
-
Injection Mode: Splitless for trace analysis.[2]
-
Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes; ramp at 15 °C/min to 280 °C, hold for 5 minutes.[2]
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Mass Range: m/z 40-400.[2]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method allows for the direct analysis of cyclohexanecarboxylic acid without the need for derivatization.
1. Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
2. HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Detection: UV detector set at a low wavelength, typically around 210 nm, where carboxylic acids exhibit some absorbance.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity and can be performed with or without derivatization, depending on the required detection limits.
1. Sample Preparation (from biological fluids, e.g., plasma):
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the plasma sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or subjected to further cleanup using solid-phase extraction (SPE) if necessary.
2. LC-MS/MS Analysis (Direct Injection):
-
Column: C18 or other suitable reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for carboxylic acids.[1]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of the transition from the precursor ion (the deprotonated molecule [M-H]⁻) to a specific product ion.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for each analytical method.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for HPLC-UV analysis of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
Conclusion
The selection of an analytical method for this compound detection should be guided by the specific requirements of the study. For routine analysis where high sensitivity is not paramount, HPLC-UV offers a simple, direct, and cost-effective solution. When higher selectivity and sensitivity are required, particularly in complex matrices, GC-MS with derivatization is a reliable and well-established technique. For applications demanding the highest sensitivity and specificity, such as in bioanalysis and trace impurity detection, LC-MS/MS is the method of choice, providing unparalleled performance. Each method has its own set of advantages and considerations, and a thorough evaluation of the analytical needs will ensure the generation of accurate and reliable data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Reactivity of Cyclohexanecarboxylate and Other Cycloalkanecarboxylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of methyl cyclohexanecarboxylate with other methyl cycloalkanecarboxylates, specifically those with ring sizes from three to seven carbon atoms. The analysis is primarily based on their reactivity in alkaline hydrolysis, a fundamental reaction in organic chemistry that serves as a valuable proxy for predicting behavior in various chemical and biological systems. Additionally, for a broader perspective on the influence of cycloalkane ring structure on reactivity, a comparison of the Baeyer-Villiger oxidation of corresponding cycloalkanones is included.
The reactivity of these compounds is intrinsically linked to the conformational and steric properties of the cycloalkane ring. Factors such as ring strain, torsional strain, and steric hindrance play crucial roles in determining the accessibility of the reactive center and the stability of transition states, thereby influencing reaction rates.
Data Presentation: A Quantitative Comparison
The following tables summarize the available kinetic data for the alkaline hydrolysis of a homologous series of methyl cycloalkanecarboxylates and the Baeyer-Villiger oxidation of the corresponding cycloalkanones. This data allows for a direct comparison of their relative reactivities.
Table 1: Alkaline Hydrolysis of Methyl Cycloalkanecarboxylates
| Cycloalkanecarboxylate | Ring Size | Relative Rate Constant (k_rel) |
| Methyl Cyclopropanecarboxylate | 3 | ~ 0.1 |
| Methyl Cyclobutanecarboxylate | 4 | ~ 1.0 |
| Methyl Cyclopentanecarboxylate | 5 | ~ 2.0 |
| Methyl this compound | 6 | 1.0 (Reference) |
| Methyl Cycloheptanecarboxylate | 7 | ~ 0.5 |
Note: The relative rate constants are approximations based on available literature data and are intended for comparative purposes. Absolute values can vary with specific experimental conditions.
Table 2: Baeyer-Villiger Oxidation of Cycloalkanones
| Cycloalkanone | Ring Size | Relative Rate of Oxidation |
| Cyclobutanone | 4 | Slow |
| Cyclopentanone | 5 | Fast |
| Cyclohexanone (B45756) | 6 | Moderate |
| Cycloheptanone | 7 | Moderate |
Note: The relative rates are qualitative comparisons based on general reactivity trends observed in the literature.
Mechanistic Insights and Reactivity Trends
The observed differences in reactivity can be rationalized by considering the principles of ring strain and steric hindrance.
Alkaline Hydrolysis: The hydrolysis of esters proceeds through a tetrahedral intermediate. The rate of this reaction is sensitive to steric hindrance around the carbonyl group.
-
Cyclopropanecarboxylate: The high degree of angle strain in the three-membered ring is not significantly relieved in the transition state of hydrolysis, and the rigid structure may present some steric hindrance.
-
Cyclobutanecarboxylate: Shows a reactivity that serves as a baseline for comparison.
-
Cyclopentanecarboxylate: Exhibits the highest reactivity in this series. The cyclopentane (B165970) ring is relatively flexible and can adopt conformations that minimize steric hindrance at the transition state.
-
This compound: The chair conformation of the cyclohexane (B81311) ring places the carboxylate group in an equatorial position to minimize steric interactions. While this is the most stable ground state conformation, the formation of the tetrahedral intermediate introduces some steric strain, leading to a moderate reaction rate.
-
Cycloheptanecarboxylate: The increased flexibility of the seven-membered ring can lead to conformations that shield the carbonyl group, resulting in a decreased reaction rate compared to the five- and six-membered rings.
Baeyer-Villiger Oxidation: This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group and is sensitive to the migratory aptitude of the adjacent alkyl group and ring strain.
-
Cyclobutanone: The high ring strain in the starting material might be expected to accelerate the reaction, but the migratory aptitude of the secondary carbon is not exceptionally high.
-
Cyclopentanone: The relief of some ring strain upon forming the six-membered lactone contributes to its high reactivity.
-
Cyclohexanone: The formation of a seven-membered caprolactone (B156226) is entropically less favorable than the formation of a six-membered ring, and the chair conformation of cyclohexanone is relatively stable, resulting in a moderate reaction rate.
-
Cycloheptanone: Similar to cyclohexanone, the formation of an eight-membered lactone is not as favorable, leading to a moderate rate.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Experimental Protocol 1: Determination of the Rate of Alkaline Hydrolysis of Methyl Cycloalkanecarboxylates
Objective: To determine the second-order rate constant for the saponification of a homologous series of methyl cycloalkanecarboxylates.
Materials:
-
Methyl cyclopropanecarboxylate, methyl cyclobutanecarboxylate, methyl cyclopentanecarboxylate, methyl this compound, methyl cycloheptanecarboxylate
-
Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.05 M)
-
Standardized hydrochloric acid (HCl) solution (approx. 0.05 M)
-
Ethanol (or other suitable solvent)
-
Phenolphthalein (B1677637) indicator
-
Constant temperature water bath
-
Conical flasks, pipettes, burette, stopwatch
Procedure:
-
Reaction Mixture Preparation: Prepare a solution of the methyl cycloalkanecarboxylate in ethanol. In a separate flask, prepare a solution of NaOH in water. The concentrations should be chosen such that after mixing, they are approximately equal (e.g., 0.025 M).
-
Equilibration: Place both solutions in the constant temperature water bath (e.g., 25 °C) and allow them to reach thermal equilibrium.
-
Initiation of Reaction: Rapidly mix equal volumes of the ester and NaOH solutions in a larger conical flask. Start the stopwatch at the moment of mixing.
-
Sampling: At regular time intervals (e.g., 0, 5, 10, 20, 30, 45, 60 minutes), withdraw a known volume (e.g., 10 mL) of the reaction mixture.
-
Quenching: Immediately add the withdrawn sample to a flask containing a known excess of the standard HCl solution to stop the reaction.
-
Titration: Add a few drops of phenolphthalein indicator to the quenched sample and titrate the excess HCl with the standard NaOH solution.
-
"Infinity" Reading: To determine the initial concentration of the ester, allow a separate sample of the reaction mixture to go to completion (this can be accelerated by gentle heating). Then, titrate a sample as described above.
-
Data Analysis: The concentration of the ester at each time point can be calculated from the titration data. The second-order rate constant (k) is determined from the slope of a plot of 1/[Ester] versus time.
Experimental Protocol 2: Comparative Kinetic Study of the Baeyer-Villiger Oxidation of Cycloalkanones
Objective: To qualitatively compare the reaction rates of the Baeyer-Villiger oxidation of a series of cycloalkanones.
Materials:
-
Cyclobutanone, cyclopentanone, cyclohexanone, cycloheptanone
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium sulfite (B76179) (Na₂SO₃) solution
-
Magnesium sulfate (B86663) (MgSO₄)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Appropriate visualization agent for TLC (e.g., potassium permanganate (B83412) stain)
Procedure:
-
Reaction Setup: In separate, identical reaction flasks, dissolve each cycloalkanone in dichloromethane.
-
Initiation of Reaction: To each flask, add an equimolar amount of m-CPBA at room temperature and start a stopwatch for each reaction.
-
Monitoring the Reaction by TLC: At regular time intervals (e.g., 5, 15, 30, 60 minutes), take a small aliquot from each reaction mixture and spot it on a TLC plate. Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Visualization: After development, visualize the spots on the TLC plate using a suitable stain. The disappearance of the starting ketone spot and the appearance of the product lactone spot will indicate the progress of the reaction.
-
Work-up (at the end of the reaction): Quench the reaction by adding sodium sulfite solution to destroy excess peracid. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Data Analysis: By comparing the TLC plates from the different reactions at the same time points, a qualitative assessment of the relative reaction rates can be made. The reaction that shows the most complete conversion of the starting material to the product in the shortest amount of time is the fastest.
Visualizations
Signaling Pathway and Logical Relationships
The following diagrams illustrate the key transformations and the logical flow of the experimental work.
Performance comparison of different catalysts in cyclohexanecarboxylate synthesis
A Comparative Guide to Catalysts in Cyclohexanecarboxylate Synthesis
The synthesis of cyclohexanecarboxylates, particularly cyclohexanecarboxylic acid, is a critical process in the chemical and pharmaceutical industries. These compounds serve as vital intermediates in the production of various fine chemicals, pharmaceuticals, and other materials.[1] A prevalent and industrially significant method for this synthesis is the catalytic hydrogenation of benzoic acid. The choice of catalyst plays a pivotal role in the efficiency, selectivity, and overall economic viability of this transformation. This guide provides a comparative analysis of different catalysts, supported by experimental data, to assist researchers and professionals in selecting the most suitable catalytic system for their applications.
Performance Comparison of Catalysts
The efficacy of various catalysts in the hydrogenation of benzoic acid to cyclohexanecarboxylic acid is influenced by the active metal, support material, and reaction conditions such as temperature, pressure, and solvent system. Transition metal catalysts, particularly those from the platinum group, are widely employed for this purpose.
The following table summarizes the performance of different catalysts under various experimental conditions.
| Catalyst | Support | Solvent | Temperature | Pressure (H₂) | Conversion (%) | Selectivity to Cyclohexanecarboxylic Acid (%) | Reference |
| 5% Rh/C | Carbon | Supercritical CO₂ | 353 K (80°C) | - | ~100% | 100% | [1] |
| 5% Ru/C | Carbon | Supercritical CO₂ | 353 K (80°C) | - | Lower than Rh/C | High | [1] |
| 5% Pt/C | Carbon | Supercritical CO₂ | 353 K (80°C) | - | Lower than Ru/C | High | [1] |
| 5% Pd/C | Carbon | Supercritical CO₂ | 353 K (80°C) | - | Lower than Pt/C | High | [1] |
| 5% Ru/C | Carbon | 1:1 1,4-dioxane (B91453)/water | 493 K (220°C) | 6.89 MPa | 100% | 86% | [2][3] |
| 5% Ru/Al₂O₃ | Alumina | 1:1 1,4-dioxane/water | 493 K (220°C) | 6.89 MPa | - | Increased with binary solvent | [2] |
| 5% Ru/TiO₂ | Titania | 1:1 1,4-dioxane/water | 493 K (220°C) | 6.89 MPa | - | Increased with binary solvent | [2] |
| 5% Pd/C | Carbon | - | - | - | - | Can reach 100% | [2][3] |
| Rhodium | Carbon | Tertiary cyclic amide | 80-120°C | 400-600 psig | - | - | [4] |
| Ruthenium | Carbon | Tertiary cyclic amide | 120-160°C | - | - | - | [4] |
Based on the available data, Rh/C in supercritical CO₂ demonstrates exceptional performance, achieving nearly complete conversion of benzoic acid with 100% selectivity to cyclohexanecarboxylic acid at a relatively low temperature of 80°C.[1] The general order of activity for transition metal catalysts in this medium is Rh/C > Ru/C > Pt/C > Pd/C.[1] In conventional solvent systems, 5% Ru/C in a 1:1 dioxane-water mixture also shows high efficacy, with 100% conversion, albeit with a lower selectivity of 86% at a higher temperature of 220°C.[2][3] The use of a binary solvent system with catalysts like 5% Ru/C, 5%Ru/Al₂O₃, and 5%Ru/TiO₂ has been shown to increase the selectivity towards cyclohexanecarboxylic acid.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for the catalytic hydrogenation of benzoic acid.
Protocol 1: Hydrogenation in Supercritical CO₂ (Based on Rh/C Catalyst)
This protocol is adapted from studies on benzoic acid hydrogenation using transition metal catalysts in a supercritical fluid medium.[1]
-
Catalyst Preparation: A commercially available 5% Rh/C catalyst is typically used. Ensure the catalyst is dry and handled under an inert atmosphere if necessary.
-
Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, a temperature controller, and inlets for CO₂ and H₂ is required.
-
Reaction Procedure:
-
The catalyst and benzoic acid (e.g., 8.2 mmol) are loaded into the reactor.[1]
-
The reactor is sealed and purged with low-pressure CO₂ to remove air.
-
Liquid CO₂ is pumped into the reactor to the desired pressure (e.g., 10 MPa).[1]
-
The reactor is heated to the reaction temperature (e.g., 323 K or 50°C).[1]
-
Hydrogen gas is then introduced to the desired pressure (e.g., 4 MPa).[1]
-
The reaction mixture is stirred vigorously for a set duration (e.g., 3 hours).[1]
-
-
Product Analysis:
-
After the reaction, the reactor is cooled to room temperature, and the CO₂ is carefully vented.
-
The product is extracted with a suitable organic solvent.
-
The resulting solution is analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of benzoic acid and the selectivity to cyclohexanecarboxylic acid.
-
Protocol 2: Hydrogenation in a Binary Solvent Mixture (Based on Ru/C Catalyst)
This protocol is based on the hydrogenation of benzoic acid using a ruthenium catalyst in a dioxane-water solvent system.[2][3]
-
Catalyst Preparation: A 5% Ru/C catalyst is used.
-
Reactor Setup: A high-pressure autoclave capable of operating at high temperatures and pressures is used.
-
Reaction Procedure:
-
Benzoic acid, 5% Ru/C catalyst (5 kg/m ³), and the binary solvent (1:1 mixture of 1,4-dioxane and water) are loaded into the autoclave.[2][3]
-
The reactor is sealed and purged with hydrogen.
-
The temperature is raised to 493 K (220°C) while stirring at approximately 1000 rpm.[2]
-
The reaction is allowed to proceed for a specified time (e.g., 6 hours).[2]
-
-
Product Analysis:
-
After cooling and depressurizing the reactor, the catalyst is filtered from the reaction mixture.
-
The solvent is removed under reduced pressure.
-
The products are analyzed using techniques like GC to quantify the conversion and selectivity.
-
Visualizations
Reaction Pathway
The primary reaction involves the hydrogenation of the aromatic ring of benzoic acid. However, side reactions can occur, such as the further reduction of the carboxylic acid group to an alcohol, particularly under harsh conditions or with certain catalysts.
Experimental Workflow
The general workflow for conducting a catalytic hydrogenation experiment involves several key stages, from setting up the reaction to analyzing the final products.
References
- 1. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds - Google Patents [patents.google.com]
A Comparative Guide to Method Validation for the Quantification of Methyl Cyclohexanecarboxylate in Pharmaceuticals
For researchers, scientists, and drug development professionals, the accurate quantification of methyl cyclohexanecarboxylate, a potential impurity or intermediate in pharmaceutical manufacturing, is critical for ensuring product quality and safety. The selection of an appropriate analytical method is paramount and requires a thorough evaluation of its performance. This guide provides an objective comparison of two common chromatographic techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the quantification of methyl this compound, supported by experimental data and detailed methodologies.
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[1][2][3] Key performance characteristics, as defined by the International Council for Harmonisation (ICH) guideline Q2(R1), include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2][4]
Performance Comparison: GC vs. HPLC
The choice between GC and HPLC for the analysis of methyl this compound depends on several factors, including the volatility of the analyte, the sample matrix, and the required sensitivity.[5][6][7] Gas chromatography is well-suited for volatile and thermally stable compounds like methyl this compound.[8][9] High-performance liquid chromatography, a versatile technique, can also be employed, although detection can be a challenge due to the compound's weak UV chromophore.[5][10][11][12]
The following tables summarize the typical performance characteristics for the quantification of methyl this compound using GC and HPLC. It is important to note that direct comparative studies on methyl this compound are limited; therefore, the data presented is a composite of information from the analysis of structurally similar compounds and typical method performance.[2][3][13]
Table 1: Gas Chromatography (GC-FID/MS) Performance Characteristics
| Validation Parameter | Typical Performance | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (r²) | ≥ 0.999[2][14][15] | Report correlation coefficient and calibration curve |
| Range | Wide, dependent on analyte[2] | Interval demonstrating precision, accuracy, and linearity |
| Accuracy (% Recovery) | 98.3 - 101.6%[2] | Typically 98.0% to 102.0% |
| Precision (%RSD) | Repeatability: < 2%[2]Intermediate: < 3%[2] | Repeatability: Typically ≤ 2%Intermediate Precision: Typically ≤ 3% |
| LOD | High ng/L to low µg/L range[2][3] | Signal-to-Noise Ratio of 3:1 |
| LOQ | Low µg/L range[2] | Signal-to-Noise Ratio of 10:1 |
Table 2: High-Performance Liquid Chromatography (HPLC-UV/MS) Performance Characteristics
| Validation Parameter | Typical Performance | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (r²) | ≥ 0.999[2] | Report correlation coefficient and calibration curve |
| Range | Wide, dependent on detector[2] | Interval demonstrating precision, accuracy, and linearity |
| Accuracy (% Recovery) | 98 - 102%[2][7] | Typically 98.0% to 102.0% |
| Precision (%RSD) | Repeatability: < 2%[2]Intermediate: < 3%[2] | Repeatability: Typically ≤ 2%Intermediate Precision: Typically ≤ 3% |
| LOD | Dependent on detector (UV vs. MS)[2][8] | Signal-to-Noise Ratio of 3:1 |
| LOQ | Dependent on detector (UV vs. MS)[2][8] | Signal-to-Noise Ratio of 10:1 |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the quantification of methyl this compound using GC and HPLC.
Detailed Experimental Protocols
Below are representative experimental protocols for the quantification of methyl this compound in pharmaceuticals using GC and HPLC. These protocols should be optimized and validated for the specific sample matrix and instrumentation.
Gas Chromatography (GC) Method
This protocol outlines a general method for the quantification of methyl this compound using a gas chromatograph with a flame ionization detector (FID) or a mass spectrometer (MS).[5]
1. Sample Preparation:
-
Accurately weigh a portion of the pharmaceutical product and dissolve it in a suitable organic solvent (e.g., hexane, dichloromethane).[2]
-
Perform serial dilutions with the same solvent to obtain a final concentration within the calibrated range.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.[2]
2. GC-FID/MS Instrumentation and Conditions:
-
System: Gas chromatograph with FID or MS detector.[5]
-
Column: DB-5 or equivalent capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.[3]
-
Detector Temperature (FID): 300 °C.
-
MS Transfer Line Temperature: 280 °C.[3]
-
MS Ion Source Temperature: 230 °C.[3]
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
3. Calibration:
-
Prepare a series of calibration standards of methyl this compound in the same solvent used for the sample preparation.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reversed-phase HPLC method with UV detection for the quantification of methyl this compound. Due to the weak chromophore of the analyte, detection at low UV wavelengths is necessary.[5] For higher sensitivity and specificity, coupling to a mass spectrometer (LC-MS) is recommended.[2]
1. Sample Preparation:
-
Accurately weigh a portion of the pharmaceutical product and dissolve it in the mobile phase.
-
Perform serial dilutions with the mobile phase to achieve a final concentration within the linear range of the method.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[2]
2. HPLC-UV Instrumentation and Conditions:
-
System: Standard HPLC with a UV detector.[5]
-
Column: C18, 5 µm particle size, 250 x 4.6 mm.[5]
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25 °C.[5]
-
Detection Wavelength: 210 nm.[5]
-
Injection Volume: 10 µL.[5]
3. Calibration:
-
Prepare a series of calibration standards of methyl this compound in the mobile phase.
-
Inject each standard and generate a calibration curve by plotting the peak area versus the concentration.
References
- 1. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. benchchem.com [benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. scielo.br [scielo.br]
- 8. Simple and Sensitive High-Performance Liquid Chromatography (HPLC) Method with UV Detection for Mycophenolic Acid Assay in Human Plasma. Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. redalyc.org [redalyc.org]
- 12. researchgate.net [researchgate.net]
- 13. jppres.com [jppres.com]
- 14. mastelf.com [mastelf.com]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Cyclohexanecarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various cyclohexanecarboxylate derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. The information presented is collated from recent scientific literature to support research and development in medicinal chemistry.
Comparative Biological Activity Data
The following tables summarize the quantitative data on the biological activities of selected this compound derivatives.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Ethyl 3-(2-hydroxy-4,5-dimethoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate | HCT116 | 7.83 | [1] |
| Ethyl 3-(2-hydroxyphenyl)-5-(naphthalen-2-yl)-2-cyclohexenone-6-carboxylate | HCT116 | 90.00 | [1] |
| N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide (2c) | A549, MCF7-MDR, HT1080 | Not specified, but demonstrated significant cytotoxicity | [2] |
| N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarbothiamide (3c) | A49, MCF7-MDR, HT1080 | Not specified, but demonstrated significant cytotoxicity | [2] |
| 1-(N-phenyl-2-(piperidin-1-yl)acetamido)cyclohexane-1-carboxamide (5i) | MCF-7 | 3.25 | [3] |
| Doxorubicin (Reference) | MCF-7 | 6.77 | [3] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Amidrazone derivative 2c | Staphylococcus aureus | 64 | - | [4] |
| Amidrazone derivative 2c | Mycobacterium smegmatis | 64 | - | [4] |
| Amidrazone derivative 2b | Yersinia enterocolitica | 64 | - | [4] |
| Amidrazone derivative 2b | Escherichia coli | 256 | - | [4] |
| Amidrazone derivative 2b | Klebsiella pneumoniae | 256 | - | [4] |
| Diethyl 4-hydroxy-4-methyl-2-phenyl-6-((tosyloxy)imino)cyclohexane-1,3-dicarboxylate | Acinetobacter baumannii | - | 20 | [5] |
| Diethyl 4-hydroxy-4-methyl-2-phenyl-6-((tosyloxy)imino)cyclohexane-1,3-dicarboxylate | Bacillus subtilis | - | 16.7 | [5] |
Table 3: Enzyme Inhibitory Activity of this compound Derivatives
| Compound | Enzyme | IC50 (µM) | Reference |
| Ethyl 3-(2-hydroxy-4,5-dimethoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate | Acetylcholinesterase | Not specified, but showed inhibitory activity | [1] |
| 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid derivative 9e | DGAT1 | 0.0148 | [6] |
| N-hydroxyurea derivative 2 (flurbiprofen analog) | COX-2 | < 100 | [7] |
| N-hydroxyurea derivative 2 (flurbiprofen analog) | 5-LOX | < 100 | [7] |
| N-hydroxyurea derivative 3 (diclofenac analog) | COX-2 | < 100 | [7] |
| N-hydroxyurea derivative 3 (diclofenac analog) | 5-LOX | < 100 | [7] |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below.
MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell viability.[3][8]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[6] Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test this compound derivatives in culture medium. Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[3] Incubate for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3][6]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Agar (B569324) Well Diffusion Assay for Antimicrobial Activity
This method is used to determine the antimicrobial activity of a substance by measuring the zone of growth inhibition.[10][11]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.
-
Inoculation of Agar Plates: Using a sterile cotton swab, evenly streak the microbial suspension over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[12]
-
Well Preparation: Aseptically punch wells of a specific diameter (e.g., 6-8 mm) into the agar plate using a sterile cork borer.[9]
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the test this compound derivative solution at a known concentration into each well.[9] Include a negative control (solvent) and a positive control (a standard antibiotic).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[9]
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory effect of compounds on enzyme activity.[13][14]
-
Reagent Preparation: Prepare a suitable buffer solution at the optimal pH for the target enzyme. Prepare stock solutions of the enzyme, substrate, and the test this compound derivative (inhibitor).
-
Enzyme and Inhibitor Pre-incubation: In a suitable reaction vessel (e.g., a cuvette or a well of a microplate), add the enzyme solution and different concentrations of the inhibitor. Allow for a pre-incubation period to permit the binding of the inhibitor to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the change in absorbance or fluorescence over time using a spectrophotometer or a microplate reader. The specific wavelength will depend on the substrate and product.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the percentage of inhibition relative to the control reaction (without inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially modulated by this compound derivatives and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. mdpi.com [mdpi.com]
- 5. medwinpublishers.com [medwinpublishers.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistnotes.com [chemistnotes.com]
- 11. botanyjournals.com [botanyjournals.com]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. benchchem.com [benchchem.com]
Cross-Validation of Analytical Methods for Cyclohexanecarboxylate Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of cyclohexanecarboxylate, a key molecule in various biological and chemical processes, is crucial for robust research and development. This guide provides a comprehensive cross-validation of the two primary analytical techniques employed for its analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). By presenting objective comparisons and supporting experimental data, this document aims to facilitate informed method selection and validation.
Quantitative Performance Comparison: GC-MS vs. LC-MS/MS
The selection of an analytical method hinges on its quantitative performance. While direct cross-validation studies for this compound are not extensively published, this section provides a comparative summary based on validated methods for structurally similar short-chain fatty acids and organic acids. These values serve as a reliable benchmark for the expected performance of each technique in the analysis of this compound.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.05 - 1.0 pg on column (for similar fatty acids) | 0.01 ng/mL - 1.53 mg/kg (for various organic acids)[1][2] |
| Limit of Quantitation (LOQ) | 9 - 88 ng (for similar fatty acids) | 0.19 mg/kg - 4.63 mg/kg (for various organic acids)[1] |
| Precision (%RSD) | < 15% | < 10% (intraday), < 10% (interday)[3] |
| Accuracy (% Recovery) | 88.0 - 99.2% | 85.1 - 112.8%[1][3] |
| Derivatization | Mandatory (e.g., esterification) | Often not required, but can enhance sensitivity[3] |
| Sample Throughput | Lower | Higher[3] |
Experimental Protocols
Detailed and validated experimental protocols are fundamental to achieving accurate and reproducible results. The following sections outline representative methodologies for both GC-MS and LC-MS/MS analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS analysis of this compound typically requires a derivatization step to increase its volatility. A common approach is the conversion to its methyl ester.
1. Sample Preparation (Derivatization to Methyl Ester)
-
To 100 µL of the sample (e.g., plasma, urine), add an appropriate internal standard.
-
Acidify the sample with a suitable acid (e.g., formic acid).[3]
-
Extract the cyclohexanecarboxylic acid using an organic solvent such as ethyl acetate (B1210297) or diethyl ether.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solution of 3 N hydrochloric acid in n-butanol and heat at 65°C for 15 minutes to form the butyl ester derivative.[4]
-
Alternatively, use a milder derivatization agent like diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) for methylation.
2. GC-MS Instrumental Parameters
| Parameter | Recommended Setting |
| Column | DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature: 70 °C, hold for 2 minutes; Ramp: 15 °C/min to 280 °C, hold for 5 minutes |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers the advantage of analyzing this compound directly in its native form, simplifying sample preparation.[3]
1. Sample Preparation
-
To 100 µL of the sample (e.g., plasma, serum), add an internal standard.[3]
-
Perform protein precipitation by adding a cold organic solvent such as acetonitrile (B52724) or methanol (B129727) (e.g., 3 volumes of solvent to 1 volume of sample).
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness or directly inject a diluted aliquot.
-
For cleaner samples, a solid-phase extraction (SPE) step can be incorporated.
2. LC-MS/MS Instrumental Parameters
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[3] |
| Mobile Phase A | Water with 0.1% formic acid[3] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[3] |
| Flow Rate | 0.3 - 0.5 mL/min[3] |
| Gradient Elution | A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step. |
| Ionization Mode | Negative Electrospray Ionization (ESI)[3] |
| Detection Mode | Multiple Reaction Monitoring (MRM) for targeted quantification[3] |
Method Selection Considerations
The choice between GC-MS and LC-MS/MS for this compound analysis depends on several factors:
-
Sample Matrix: For complex biological matrices, the simplified sample preparation of LC-MS/MS can be advantageous.[5]
-
Sensitivity Requirements: Both techniques offer high sensitivity, but LC-MS/MS can often achieve lower limits of detection for non-volatile compounds.[5]
-
Throughput: The higher sample throughput of LC-MS/MS makes it more suitable for large-scale studies.[3]
-
Volatility of the Analyte: GC-MS is inherently suited for volatile compounds, and while derivatization can be effective for non-volatile analytes like this compound, it adds a layer of complexity to the workflow.[5]
Visualizing the Workflow and Metabolic Context
To further aid in understanding the analytical process and the biological relevance of this compound, the following diagrams illustrate a typical analytical workflow and a known metabolic pathway.
References
- 1. pure.seoultech.ac.kr [pure.seoultech.ac.kr]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Are Short-Chain Fatty Acids Measured? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
A Comparative Guide to the Synthesis of Cyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Cyclohexanecarboxylic acid is a valuable intermediate in the pharmaceutical and chemical industries, utilized in the synthesis of various active pharmaceutical ingredients and specialty chemicals. The selection of an appropriate synthetic route is crucial for optimizing yield, purity, cost-effectiveness, and environmental impact. This guide provides an objective comparison of common synthesis routes to cyclohexanecarboxylic acid, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthesis Routes
The following table summarizes the key quantitative parameters for the primary synthesis methods of cyclohexanecarboxylic acid.
| Parameter | Catalytic Hydrogenation of Benzoic Acid | Oxidation of Cyclohexanol (B46403)/Cyclohexanone (B45756) | Synthesis from Cyclohexane (B81311) via Grignard Reagent |
| Starting Material | Benzoic Acid | Cyclohexanol or Cyclohexanone | Cyclohexane |
| Key Reagents | H₂, Catalyst (e.g., Rh/C, Ru/C, Pd/C) | Oxidizing agent (e.g., KMnO₄, Na₂Cr₂O₇, Bleach) | Mg, CO₂, Bromine, Ether |
| Typical Yield | High (>90%) | Moderate to High (Varies with oxidant) | Moderate |
| Reaction Time | 3 - 24 hours | 20 minutes - several hours | Several hours |
| Reaction Temperature | 50°C - 200°C | Room Temperature to Reflux | Room Temperature |
| Pressure | 1 - 15 MPa | Atmospheric | Atmospheric |
| Key Advantages | High yield and selectivity, well-established industrial process. | Milder conditions for some oxidants, readily available starting materials. | Utilizes an inexpensive starting material. |
| Key Disadvantages | Requires high pressure and specialized equipment, catalyst cost. | Use of stoichiometric and often hazardous oxidizing agents, potential for byproducts. | Multi-step process, use of pyrophoric Grignard reagent. |
Synthesis Route Overviews
Catalytic Hydrogenation of Benzoic Acid
This is the most common industrial method for producing cyclohexanecarboxylic acid.[1][2] The process involves the reduction of the aromatic ring of benzoic acid using hydrogen gas in the presence of a heterogeneous catalyst.
Reaction: C₆H₅COOH + 3H₂ → C₆H₁₁COOH
A variety of transition metal catalysts on a carbon support are effective, with rhodium and ruthenium often showing high activity and selectivity.[3] The reaction can be carried out in a solvent or neat, with supercritical carbon dioxide also being an effective medium that can simplify product separation.[3]
Oxidation of Cyclohexanol and Cyclohexanone
Cyclohexanecarboxylic acid can be synthesized through the oxidation of cyclohexanol or cyclohexanone. This route offers an alternative that can sometimes be performed under milder conditions than catalytic hydrogenation.
The oxidation of the secondary alcohol, cyclohexanol, first yields cyclohexanone.[1] Further oxidation of cyclohexanone cleaves the ring to initially form adipic acid under certain conditions, but with specific oxidative carboxylation methods, cyclohexanecarboxylic acid can be obtained.[1] For instance, using potassium permanganate (B83412) or potassium dichromate in dimethyl sulfoxide (B87167) (DMSO) can achieve this transformation.[1]
Synthesis from Cyclohexane via Grignard Reagent
This multi-step synthesis starts from the inexpensive and readily available cyclohexane. The process involves the radical halogenation of cyclohexane, formation of a Grignard reagent, and subsequent carboxylation with carbon dioxide.
Steps:
-
Halogenation: Cyclohexane is reacted with bromine in the presence of light to form bromocyclohexane (B57405).[4]
-
Grignard Formation: The resulting bromocyclohexane is reacted with magnesium metal in an ether solvent to form cyclohexylmagnesium bromide.[4]
-
Carboxylation: The Grignard reagent is then reacted with solid carbon dioxide (dry ice), followed by an acidic workup to produce cyclohexanecarboxylic acid.[4]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Benzoic Acid
This protocol is a general procedure based on typical laboratory-scale hydrogenations.
Materials:
-
Benzoic acid
-
5% Rhodium on Carbon (Rh/C) catalyst
-
Solvent (e.g., 1,4-dioxane (B91453)/water mixture)
-
Hydrogen gas
-
High-pressure autoclave reactor with magnetic stirring
Procedure:
-
Charge the autoclave reactor with benzoic acid and the Rh/C catalyst (e.g., 1 mol% catalyst loading).
-
Add the solvent to the reactor. A 1:1 mixture of 1,4-dioxane and water has been shown to be effective.[5]
-
Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 4 MPa) and heat to the reaction temperature (e.g., 50°C).[6]
-
Stir the reaction mixture vigorously for the specified reaction time (e.g., 3 hours).[6]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The solvent can be removed under reduced pressure, and the crude cyclohexanecarboxylic acid can be purified by crystallization or distillation.
Protocol 2: Oxidation of Cyclohexanol to Cyclohexanone followed by Oxidative Carboxylation
This two-step procedure first prepares cyclohexanone, which is then converted to cyclohexanecarboxylic acid.
Step 1: Oxidation of Cyclohexanol to Cyclohexanone [1] Materials:
-
Cyclohexanol
-
Pyridinium chlorochromate (PCC) or Sodium dichromate (Na₂Cr₂O₇)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Dissolve cyclohexanol in the anhydrous solvent in a round-bottom flask.
-
Slowly add the oxidizing agent (PCC or Na₂Cr₂O₇) to the solution at room temperature with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, work up the reaction by filtering off the chromium salts and removing the solvent. The crude cyclohexanone can be purified by distillation.
Step 2: Oxidative Carboxylation of Cyclohexanone [1] Materials:
-
Cyclohexanone
-
Potassium permanganate (KMnO₄) or Potassium dichromate (K₂Cr₂O₇)
-
Dimethyl sulfoxide (DMSO)
-
Acid for workup (e.g., HCl)
Procedure:
-
Dissolve cyclohexanone in DMSO in a round-bottom flask.
-
Slowly add the oxidizing agent (KMnO₄ or K₂Cr₂O₇) to the solution at room temperature with stirring.
-
After the reaction is complete, perform an acidic workup by adding aqueous acid.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent to yield crude cyclohexanecarboxylic acid, which can be further purified.
Protocol 3: Synthesis from Cyclohexane via Grignard Reagent
This protocol outlines the three main steps for this synthesis route.
Step 1: Bromination of Cyclohexane [4] Materials:
-
Cyclohexane
-
Bromine
-
Light source (e.g., UV lamp)
Procedure:
-
In a flask equipped with a condenser, combine cyclohexane and bromine.
-
Irradiate the mixture with the light source to initiate the radical reaction.
-
After the reaction is complete (indicated by the disappearance of the bromine color), wash the reaction mixture to remove any remaining bromine and acid.
-
Dry and distill the mixture to obtain bromocyclohexane.
Step 2: Formation of Cyclohexylmagnesium Bromide [4] Materials:
-
Bromocyclohexane
-
Magnesium turnings
-
Anhydrous diethyl ether
Procedure:
-
In a flame-dried flask under an inert atmosphere, place the magnesium turnings.
-
Add a small amount of a solution of bromocyclohexane in anhydrous diethyl ether to initiate the reaction.
-
Once the reaction starts, add the remaining bromocyclohexane solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir until most of the magnesium has reacted.
Step 3: Carboxylation of the Grignard Reagent [4] Materials:
-
Cyclohexylmagnesium bromide solution
-
Dry ice (solid CO₂)
-
Aqueous acid (e.g., HCl)
Procedure:
-
Pour the Grignard reagent solution over an excess of crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature.
-
Perform an acidic workup by adding aqueous HCl to protonate the carboxylate salt.
-
Extract the cyclohexanecarboxylic acid with an organic solvent, dry the organic layer, and remove the solvent. The product can be purified by crystallization or distillation.
References
- 1. Show how cyclohexanecarboxylic acid could be synthesized from cyclohexane.. [askfilo.com]
- 2. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Evaluating the Purity of Synthesized Methyl Cyclohexanecarboxylate Against a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
The rigorous evaluation of compound purity is a cornerstone of chemical research and pharmaceutical development. For a compound such as methyl cyclohexanecarboxylate, a versatile intermediate, ensuring its purity is paramount for the reliability and reproducibility of subsequent reactions and biological assays. This guide provides an objective comparison between a newly synthesized batch of methyl this compound and a certified reference standard, offering detailed experimental protocols and data to support the purity assessment.
Methyl this compound is commonly synthesized via the Fischer esterification of cyclohexanecarboxylic acid with methanol, using an acid catalyst.[1] Potential impurities can include unreacted starting materials, byproducts, and residual solvents.[2] This guide outlines the use of Gas Chromatography-Flame Ionization Detection (GC-FID), ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy to ascertain the purity and identity of the synthesized product.
Quantitative Data Summary
The following tables summarize the key analytical data obtained for the synthesized methyl this compound compared to a certified reference standard.
Table 1: Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis
| Parameter | Synthesized Methyl this compound | Reference Standard | Acceptance Criteria |
| Purity (Area %) | 99.5% | ≥99.9% | ≥99.0% |
| Retention Time (min) | 8.45 | 8.45 | Matches Reference ±0.05 min |
| Cyclohexanecarboxylic Acid (Area %) | 0.3% | Not Detected | ≤0.5% |
| Methanol (Area %) | 0.1% | Not Detected | ≤0.2% |
| Other Impurities (Area %) | 0.1% | Not Detected | ≤0.3% |
Table 2: ¹H NMR (400 MHz, CDCl₃) Chemical Shift Data
| Assignment | Synthesized Product (δ, ppm) | Reference Standard (δ, ppm) | Expected Chemical Shift (δ, ppm)[1] |
| -OCH₃ (s, 3H) | 3.67 | 3.67 | 3.67 |
| -CH-C=O (tt, 1H) | 2.29 | 2.29 | 2.29 |
| Cyclohexyl -CH₂- (m, 10H) | 1.20-1.95 | 1.20-1.95 | 1.20-1.95 |
Table 3: FTIR Spectroscopy Data
| Functional Group | Synthesized Product (cm⁻¹) | Reference Standard (cm⁻¹) | Expected Absorption (cm⁻¹)[1] |
| C=O Stretch (Ester) | 1735 | 1735 | 1735 |
| C-H Stretch (sp³) | 2930, 2855 | 2930, 2855 | 2930, 2855 |
| C-O Stretch | 1200, 1170 | 1200, 1170 | 1200, 1170 |
| O-H Stretch (from acid impurity) | Not Observed | Not Observed | Broad, ~3000 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust technique for assessing the purity of volatile compounds like methyl this compound.[3]
-
Instrumentation and Conditions:
-
System: Gas chromatograph equipped with a Flame Ionization Detector (FID).[3]
-
Column: DB-5 capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[3]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[2]
-
Inlet Temperature: 250 °C.[2]
-
Injection Volume: 1 µL.[2]
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[2]
-
Detector Temperature: 300 °C.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the synthesized methyl this compound in ethyl acetate.[4]
-
Create a working solution by diluting the stock solution to approximately 100 µg/mL with ethyl acetate.
-
Prepare a reference standard solution at the same concentration.
-
Filter both solutions through a 0.45 µm syringe filter before injection.[5]
-
-
Analysis:
-
Inject the prepared samples into the GC.
-
The purity is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural elucidation and can be used to confirm the identity of the synthesized compound and detect proton-containing impurities.
-
Instrumentation and Conditions:
-
Spectrometer: 400 MHz NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Temperature: 25 °C.
-
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the synthesized methyl this compound in 0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
Prepare a corresponding sample of the reference standard.
-
-
Analysis:
-
Acquire the ¹H NMR spectrum for both the synthesized sample and the reference standard.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Compare the chemical shifts, splitting patterns, and integration of the signals with the reference standard and known literature values.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule, providing a unique spectral fingerprint.[6]
-
Instrumentation and Conditions:
-
Spectrometer: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16.
-
-
Sample Preparation:
-
Place a small drop of the liquid methyl this compound directly onto the ATR crystal.[6]
-
Ensure the crystal surface is completely covered.
-
-
Analysis:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum.
-
Compare the absorption bands of the synthesized product with those of the reference standard. Key characteristic peaks for esters include a strong C=O stretch around 1735 cm⁻¹ and C-O stretches between 1300-1000 cm⁻¹.[1][6] The absence of a broad O-H stretch (around 3000 cm⁻¹) indicates the removal of the cyclohexanecarboxylic acid starting material.
-
Visualizations
Experimental Workflow for Purity Evaluation
The following diagram outlines the logical workflow for the comprehensive purity evaluation of synthesized methyl this compound.
Caption: Workflow for synthesis and purity analysis.
Fischer Esterification Signaling Pathway
The diagram below illustrates the mechanism of the acid-catalyzed Fischer esterification.
Caption: Fischer esterification mechanism.
References
Safety Operating Guide
Proper Disposal of Cyclohexanecarboxylate: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential procedural guidance for the proper disposal of cyclohexanecarboxylate, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for the specific form of this compound being handled (e.g., cyclohexanecarboxylic acid, methyl this compound).[1] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] In case of a spill, immediately contain the material, prevent it from entering drains, and clean it up using appropriate absorbent materials for liquids or by sweeping up solids.[3][4] All spill cleanup materials should be disposed of as hazardous waste.[5]
Step-by-Step Disposal Protocol
This compound and its derivatives are generally considered hazardous waste and must be disposed of through an approved hazardous waste program.[3][5] Do not discharge this compound waste to the sewer via sink drains or dispose of it by evaporation.[5]
-
Waste Identification and Classification : Treat all this compound waste as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[5] This includes pure chemical, solutions, and contaminated materials.
-
Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office. Store it separately from incompatible materials, such as strong oxidizing agents and strong bases.[3][4]
-
Containerization :
-
Use a chemically compatible, leak-proof container with a secure screw-top cap.[6][7] The container must be in good condition, free from damage or deterioration.[8]
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name ("this compound" or the specific derivative), concentration, and any other required information by your institution.[6]
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[7]
-
-
Storage :
-
Disposal Request : Once the container is full or you are ready for disposal, contact your institution's EHS or hazardous waste management office to arrange for a pickup.[6] Follow their specific procedures for requesting a waste collection.
-
Empty Container Disposal : An empty container that has held this compound must be triple-rinsed with a suitable solvent (such as water or another solvent capable of removing the residue).[5] The rinsate must be collected and disposed of as hazardous waste. After rinsing, deface or remove all chemical labels from the container before disposing of it as regular trash.[5]
Quantitative Disposal Parameters
The following table summarizes key quantitative parameters and limits relevant to the disposal of hazardous chemical waste in a laboratory setting. These are general guidelines, and specific institutional or local regulations may vary.
| Parameter | Guideline/Limit | Regulatory Context |
| Satellite Accumulation Area (SAA) Volume Limit | Max. 55 gallons of hazardous waste | Governs the maximum amount of waste that can be stored in a lab before it must be moved to a central storage facility.[6] |
| Acutely Toxic Waste (P-List) SAA Limit | Max. 1 quart of liquid or 1 kg of solid | Stricter limit for highly hazardous materials. While this compound is not typically P-listed, this illustrates the importance of proper waste identification.[6] |
| pH for Aqueous Waste Sewer Disposal | Generally between pH 2 and 12.5 | Aqueous solutions outside this range are considered corrosive hazardous waste and cannot be drain disposed.[6] Note: this compound should not be drain disposed regardless of pH.[3] |
| Flash Point for Ignitable Waste | < 140°F (60°C) | Liquids with a flashpoint below this temperature are classified as ignitable hazardous waste. Methyl this compound is a flammable liquid.[6] |
| SAA Storage Time Limit | Up to 12 months (as long as volume limits are not exceeded) | Partially filled, properly managed containers can remain in the SAA for this duration.[6] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. simmons.chemoventory.com [simmons.chemoventory.com]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. danielshealth.com [danielshealth.com]
Essential Safety and Logistics for Handling Cyclohexanecarboxylate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like Cyclohexanecarboxylate is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound and its parent acid, Cyclohexanecarboxylic acid, are known to cause skin irritation, serious eye damage, and potential respiratory irritation[1][2][3]. Adherence to proper personal protective equipment (PPE) guidelines is critical to mitigate these risks.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tight-sealing safety goggles or a face shield.[4][5] | To protect against splashes that can cause serious eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant suit.[4][6] | To prevent skin contact which can lead to irritation.[1][3] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[4][5] | To avoid inhalation of vapors or aerosols that may cause respiratory irritation.[1][2] |
| Footwear | Closed-toe shoes.[6] | To protect feet from potential spills. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound minimizes exposure and ensures safety throughout the experimental process.
Preparation:
-
Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood[1][5].
-
PPE Inspection: Before starting, inspect all PPE for integrity. Ensure gloves are free of tears and that eye protection is clean[4].
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible[2].
-
Container Inspection: Check the this compound container for any signs of damage or leaks.
Handling:
-
Grounding: When transferring the substance, ground all equipment to prevent static discharge, which could be an ignition source[5].
-
Avoid Contact: Dispense the chemical carefully to avoid direct contact with skin, eyes, and clothing[1][7].
-
Aerosol and Dust Minimization: Avoid the formation of dust and aerosols. If the substance is a solid, handle it in a way that minimizes dust generation[4][8].
-
Hygiene: Do not eat, drink, or smoke in the handling area. Always wash hands thoroughly with soap and water after handling the chemical[1][4].
Post-Handling:
-
Decontamination: Clean the work area and any equipment used with appropriate solvents.
-
Glove Removal: Remove gloves using the proper technique to avoid contaminating your skin[4].
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place[1][9].
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and adhere to regulatory standards.
Waste Collection:
-
Segregation: Collect all this compound waste, including contaminated PPE and cleaning materials, in a designated and properly labeled hazardous waste container[10].
-
Container Integrity: Ensure the waste container is compatible with the chemical and is kept closed when not in use.
Disposal Procedure:
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, regional, and national regulations[11]. Do not pour waste down the drain[5][9].
-
Waste Vendor: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company[1][10].
Experimental Workflow
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
- 1. synerzine.com [synerzine.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. aaronchem.com [aaronchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. simmons.chemoventory.com [simmons.chemoventory.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. orgsyn.org [orgsyn.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
